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tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate Documentation Hub

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  • Product: tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate
  • CAS: 869494-16-6

Core Science & Biosynthesis

Foundational

Technical Guide: tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate

CAS Number: 869494-16-6 This technical guide provides an in-depth overview of tert-butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate, a key building block for researchers, scientists, and professionals in drug developme...

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 869494-16-6

This technical guide provides an in-depth overview of tert-butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate, a key building block for researchers, scientists, and professionals in drug development. It is a valuable scaffold in medicinal chemistry, particularly for the synthesis of bridged bicyclic piperidine and piperazine analogs.[1]

Chemical and Physical Properties

This compound is a white to off-white solid at room temperature.[1] It is characterized by a bicyclic structure containing two nitrogen atoms, with one protected by a tert-butoxycarbonyl (Boc) group. This Boc group enhances its solubility in organic solvents and makes it a versatile intermediate in multi-step organic synthesis.[2] It is generally insoluble in water but soluble in acidic aqueous solutions due to the basicity of the nitrogen atoms.[1]

Table 1: Physical and Chemical Properties

PropertyValueSource(s)
CAS Number 869494-16-6[3][4][5]
Molecular Formula C₁₀H₁₈N₂O₂[3][4]
Molecular Weight 198.27 g/mol
Appearance White to light yellow powder or crystal
Melting Point 40 °C
Boiling Point 276.4 ± 15.0 °C at 760 mmHg[6]
Density 1.1 ± 0.1 g/cm³[6]
Purity >95.0% (GC)
InChI Key OUFBVDKNEWUFHP-UHFFFAOYSA-N[3]
SMILES CC(C)(C)OC(=O)N1C2CNCC1C2[4]

Synthesis and Experimental Protocols

A patent document describes a general procedure for the preparation of 3-alkyl-6-t-butoxycarbonyl-3,6-diazabicyclo[3.1.1]heptanes, which involves the reductive amination of a Boc-protected diazabicyclo[3.1.1]heptane with an aldehyde.[7]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

This compound is frequently used as a nucleophile in cross-coupling reactions to synthesize more complex molecules. The following is a general experimental protocol for the synthesis of aniline derivatives using tert-butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate and a halo-derivative, as described in the synthesis of novel nicotinic acetylcholine receptor ligands.[8][9]

  • Materials:

    • tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate

    • Appropriate halo-derivative (e.g., bromopyridine)

    • Toluene

    • Potassium tert-butoxide (KOtBu)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

    • Xantphos

    • Aniline derivative

  • Procedure:

    • To a solution of the halo-derivative (0.231 mmol) in toluene (3 mL), add KOtBu (39 mg, 0.347 mmol), Pd₂(dba)₃ (5 mg, 0.005 mmol), Xantphos (8 mg, 0.014 mmol), and the desired aniline (0.347 mmol).[8][9]

    • The reaction mixture is subjected to microwave irradiation for 0.5-2 hours at 130 °C.[8][9]

    • After cooling, the suspension is taken up with ethyl acetate (EtOAc) and washed with water.[8][9]

    • The organic layer is dried over sodium sulfate (Na₂SO₄) and concentrated under vacuum.[8][9]

    • The crude product is purified by flash chromatography (e.g., petroleum ether/EtOAc) to yield the analytically pure product.[8][9]

Applications in Drug Discovery

The unique, constrained bicyclic structure of tert-butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate makes it a desirable scaffold in medicinal chemistry. It serves as a piperazine isostere, offering similar lipophilicity while providing a more rigid conformation.[10] This rigidity can lead to higher binding affinity and selectivity for biological targets.

Ligands for Neuronal Nicotinic Acetylcholine Receptors (nAChRs)

This diazabicyclo[3.1.1]heptane derivative is a key starting material for the synthesis of novel and potent ligands for neuronal nicotinic acetylcholine receptors (nAChRs).[8][11] These receptors are involved in various cognitive and behavioral functions, and their modulation is a target for treating neurological and psychiatric disorders.[7][8][12] For instance, derivatives have been synthesized that show high affinity and selectivity for the α4β2 nAChR subtype, with some compounds exhibiting Ki values in the picomolar range.[11][13]

RET Kinase Inhibitors

This compound is also utilized in the development of inhibitors for the Rearranged during Transfection (RET) receptor tyrosine kinase.[1][14][15][16][17] Activating mutations and fusions of the RET gene are oncogenic drivers in several types of cancer, including thyroid and non-small cell lung cancer.[14][17] The development of selective RET inhibitors is an important therapeutic strategy.

Safety and Handling

Hazard Identification:

  • GHS Classification: Skin irritation (Category 2), Eye irritation (Category 2A), Specific target organ toxicity - single exposure (Category 3), Respiratory system.

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H332: Harmful if inhaled.

    • H335: May cause respiratory irritation.

Precautionary Measures:

  • Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Use only in a well-ventilated area. Wear protective gloves, protective clothing, eye protection, and face protection.

  • Storage: Store in a tightly-closed container in a cool, dry, and well-ventilated area. It is recommended to store refrigerated (0-10°C) and under an inert gas.

  • In case of exposure:

    • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

    • Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.

    • Inhalation: Remove to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.

Visualizations

Experimental Workflow: Synthesis of nAChR Ligands

The following diagram illustrates the general workflow for the synthesis of nAChR ligands using a Buchwald-Hartwig amination reaction.

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_process Workup & Purification A tert-Butyl 3,6-diazabicyclo [3.1.1]heptane-6-carboxylate D Pd₂(dba)₃ / Xantphos (Catalyst System) A->D Reactant B Halo-aromatic Compound (e.g., Bromopyridine) B->D Reactant C Aniline Derivative C->D Reactant H Extraction with EtOAc D->H Reaction Mixture E KOtBu (Base) E->D F Toluene (Solvent) F->D G Microwave Irradiation (130°C) G->D I Aqueous Wash H->I J Drying (Na₂SO₄) I->J K Concentration J->K L Flash Chromatography K->L M Final Product: Substituted nAChR Ligand L->M Purified Product

Caption: General workflow for the synthesis of nAChR ligands.

Signaling Pathway: Nicotinic Acetylcholine Receptor (nAChR)

Derivatives of tert-butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate can act as agonists on nAChRs. Activation of these receptors, which are ligand-gated ion channels, can trigger downstream signaling cascades, such as the PI3K-Akt pathway, leading to neuroprotective effects.[18][19]

nAChR_Pathway cluster_membrane Cell Membrane nAChR nAChR Ca_influx Ca²⁺ Influx nAChR->Ca_influx opens channel Agonist nAChR Agonist (e.g., synthesized ligand) Agonist->nAChR binds PI3K PI3K Ca_influx->PI3K activates Akt Akt (Phosphorylation) PI3K->Akt activates Neuroprotection Neuroprotection & Cell Survival Akt->Neuroprotection promotes

Caption: Simplified nAChR-mediated neuroprotective signaling pathway.

Signaling Pathway: RET Kinase

The RET signaling pathway is crucial for normal development and can become oncogenic when constitutively activated.[1][14][15][16][17] Inhibitors synthesized from the title compound block this pathway.

RET_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling RET RET Receptor Tyrosine Kinase RAS_RAF RAS/RAF/MAPK Pathway RET->RAS_RAF phosphorylates PI3K_AKT PI3K/AKT Pathway RET->PI3K_AKT phosphorylates Ligand GDNF family ligand (GFL) CoReceptor GFRα Ligand->CoReceptor binds CoReceptor->RET activates Inhibitor RET Inhibitor (synthesized from title compound) Inhibitor->RET inhibits Cell_Outcomes Cell Proliferation, Growth, and Survival RAS_RAF->Cell_Outcomes promotes PI3K_AKT->Cell_Outcomes promotes

Caption: Overview of the RET kinase signaling pathway and inhibition.

References

Exploratory

In-Depth Technical Guide: tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate

This technical guide provides a comprehensive overview of the physical and chemical properties of tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate, a key intermediate in the development of novel therapeutics. This...

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the physical and chemical properties of tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate, a key intermediate in the development of novel therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Chemical Identity and Structure

tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate is a bicyclic diamine derivative protected with a tert-butoxycarbonyl (Boc) group. This structural feature makes it a valuable building block in medicinal chemistry, particularly for the synthesis of ligands targeting nicotinic acetylcholine receptors (nAChRs).

IdentifierValue
CAS Number 903131-70-6
Molecular Formula C₁₀H₁₈N₂O₂
Molecular Weight 198.26 g/mol [1]
IUPAC Name tert-butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate[1]
SMILES CC(C)(C)OC(=O)N1C2CC1CNC2[1]
InChI InChI=1S/C10H18N2O2/c1-10(2,3)14-9(13)12-7-4-8(12)6-11-5-7/h7-8,11H,4-6H2,1-3H3[1]

Physical Properties

PropertyValueSource
Appearance White to light yellow powder or crystal.[2]TCI Chemicals
Solubility Insoluble in water; soluble in acidic aqueous solutions.[3]ChemicalBook
Melting Point Not reported in the searched literature.-
Boiling Point Not reported in the searched literature.-
LogP (calculated) 0.9676[4]ChemScene
Topological Polar Surface Area (TPSA) 41.57 Ų[4]ChemScene

Synthetic Utility

tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate is a versatile intermediate in organic synthesis. Its primary application lies in the construction of more complex molecules, particularly those with pharmaceutical relevance. The Boc-protected nitrogen at position 6 allows for selective functionalization at the nitrogen at position 3.

A representative synthetic scheme involves the coupling of tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate with various aryl or heteroaryl halides, followed by deprotection of the Boc group and subsequent derivatization. This strategy has been employed in the synthesis of potent and selective ligands for nicotinic acetylcholine receptors.

G cluster_0 Synthetic Pathway Example Start tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate Intermediate N-Arylated/Heteroarylated Intermediate Start->Intermediate Coupling Reaction (e.g., Buchwald-Hartwig) Deprotection Boc Deprotection (e.g., TFA, HCl) Intermediate->Deprotection Final_Product Final Active Pharmaceutical Ingredient (API) Deprotection->Final_Product Further Functionalization

A generalized synthetic pathway illustrating the use of tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate.

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate are not explicitly available in the reviewed literature. However, standard analytical techniques would be employed for its characterization.

  • Melting Point: Determination would typically be carried out using a calibrated melting point apparatus.

  • Boiling Point: Due to its nature as a non-volatile solid, the boiling point would likely be determined under reduced pressure to prevent decomposition.

  • Solubility: Qualitative solubility would be assessed by dissolving a small amount of the compound in various solvents at a specified temperature. Quantitative solubility could be determined using techniques like UV-Vis spectroscopy or HPLC.

  • Purity: The purity of the compound is often determined by techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy.[2]

Biological Relevance

The primary significance of tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate in drug development stems from its use as a scaffold for the synthesis of ligands targeting nicotinic acetylcholine receptors (nAChRs). These receptors are implicated in a variety of neurological and psychiatric disorders, making them attractive therapeutic targets. Derivatives of this compound have been investigated for their potential as partial agonists at α4β2 and α6/α3β2β3 nAChRs.

The logical workflow for the utilization of this compound in a drug discovery context is outlined below.

G cluster_1 Drug Discovery Workflow Scaffold tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate Synthesis Synthesis of Derivative Library Scaffold->Synthesis Screening In vitro Binding Assays (e.g., Radioligand Binding) Synthesis->Screening Functional_Assays Functional Assays (e.g., Electrophysiology) Screening->Functional_Assays In_vivo In vivo Animal Models Functional_Assays->In_vivo Lead_Optimization Lead Optimization In_vivo->Lead_Optimization

A simplified workflow for the development of nAChR ligands starting from the core scaffold.

Conclusion

tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate is a commercially available and synthetically valuable building block. Its key utility lies in the facile introduction of a constrained bicyclic diamine scaffold into potential drug candidates. While a comprehensive experimental characterization of all its physical properties is not publicly documented, its chemical reactivity and applications in medicinal chemistry are well-established. Researchers utilizing this compound can rely on its established synthetic transformations to access novel chemical matter with potential therapeutic applications, particularly in the realm of neuroscience.

References

Foundational

An In-depth Technical Guide to tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of tert-butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate, a key building block in the development o...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate, a key building block in the development of novel therapeutics. This document details its chemical structure, physicochemical properties, and its pivotal role as a scaffold in medicinal chemistry, particularly in the synthesis of ligands for nicotinic acetylcholine receptors (nAChRs). Detailed experimental protocols for its utilization and a summary of its biological context are also presented.

Chemical Identity and Properties

tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate is a bicyclic diamine derivative protected with a tert-butoxycarbonyl (Boc) group. This structural feature makes it an ideal intermediate for further chemical modifications.

Chemical Structure
  • IUPAC Name: tert-butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate[1]

  • CAS Number: 869494-16-6[2]

  • Molecular Formula: C₁₀H₁₈N₂O₂[2]

  • SMILES: CC(C)(C)OC(=O)N1C2CNCC1C2[2]

Physicochemical Data

A summary of the key physicochemical properties is provided in the table below. These properties are crucial for understanding the compound's behavior in various experimental settings.

PropertyValueSource
Molecular Weight 198.26 g/mol [1][2]
Appearance White to light yellow powder or crystal[3]
Purity >95.0% (GC)[3]
Melting Point 40 °C[3]
Topological Polar Surface Area (TPSA) 41.57 Ų[2]
logP (calculated) 0.9676[2]
Hydrogen Bond Donors 1[2]
Hydrogen Bond Acceptors 3[2]
Rotatable Bonds 0[2]
Spectroscopic Data Summary

While raw spectra are proprietary to suppliers, the expected mass spectrometric data for various adducts are listed below. Spectroscopic analysis, including ¹H NMR, ¹³C NMR, and Mass Spectrometry, is used to confirm the structure and purity of the compound.[4][5]

AdductPredicted m/z
[M+H]⁺199.14411
[M+Na]⁺221.12605
[M-H]⁻197.12955
[M+NH₄]⁺216.17065
[M+K]⁺237.09999
(Data predicted by computational models)[6]

Biological Context: A Scaffold for nAChR Ligands

tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate serves as a crucial starting material for the synthesis of ligands targeting nicotinic acetylcholine receptors (nAChRs).[7] These receptors are ligand-gated ion channels that play a critical role in various physiological processes in the central and peripheral nervous systems.[8]

Nicotinic Acetylcholine Receptor (nAChR) Signaling Pathway

The activation of nAChRs by agonists like acetylcholine or nicotine leads to the opening of the ion channel, resulting in an influx of cations (primarily Na⁺ and Ca²⁺).[9] This influx causes depolarization of the cell membrane and initiates a cascade of downstream signaling events. The α7 and α4β2 subtypes are particularly important in the central nervous system.[10] The influx of calcium acts as a second messenger, activating several intracellular signaling pathways, including the PI3K-Akt and ERK pathways, which are involved in neuroprotection and cell survival.[10][11]

nAChR_Signaling_Pathway Ligand Acetylcholine / Nicotine (or Synthetic Ligand) nAChR Nicotinic Acetylcholine Receptor (nAChR) Ligand->nAChR Ion_Channel Ion Channel Opening nAChR->Ion_Channel Activation Cation_Influx Na+ / Ca2+ Influx Ion_Channel->Cation_Influx Depolarization Membrane Depolarization Cation_Influx->Depolarization Ca_Signal Increased Intracellular Ca2+ Cation_Influx->Ca_Signal PI3K PI3K Ca_Signal->PI3K Activation ERK ERK Ca_Signal->ERK Activation Akt Akt PI3K->Akt Activation Neuroprotection Neuroprotection & Cell Survival Akt->Neuroprotection ERK->Neuroprotection Experimental_Workflow Start tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate Coupling Buchwald-Hartwig Amination (Pd Catalyst, Ligand, Base) Start->Coupling Aryl_Halide Aryl Halide (e.g., Bromopyridine) Aryl_Halide->Coupling Purification1 Column Chromatography Coupling->Purification1 Intermediate Boc-Protected Coupled Product Deprotection Boc Deprotection (TFA) Intermediate->Deprotection Purification2 Purification (optional) Deprotection->Purification2 Final_Ligand Final nAChR Ligand Analysis Characterization (NMR, MS, HPLC) Final_Ligand->Analysis Purification1->Intermediate Purification2->Final_Ligand

References

Exploratory

tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate molecular weight

An In-Depth Technical Guide to tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate: A Versatile Scaffold in Drug Discovery Introduction tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate is a key building block...

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate: A Versatile Scaffold in Drug Discovery

Introduction

tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate is a key building block in modern medicinal chemistry. Its rigid, bicyclic structure provides a unique three-dimensional framework that is advantageous for the design of potent and selective ligands for various biological targets. This guide provides a comprehensive overview of its physicochemical properties, synthesis, and its application in the development of therapeutics targeting nicotinic acetylcholine receptors (nAChRs) and RET kinase, making it a valuable resource for researchers and drug development professionals.

Physicochemical Properties

The fundamental properties of tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate are summarized in the table below. These properties are essential for its identification, handling, and application in chemical synthesis.

PropertyValueReference
Molecular Weight 198.26 g/mol [1][2][3]
Molecular Formula C₁₀H₁₈N₂O₂[1][3]
CAS Number 869494-16-6[1]
IUPAC Name tert-butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate[2]
SMILES CC(C)(C)OC(=O)N1C2CC1CNC2[2]
Appearance White to off-white solid[4]
Purity ≥97%[1]
Storage Temperature 4°C[1]
Topological Polar Surface Area (TPSA) 41.57 Ų[1]
LogP 0.9676[1]

Synthesis

tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate is primarily utilized as an intermediate in the synthesis of more complex molecules.[4] A common synthetic route involves the coupling of this diazabicycloheptane core with various aromatic or heteroaromatic systems. The Boc-protecting group on one of the nitrogen atoms allows for selective functionalization of the other nitrogen.

A general experimental approach for its use in further synthesis, such as in a Buchwald-Hartwig amination, is described below.[5]

General Experimental Protocol: Buchwald-Hartwig Amination
  • Reaction Setup : To a reaction vessel, add tert-butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate, an aryl or heteroaryl halide (e.g., 5-bromo-2-chloropyridine), a palladium catalyst (e.g., tris(dibenzylideneacetone)dipalladium(0)), a phosphine ligand (e.g., racemic-BINAP), and a base (e.g., sodium tert-butoxide).[5]

  • Solvent : Add a suitable anhydrous solvent, such as toluene.[5]

  • Reaction Conditions : Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80-130°C for several hours.[5][6]

  • Workup and Purification : After the reaction is complete, cool the mixture, concentrate it under reduced pressure, and purify the crude product by flash chromatography on silica gel to yield the desired coupled product.[5]

G cluster_synthesis General Synthesis Workflow start Reactants: - tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate - Aryl/Heteroaryl Halide - Catalyst, Ligand, Base reaction Buchwald-Hartwig Amination (Heating in Solvent) start->reaction workup Reaction Workup (Cooling, Concentration) reaction->workup purification Purification (Flash Chromatography) workup->purification product Final Coupled Product purification->product

General workflow for the synthesis of derivatives.

Applications in Drug Discovery

The rigid bicyclic structure of this compound makes it an excellent scaffold for developing ligands with high affinity and selectivity for their targets. It has been notably used in the development of ligands for nicotinic acetylcholine receptors and as a core component of novel RET kinase inhibitors.

Nicotinic Acetylcholine Receptor (nAChR) Ligands

Derivatives of tert-butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate have been synthesized and evaluated as ligands for neuronal nicotinic receptors (nAChRs).[6] These receptors are ligand-gated ion channels involved in various neurological processes, and their modulation is a therapeutic strategy for conditions like nicotine addiction and neurodegenerative diseases.[7] The diazabicycloheptane core serves as a rigid scaffold that can be functionalized to achieve high affinity and selectivity for specific nAChR subtypes, such as α4β2.[6]

This protocol describes a typical competitive radioligand binding assay to determine the binding affinity of a test compound derived from the diazabicycloheptane scaffold.

  • Membrane Preparation : Utilize membrane preparations from cell lines stably expressing the human nAChR subtype of interest (e.g., HEK293 cells expressing α4β2 or α3β4 nAChRs).[8]

  • Incubation : In a 96-well plate, incubate the cell membranes with a known concentration of a suitable radioligand (e.g., 0.3-0.6 nM [³H]epibatidine) and varying concentrations of the test compound.[8]

  • Non-specific Binding : Determine non-specific binding by co-incubating the membranes and radioligand with a high concentration of a known nAChR agonist (e.g., 300 µM nicotine).[8]

  • Equilibration : Allow the binding to reach equilibrium by incubating at room temperature for 120 minutes.[8]

  • Termination and Filtration : Terminate the reaction by rapid filtration through glass-fiber filters (pre-soaked in polyethyleneimine) using a cell harvester. Wash the filters multiple times with ice-cold buffer.[8]

  • Quantification : Measure the filter-bound radioactivity using liquid scintillation counting.[8]

  • Data Analysis : Plot the percentage of inhibition of radioligand binding against the concentration of the test compound. Calculate the IC₅₀ value, which can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

G cluster_nAChR Simplified nAChR Signaling Pathway ligand Acetylcholine / Nicotinic Agonist receptor nAChR (Ligand-gated ion channel) ligand->receptor ion_influx Cation Influx (Na+, Ca2+) receptor->ion_influx depolarization Membrane Depolarization ion_influx->depolarization downstream Downstream Signaling Cascades depolarization->downstream pi3k PI3K/Akt Pathway downstream->pi3k mapk MAPK Pathway downstream->mapk response Cellular Responses (Neurotransmitter release, Gene regulation) pi3k->response mapk->response

Simplified Nicotinic Acetylcholine Receptor (nAChR) signaling pathway.

RET Kinase Inhibitors

The Rearranged during Transfection (RET) proto-oncogene encodes a receptor tyrosine kinase that is a driver in various cancers when constitutively activated by mutations or chromosomal rearrangements.[2] The diazabicycloheptane scaffold has been incorporated into novel, potent, and selective next-generation RET inhibitors.

This protocol outlines a common method for determining the in vitro potency of a RET inhibitor.

  • Reagent Preparation :

    • Prepare serial dilutions of the test inhibitor in a suitable buffer containing a low percentage of DMSO.

    • Dilute the recombinant human RET kinase enzyme to the desired concentration in kinase buffer.

    • Prepare a substrate/ATP mixture. The ATP concentration should be near the Km for RET.[2]

  • Kinase Reaction :

    • To the wells of a 384-well plate, add the test inhibitor or DMSO (for control).

    • Add the diluted RET enzyme to each well.

    • Initiate the kinase reaction by adding the substrate/ATP mixture.

    • Incubate the plate at room temperature for 60 minutes.[2]

  • Signal Generation and Detection :

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.[9]

    • Add Kinase Detection Reagent to convert the generated ADP back to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes.[9]

    • Measure the luminescence using a plate reader.

  • Data Analysis :

    • The luminescent signal is directly proportional to the amount of ADP produced and thus to RET kinase activity.

    • Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[2]

G cluster_RET Simplified RET Kinase Signaling Pathway cluster_downstream Downstream Pathways ligand GDNF family ligands (GFLs) + GFRα co-receptor receptor RET Receptor Dimerization & Autophosphorylation ligand->receptor ras_path RAS/RAF/MEK/ERK (MAPK Pathway) receptor->ras_path activates pi3k_path PI3K/AKT/mTOR Pathway receptor->pi3k_path activates jak_path JAK/STAT Pathway receptor->jak_path activates inhibitor RET Inhibitor (e.g., derived from diazabicycloheptane) inhibitor->receptor inhibits response Cell Proliferation, Growth, and Survival ras_path->response pi3k_path->response jak_path->response

Simplified RET Kinase signaling pathway and the point of inhibition.

Conclusion

tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate is a valuable and versatile building block in drug discovery. Its rigid bicyclic structure provides a robust scaffold for the design of potent and selective modulators of important biological targets, as exemplified by its successful application in the development of ligands for nicotinic acetylcholine receptors and inhibitors of RET kinase. The synthetic accessibility and favorable physicochemical properties of this compound ensure its continued relevance in the field of medicinal chemistry. This guide has provided a detailed overview of its properties, synthesis, and key applications, offering a solid foundation for researchers engaged in the design and development of novel therapeutics.

References

Foundational

A Technical Guide to the Spectroscopic Characterization of tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate

This guide provides an in-depth analysis of the spectroscopic data for tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate, a key building block in medicinal chemistry. Its rigid bicyclic structure serves as a valuab...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth analysis of the spectroscopic data for tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate, a key building block in medicinal chemistry. Its rigid bicyclic structure serves as a valuable piperazine isostere, offering unique conformational constraints that are attractive for the design of novel therapeutics. An accurate and thorough understanding of its spectroscopic properties is paramount for researchers in drug discovery and development to ensure structural integrity and purity.

Introduction

tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate, with CAS number 903131-70-6, is a saturated heterocyclic compound featuring a bicyclo[3.1.1]heptane core with nitrogen atoms at the 3 and 6 positions. The tert-butoxycarbonyl (Boc) protecting group at the 6-position provides a stable, yet readily cleavable, handle for synthetic manipulations. This guide will detail the expected spectroscopic data from ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy, providing the rationale behind the spectral features and outlining the experimental protocols for data acquisition.

Molecular Structure and Key Features

The unique bridged structure of this molecule dictates its spectroscopic signature. The bicyclic system locks the six-membered ring in a constrained conformation, influencing the chemical environments of the protons and carbons. The presence of the bulky Boc group also has a significant electronic and steric effect on the molecule.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR is a powerful tool for elucidating the structure of tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate. The spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity.

Predicted ¹H NMR Data
ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
C(CH₃)₃~1.45s-9H
CH₂ (C4, C2-exo)~3.90d~10.02H
CH (C1, C5)~3.75m-2H
CH₂ (C2-endo, C4-endo)~3.05d~10.02H
CH₂ (C7)~1.90m-2H
NH~1.70br s-1H

Note: Predicted values are based on the analysis of structurally similar compounds and general principles of NMR spectroscopy. Actual values may vary depending on the solvent and experimental conditions.

Interpretation and Rationale

The most downfield signals, apart from the NH proton, are expected to be the protons on the carbons adjacent to the nitrogen atoms. The bulky Boc group will influence the chemical shifts of the neighboring protons. The bicyclic nature of the ring system leads to distinct axial and equatorial protons, which are expected to have different chemical shifts and coupling constants. The geminal and vicinal couplings will provide valuable information about the geometry of the ring system.

Experimental Protocol

A typical experimental protocol for acquiring a ¹H NMR spectrum of this compound is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrument: A 400 MHz or 500 MHz NMR spectrometer is recommended for good signal dispersion.

  • Parameters:

    • Pulse Program: A standard single-pulse experiment (zg30 or similar).

    • Number of Scans: 16 to 64 scans to achieve a good signal-to-noise ratio.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: 0-12 ppm.

  • Processing: Apply a Fourier transform to the acquired free induction decay (FID), followed by phase and baseline correction.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon NMR provides information about the carbon skeleton of the molecule. Each unique carbon atom will give a distinct signal in the spectrum.

Predicted ¹³C NMR Data
CarbonChemical Shift (δ, ppm)
C=O (Boc)~155
C (CH₃)₃ (Boc)~80
CH (C1, C5)~55
CH₂ (C2, C4)~50
CH₂ (C7)~30
C(C H₃)₃ (Boc)~28

Note: Predicted values are based on the analysis of structurally similar compounds and general principles of NMR spectroscopy. Actual values may vary depending on the solvent and experimental conditions.

Interpretation and Rationale

The carbonyl carbon of the Boc group is expected to be the most downfield signal. The quaternary carbon of the tert-butyl group will also be in the downfield region. The carbons of the bicyclic core will appear in the aliphatic region of the spectrum. The symmetry of the molecule may result in fewer signals than the total number of carbon atoms.

Experimental Protocol
  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrument: A 400 MHz or 500 MHz NMR spectrometer (operating at 100 MHz or 125 MHz for ¹³C, respectively).

  • Parameters:

    • Pulse Program: A proton-decoupled pulse sequence (e.g., zgpg30).

    • Number of Scans: 1024 to 4096 scans are typically required due to the low natural abundance of ¹³C.

    • Relaxation Delay: 2-5 seconds.

    • Spectral Width: 0-200 ppm.

  • Processing: Similar to ¹H NMR, apply a Fourier transform, phase correction, and baseline correction.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.

Expected Mass Spectrometry Data
  • Molecular Weight: 198.26 g/mol

  • Monoisotopic Mass: 198.136827821 Da

  • Common Adducts (Electrospray Ionization - ESI):

    • [M+H]⁺: m/z 199.1441

    • [M+Na]⁺: m/z 221.1260

Fragmentation Pattern

The most common fragmentation pathway for Boc-protected amines is the loss of the tert-butyl group as isobutylene (56 Da) or the entire Boc group (100 Da). Therefore, significant fragments are expected at:

  • m/z 143 ([M - C₄H₉]⁺)

  • m/z 99 ([M - C₅H₉O₂]⁺)

Experimental Protocol
  • Sample Preparation: Dissolve a small amount of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrument: A high-resolution mass spectrometer (HRMS) such as a time-of-flight (TOF) or Orbitrap instrument is preferred for accurate mass measurements.

  • Ionization Method: Electrospray ionization (ESI) is a common and suitable method for this compound.

  • Analysis: Acquire the mass spectrum in positive ion mode.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in the molecule.

Expected IR Absorption Bands
Functional GroupWavenumber (cm⁻¹)Intensity
N-H Stretch (secondary amine)3300 - 3500Medium, broad
C-H Stretch (aliphatic)2850 - 3000Strong
C=O Stretch (urethane)1680 - 1700Strong
C-N Stretch1000 - 1250Medium
Interpretation and Rationale

The most characteristic peaks in the IR spectrum will be the N-H stretch of the secondary amine, the strong C-H stretching of the aliphatic bicyclic core and the tert-butyl group, and the very strong carbonyl stretch of the Boc protecting group. The position of the carbonyl peak is indicative of the urethane functional group.

Experimental Protocol
  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) after dissolving in a volatile solvent, as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory.

  • Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

  • Parameters:

    • Spectral Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16 to 32 scans.

  • Processing: A background spectrum is first collected and then subtracted from the sample spectrum.

Synthesis and Purity Considerations

The synthesis of tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate typically involves a multi-step sequence starting from commercially available materials. The purity of the final product is crucial for its use in drug discovery. Impurities from the synthesis, such as starting materials, byproducts, or residual solvents, can often be detected by the spectroscopic methods described above. For example, residual solvents will give characteristic signals in the ¹H NMR spectrum, while incompletely reacted starting materials may show their own distinct spectroscopic signatures. Therefore, a combination of these analytical techniques is essential for a complete characterization and quality control of this important building block.

Conclusion

This technical guide has provided a comprehensive overview of the expected spectroscopic data for tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate. By understanding the rationale behind the spectral features and following the outlined experimental protocols, researchers can confidently verify the structure and purity of this compound, ensuring the integrity of their downstream applications in the development of new chemical entities.

Exploratory

An In-depth Technical Guide to the ¹³C NMR of tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a detailed analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of tert-butyl 3,6-diazabicyclo[3.1.1]heptane-6-ca...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of tert-butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate. Due to the limited availability of public experimental spectra for this specific compound, this guide presents predicted chemical shifts based on the analysis of closely related and fully characterized derivatives. This approach offers a robust framework for the interpretation and verification of the chemical structure of this important bicyclic diamine building block.

Introduction

Tert-butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate is a valuable saturated heterocyclic scaffold in medicinal chemistry. Its rigid bicyclic structure and the presence of a Boc-protected amine make it a versatile intermediate for the synthesis of a wide range of biologically active molecules. Accurate structural elucidation is paramount in drug discovery and development, and ¹³C NMR spectroscopy is a powerful tool for this purpose. This guide offers a comprehensive overview of the expected ¹³C NMR spectrum, detailed experimental protocols for data acquisition, and logical workflows for spectral analysis.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR chemical shifts for tert-butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate are summarized in Table 1. These predictions are based on the analysis of reported data for N-aryl substituted derivatives and general principles of ¹³C NMR spectroscopy for N-Boc protected amines and bicyclic systems. The numbering of the carbon atoms is shown in Figure 1.

Table 1: Predicted ¹³C NMR Chemical Shifts for tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate

Carbon AtomPredicted Chemical Shift (δ, ppm)Multiplicity (Proton-coupled)
C1, C550-55d
C2, C445-50t
C725-30t
C=O (Boc)154-156s
C(CH₃)₃ (Boc)79-81s
C(CH₃)₃ (Boc)28-29q

Disclaimer: These are predicted values and may differ from experimental results. The actual solvent and concentration can influence chemical shifts.

Structural and Analytical Workflow

The following diagrams illustrate the structure of the molecule and a typical workflow for its ¹³C NMR analysis.

Caption: Molecular structure of tert-butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate with key atoms labeled.

G start Sample Preparation nmr_acq ¹³C NMR Data Acquisition start->nmr_acq processing Data Processing (FT, Phasing, Baseline Correction) nmr_acq->processing peak_picking Peak Picking and Integration processing->peak_picking assignment Chemical Shift Assignment peak_picking->assignment structure_verification Structure Verification assignment->structure_verification report Reporting structure_verification->report

Caption: A typical workflow for the acquisition and analysis of a ¹³C NMR spectrum.

Experimental Protocol: Quantitative ¹³C NMR

This protocol provides a detailed methodology for obtaining a high-quality, quantitative ¹³C NMR spectrum of tert-butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate.

1. Sample Preparation

  • Analyte: Weigh accurately approximately 20-50 mg of tert-butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate.

  • Solvent: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d is a common choice for non-polar to moderately polar compounds.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal reference for chemical shifts (δ = 0.00 ppm).

  • Filtration: If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

2. NMR Instrument Parameters

The following parameters are provided as a starting point and may require optimization based on the specific instrument and desired data quality.

  • Spectrometer: A 400 MHz (or higher) spectrometer is recommended.

  • Nucleus: ¹³C

  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments). For quantitative measurements, inverse-gated decoupling should be used to suppress the Nuclear Overhauser Effect (NOE).

  • Acquisition Parameters:

    • Spectral Width (SW): 200-250 ppm (e.g., -20 to 230 ppm).

    • Acquisition Time (AQ): 1-2 seconds.

    • Relaxation Delay (D1): For quantitative results, a long relaxation delay is crucial. A delay of 5 times the longest T₁ of the carbon nuclei is recommended. For many organic molecules, a D1 of 10-30 seconds is a good starting point.

    • Number of Scans (NS): This will depend on the sample concentration and instrument sensitivity. A range of 128 to 1024 scans is typical.

    • Temperature: 298 K (25 °C).

3. Data Processing

  • Fourier Transformation (FT): Apply an exponential window function with a line broadening (LB) of 1-2 Hz before Fourier transformation to improve the signal-to-noise ratio.

  • Phasing: Manually phase the spectrum to obtain pure absorption lineshapes.

  • Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.

  • Referencing: Calibrate the spectrum by setting the TMS signal to 0.00 ppm or by referencing to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

  • Peak Picking and Integration: Identify all peaks and integrate their areas for quantitative analysis (if required).

Interpretation of the Spectrum

The ¹³C NMR spectrum of tert-butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate is expected to show six distinct signals, consistent with the number of chemically non-equivalent carbon atoms in the molecule.

  • Boc Protecting Group: The carbonyl carbon of the tert-butoxycarbonyl (Boc) group is expected to be the most downfield signal, typically in the range of 154-156 ppm. The quaternary carbon of the tert-butyl group will appear around 79-81 ppm, and the three equivalent methyl carbons will give a single, intense signal at approximately 28-29 ppm.

  • Bicyclic Core: The bridgehead carbons (C1 and C5) are expected to resonate in the 50-55 ppm region. The methylene carbons adjacent to the nitrogen atoms (C2 and C4) will likely appear slightly upfield, in the 45-50 ppm range. The methylene bridge carbon (C7) is expected to be the most upfield of the core carbons, at around 25-30 ppm.

Signaling Pathway and Logical Relationships

The following diagram illustrates the logical relationship between the carbon environments in the molecule and their expected regions in the ¹³C NMR spectrum.

G cluster_molecule Molecular Structure cluster_spectrum ¹³C NMR Spectrum Regions (ppm) C_CO C=O (Boc) r_150_160 150-160 C_CO->r_150_160 Deshielded by O C_quat C(CH₃)₃ (Boc) r_70_85 70-85 C_quat->r_70_85 Adjacent to O C_Me CH₃ (Boc) r_25_35 25-35 C_Me->r_25_35 Alkyl C_bridgehead C1, C5 (Bridgehead) r_50_60 50-60 C_bridgehead->r_50_60 Adjacent to N C_N_CH2 C2, C4 (CH₂-N) r_40_50 40-50 C_N_CH2->r_40_50 Adjacent to N C_bridge C7 (CH₂) r_20_30 20-30 C_bridge->r_20_30 Alkyl

Caption: Logical relationship between carbon environments and their predicted ¹³C NMR chemical shift regions.

This in-depth guide provides a solid foundation for researchers working with tert-butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate, enabling confident structural verification and quality control through ¹³C NMR spectroscopy.

Foundational

An In-depth Technical Guide to the Mass Spectrometry of tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a detailed overview of the mass spectrometric analysis of tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate, a bicyclic...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the mass spectrometric analysis of tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate, a bicyclic diamine derivative of significant interest in medicinal chemistry and drug development. Due to the absence of publicly available mass spectrometry data for this specific compound, this guide presents a predicted fragmentation pattern based on the known behavior of N-Boc protected amines and related bicyclic structures. The experimental protocols provided are based on established methods for the analysis of similar chemical entities.

Compound Profile

tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate is a valuable building block in organic synthesis, often utilized for the introduction of a constrained diamine scaffold into larger molecules.[1][2] Its rigid bicyclic structure can impart favorable conformational properties to pharmacologically active compounds.

PropertyValue
CAS Number 869494-16-6
Molecular Formula C₁₀H₁₈N₂O₂
Molecular Weight 198.26 g/mol
Monoisotopic Mass 198.1368 Da

Predicted Mass Spectrometric Behavior

The mass spectrum of tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate is expected to be characterized by the facile fragmentation of the tert-butoxycarbonyl (Boc) protecting group under common ionization techniques such as Electrospray Ionization (ESI) and Electron Ionization (EI).

Predicted Fragmentation Pathway

The primary fragmentation pathways are anticipated to involve the loss of the Boc group through several mechanisms. The bicyclic core is expected to be more stable and fragment to a lesser extent under soft ionization conditions.

G Predicted ESI-MS/MS Fragmentation Pathway M [M+H]⁺ m/z = 199.14 F1 Loss of Isobutylene (-56 Da) M->F1 F2 Loss of tert-Butyl radical (-57 Da) M->F2 F4 Loss of Boc group (-100 Da) M->F4 P1 [M+H - C₄H₈]⁺ m/z = 143.08 F1->P1 P2 [M+H - C₄H₉]⁺ m/z = 142.08 F2->P2 F3 Loss of CO₂ (-44 Da) P4 [M+H - C₅H₉O₂]⁺ m/z = 99.09 F3->P4 F4->P4 P1->F3 P3 [M+H - CO₂]⁺ m/z = 155.13

Caption: Predicted fragmentation of protonated tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate.

Tabulated Predicted Mass Spectrometry Data

The following table summarizes the predicted major ions and their corresponding neutral losses for the ESI-MS/MS analysis of tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate in positive ion mode.

Ionm/z (Predicted)Proposed StructureNeutral Loss
[M+H]⁺ 199.14Protonated Parent Molecule-
[M+H - C₄H₈]⁺ 143.08Protonated 3,6-diazabicyclo[3.1.1]heptane-6-carboxylic acidIsobutylene (56 Da)
[M+H - C₄H₉]⁺ 142.08Radical cation after loss of tert-butyl radicaltert-Butyl radical (57 Da)
[M+H - CO₂]⁺ 155.13Protonated tert-butyl 3,6-diazabicyclo[3.1.1]heptaneCarbon Dioxide (44 Da)
[M+H - C₅H₉O₂]⁺ 99.09Protonated 3,6-diazabicyclo[3.1.1]heptaneBoc group (100 Da)

Experimental Protocols

A generalized experimental protocol for the analysis of tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate by LC-MS is provided below. This protocol is a starting point and may require optimization based on the specific instrumentation and analytical goals.

Sample Preparation
  • Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable organic solvent (e.g., methanol or acetonitrile).

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase composition.

  • Filtration: Filter the working solution through a 0.22 µm syringe filter to remove any particulate matter.

Liquid Chromatography (LC) Conditions
  • Column: C18 reversed-phase column (e.g., 2.1 mm i.d. x 50 mm length, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A typical gradient would be to start at 5% B, ramp to 95% B over 5-10 minutes, hold for 2 minutes, and then return to initial conditions to re-equilibrate.

  • Flow Rate: 0.2-0.4 mL/min.

  • Column Temperature: 30-40 °C.

  • Injection Volume: 1-5 µL.

Mass Spectrometry (MS) Conditions
  • Ionization Source: Electrospray Ionization (ESI).

  • Polarity: Positive ion mode.

  • Capillary Voltage: 3.0-4.0 kV.

  • Cone Voltage: 20-40 V.

  • Source Temperature: 120-150 °C.

  • Desolvation Temperature: 350-500 °C.

  • Desolvation Gas Flow: 600-800 L/hr.

  • Collision Gas: Argon.

  • Collision Energy: For MS/MS, a collision energy ramp (e.g., 10-30 eV) is recommended to observe a range of fragment ions.

  • Scan Range: m/z 50-500 for a full scan. For MS/MS, the precursor ion of m/z 199.14 would be isolated.

Experimental Workflow

The following diagram illustrates a typical workflow for the LC-MS analysis of a pharmaceutical compound such as tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate.

G Generic LC-MS Experimental Workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis A Compound Weighing B Dissolution in Solvent A->B C Dilution to Working Concentration B->C D Injection into LC System C->D E Separation on C18 Column F Electrospray Ionization (ESI) E->F G Mass Analysis (e.g., Q-TOF) F->G H Tandem MS (MS/MS) Fragmentation G->H I Spectrum Acquisition H->I J Data Processing & Interpretation I->J K Reporting J->K

Caption: A generalized workflow for the analysis of organic molecules by LC-MS.

Conclusion

This technical guide provides a foundational understanding of the expected mass spectrometric behavior of tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate and a practical experimental protocol for its analysis. While the fragmentation data presented is predictive, it is based on well-established principles of mass spectrometry for similar chemical structures. Researchers and drug development professionals can use this guide as a starting point for their own analytical method development and for the interpretation of mass spectrometry data for this and related compounds. It is recommended that experimental data be acquired to confirm the predicted fragmentation patterns and to further refine the analytical methodology.

References

Exploratory

Technical Guide: tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate

IUPAC Name: tert-butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate[1][2] This technical guide provides a comprehensive overview of tert-butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate, a key building block in modern...

Author: BenchChem Technical Support Team. Date: December 2025

IUPAC Name: tert-butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate[1][2]

This technical guide provides a comprehensive overview of tert-butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate, a key building block in modern drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties

A summary of the key physicochemical properties for tert-butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate is provided below. These properties are crucial for its application in medicinal chemistry, influencing factors such as solubility, membrane permeability, and oral bioavailability.

PropertyValueSource
Molecular Formula C₁₀H₁₈N₂O₂PubChem[1][2]
Molecular Weight 198.26 g/mol PubChem[1][2]
CAS Number 869494-16-6ChemicalBook[3]
Appearance White to light yellow powder or crystalTCI Chemicals
Topological Polar Surface Area (TPSA) 41.6 ŲPubChem[1]
Predicted XlogP 0.7PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 3PubChem[1]
Rotatable Bond Count 1PubChem[1]

Role in Drug Discovery

The 3,6-diazabicyclo[3.1.1]heptane scaffold is a valuable component in medicinal chemistry, serving as a constrained diamine that can be used to explore chemical space in three dimensions. The Boc-protected form, tert-butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate, is a versatile intermediate for the synthesis of more complex molecules.[3] Its rigid bicyclic structure can impart favorable conformational properties to drug candidates, potentially leading to improved potency and selectivity.[2]

This scaffold is particularly prominent in the design of ligands for various biological targets, including nicotinic acetylcholine receptors (nAChRs).[4][5][6] The development of novel compounds incorporating this bicyclic system has shown promise in the search for new therapeutics for neurological disorders.[4][5][6]

Experimental Protocol: Proposed Synthesis

While a specific, detailed experimental protocol for the synthesis of tert-butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate is not consistently published in a single source, a plausible synthetic route can be constructed based on established organic chemistry principles and analogous reactions found in the literature. The following is a proposed, yet detailed, protocol.

Reaction Scheme: Selective N-Boc protection of the less sterically hindered nitrogen of 3,6-diazabicyclo[3.1.1]heptane.

Materials:

  • 3,6-diazabicyclo[3.1.1]heptane dihydrochloride

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium hydroxide (NaOH) or another suitable base

  • Dichloromethane (DCM) or another appropriate aprotic solvent

  • Water (H₂O)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes or DCM/methanol mixtures)

Procedure:

  • 3,6-diazabicyclo[3.1.1]heptane dihydrochloride (1.0 eq) is dissolved in water.

  • The aqueous solution is cooled to 0 °C in an ice bath.

  • A solution of sodium hydroxide (2.2 eq) in water is added dropwise to neutralize the hydrochloride salt and basify the solution.

  • A solution of di-tert-butyl dicarbonate (1.0 eq) in DCM is added to the aqueous solution.

  • The biphasic mixture is stirred vigorously at room temperature for 12-24 hours, or until Thin Layer Chromatography (TLC) analysis indicates the consumption of the starting material.

  • The layers are separated, and the aqueous layer is extracted with DCM (3x).

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired product, tert-butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate.

Characterization: The structure and purity of the synthesized compound would be confirmed by standard analytical techniques. While specific spectral data is not publicly available in research articles, commercial suppliers indicate that data conforming to the structure is available upon request.[7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be used to confirm the chemical structure, including the presence and location of the Boc protecting group.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the N-H bond of the secondary amine and the carbonyl group of the carbamate.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Application in Fragment-Based Drug Discovery Workflow

The 3,6-diazabicyclo[3.1.1]heptane scaffold is an excellent candidate for use in fragment-based drug discovery (FBDD). FBDD is a powerful method for identifying lead compounds by screening small chemical fragments and then growing, linking, or combining them into larger, more potent molecules.[9][10]

Below is a diagram illustrating a general workflow for Fragment-Based Drug Discovery.

FBDD_Workflow cluster_0 1. Library & Target cluster_1 2. Screening & Hit Identification cluster_2 3. Hit-to-Lead Optimization cluster_3 4. Candidate Selection FragLib Fragment Library (Low MW Fragments) Screening Biophysical Screening (NMR, SPR, X-ray) FragLib->Screening Target Target Identification & Preparation Target->Screening HitID Hit Identification & Validation (Weak Binders) Screening->HitID Optimization Structure-Guided Optimization (Growing, Linking, Merging) HitID->Optimization LeadOpt Lead Optimization (Potency, Selectivity, ADME) Optimization->LeadOpt Preclinical Preclinical Candidate LeadOpt->Preclinical

References

Foundational

A Comprehensive Technical Guide to tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate

SMILES String: CC(C)(C)OC(=O)N1C2CC1CNC2 This technical guide provides an in-depth overview of tert-butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate, a key building block in medicinal chemistry. It is particularly valu...

Author: BenchChem Technical Support Team. Date: December 2025

SMILES String: CC(C)(C)OC(=O)N1C2CC1CNC2

This technical guide provides an in-depth overview of tert-butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate, a key building block in medicinal chemistry. It is particularly valuable for researchers, scientists, and professionals involved in drug development, especially those targeting nicotinic acetylcholine receptors (nAChRs). This document covers the compound's chemical properties, a detailed synthetic protocol, its application in the synthesis of potent nAChR ligands, and the biological activity of its derivatives.

Chemical and Physical Properties

Tert-butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate, also known as 6-Boc-3,6-diazabicyclo[3.1.1]heptane, is a white to light yellow crystalline powder.[1] Its chemical structure features a rigid bicyclic core, which is of significant interest in the design of novel therapeutics due to its defined three-dimensional geometry. The tert-butoxycarbonyl (Boc) protecting group on one of the nitrogen atoms allows for selective functionalization of the other nitrogen.

PropertyValueSource
CAS Number 869494-16-6ChemScene
Molecular Formula C₁₀H₁₈N₂O₂ChemScene
Molecular Weight 198.26 g/mol ChemScene
SMILES CC(C)(C)OC(=O)N1C2CC1CNC2PubChem
Appearance White to Light yellow powder to crystalTCI Chemicals
Purity ≥97%ChemScene
Storage 4°CChemScene

Experimental Protocols

Synthesis of tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate

A common synthetic route to tert-butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate involves the debenzylation of a protected precursor. The following protocol is adapted from established literature.

Step 1: Synthesis of 3-Benzyl-6-tert-butoxycarbonyl-3,6-diazabicyclo[3.1.1]heptane

To a solution of 3-benzyl-3,6-diazabicyclo[3.1.1]heptane (7.01 mmol) in tetrahydrofuran (15 mL), a solution of di-tert-butyl dicarbonate (10.51 mmol) in tetrahydrofuran (10.7 mL) is added at 0°C. The reaction mixture is stirred for 10 minutes at 0°C, then allowed to warm to room temperature and stirred for an additional 12 hours. A 10% aqueous sodium bicarbonate solution is then added, and the mixture is extracted with diethyl ether (2 x 14 mL). The combined organic layers are dried and concentrated to yield the product.[2]

Step 2: Debenzylation to Yield tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate

A solution of 3-benzyl-6-tert-butoxycarbonyl-3,6-diazabicyclo[3.1.1]heptane (5.16 mmol) in ethanol (15 mL) is hydrogenated in the presence of 10% Palladium on carbon (0.52 mmol) at 60°C and 45 psi for seven hours.[2] After the reaction is complete, the catalyst is removed by filtration, and the solvent is evaporated under reduced pressure to yield tert-butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate.[2]

General Procedure for the Synthesis of N-Aryl Nicotinamide Derivatives

Tert-butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate is a crucial intermediate for synthesizing a variety of nAChR ligands. A general protocol for its use in preparing N-aryl nicotinamide derivatives is as follows:

Step 1: Coupling Reaction

A mixture of tert-butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate, an appropriate halo-substituted nicotinic acid derivative (e.g., methyl 5-bromonicotinate), a palladium catalyst (e.g., Pd₂(dba)₃), a ligand (e.g., Xantphos), and a base (e.g., Cs₂CO₃) in a suitable solvent (e.g., dioxane) is heated under microwave irradiation.[3]

Step 2: Hydrolysis

The resulting ester is hydrolyzed using a base, such as sodium hydroxide, in a mixture of water and methanol at an elevated temperature.[3]

Step 3: Amide Formation

The hydrolyzed acid is then coupled with a desired aniline or amine in the presence of coupling agents like EDC and HOBt in a solvent such as dichloromethane.[3]

Step 4: Boc Deprotection

The final step involves the removal of the Boc protecting group, typically using a strong acid like formic acid or trifluoroacetic acid, to yield the final N-aryl nicotinamide derivative.[3]

Application in Drug Development: Targeting Nicotinic Acetylcholine Receptors

The rigid 3,6-diazabicyclo[3.1.1]heptane scaffold has proven to be an excellent pharmacophore for the development of potent and selective ligands for neuronal nicotinic acetylcholine receptors (nAChRs). Derivatives of tert-butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate have shown high affinity for various nAChR subtypes, particularly α4β2.

Biological Activity of a Representative Derivative

One notable derivative, 5-(3,6-diazabicyclo[3.1.1]heptan-3-yl)-N-(2-fluorophenyl)nicotinamide, has demonstrated exceptional potency and selectivity. This compound exhibits a Kᵢ value of 10 pM for the α4β2 nAChR subtype with very high selectivity over the α7 subtype.[3] Such compounds are being investigated for their potential therapeutic applications in conditions like tobacco addiction and neurological disorders.[3]

Quantitative Data Summary

The following table summarizes the binding affinities (Kᵢ) of a series of synthesized 5-(3,6-diazabicyclo[3.1.1]heptan-3-yl)-N-arylnicotinamides for α4β2 and α7 nAChR subtypes.[3]

Compoundα4β2 Kᵢ (μM)α7 Kᵢ (μM)
32 0.000015> 50
33 0.0000121.07
34 0.000018> 50
35 0.000011> 50
43 0.000010> 50
44 0.000014> 50
46 0.000017> 50

Visualizations

Synthetic Workflow for nAChR Ligands

The following diagram illustrates the general synthetic workflow from tert-butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate to the final biologically active nAChR ligands and their subsequent evaluation.

G A tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate B Coupling with Halo-Nicotinic Acid Derivative A->B C Ester Hydrolysis B->C D Amide Formation with Aniline/Amine C->D E Boc-Protected Intermediate D->E F Boc Deprotection E->F G Final nAChR Ligand F->G H Biological Evaluation (Binding Assays, Functional Assays) G->H

Caption: Synthetic pathway for nAChR ligands.

References

Exploratory

An In-depth Technical Guide to Bridged Bicyclic Piperazine Analogues for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of bridged bicyclic piperazine analogues, a class of conformationally constrained scaffolds with sign...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of bridged bicyclic piperazine analogues, a class of conformationally constrained scaffolds with significant potential in drug discovery. By introducing a rigid bridge to the piperazine ring, these analogues offer improved pharmacological properties such as enhanced potency, selectivity, and metabolic stability compared to their flexible counterparts. This guide details their synthesis, biological evaluation, and structure-activity relationships (SAR) as modulators of key therapeutic targets, including cannabinoid, dopamine, and chemokine receptors.

Introduction to Bridged Bicyclic Piperazine Analogues

Bridged bicyclic piperazine analogues are a class of chemical compounds where the piperazine ring is conformationally restricted by a carbon or heteroatom bridge. This structural constraint locks the molecule into a specific three-dimensional orientation, which can lead to a more precise interaction with the binding pocket of a biological target. The most common bridged systems include 3,8-diazabicyclo[3.2.1]octane, 3,9-diazabicyclo[3.3.1]nonane, and other related scaffolds. The rigid nature of these analogues can enhance metabolic stability by shielding potential sites of metabolism and can also improve physicochemical properties such as solubility. These characteristics make them attractive scaffolds in medicinal chemistry for the development of novel therapeutics.

Synthesis of Bridged Bicyclic Piperazine Analogues

The synthesis of bridged bicyclic piperazine analogues often involves multi-step sequences to construct the core scaffold, followed by functionalization to introduce desired pharmacophoric elements. A common strategy involves the initial formation of a piperazine-2,6-dione intermediate, which is then subjected to a bridging reaction.

Representative Synthetic Protocol: Synthesis of 3,8-Diazabicyclo[3.2.1]octane Core

The 3,8-diazabicyclo[3.2.1]octane scaffold is a prevalent core in many biologically active bridged bicyclic piperazine analogues. A general synthetic approach is outlined below, based on established literature procedures.

Experimental Protocol: Synthesis of N-benzyl-3,8-diazabicyclo[3.2.1]octane

This protocol describes a common route to a key intermediate for further elaboration.

Step 1: Synthesis of 3-benzyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione

  • To a solution of 2,5-dicarbethoxypyrrolidine in a suitable solvent such as ethanol, add an equimolar amount of benzylamine.

  • Heat the reaction mixture to reflux for 12-24 hours.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • The crude product is then heated with acetic anhydride to effect cyclization to the desired dione.

  • Purify the product by column chromatography on silica gel.

Step 2: Reduction of the Dione

  • To a suspension of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of 3-benzyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione in THF dropwise.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 8-16 hours.

  • Cool the reaction to 0 °C and quench sequentially with water, 15% aqueous sodium hydroxide, and water.

  • Filter the resulting suspension and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the product by distillation or column chromatography to afford N-benzyl-3,8-diazabicyclo[3.2.1]octane.

This core can then be N-deprotected and further functionalized at the N3 and N8 positions to generate a library of analogues.

Biological Targets and Structure-Activity Relationships (SAR)

Bridged bicyclic piperazine analogues have been investigated as modulators of several important G protein-coupled receptors (GPCRs). The rigid scaffold allows for a systematic exploration of the SAR, providing insights into the key structural features required for potent and selective receptor modulation.

Cannabinoid Receptor 1 (CB1) Agonists

Bicyclic piperazine derivatives have been synthesized as conformationally constrained analogues of N-alkyl piperazines and have been found to be potent CB1 receptor agonists.[1] The agonist activity is often dependent on the absolute configuration of the chiral centers within the bicyclic ring system.[1]

Table 1: SAR of Bridged Bicyclic Piperazine Analogues as CB1 Receptor Agonists

CompoundBicyclic CoreCB1 Ki (nM)
1a 3,8-diazabicyclo[3.2.1]octaneHIndole-3-carboxamide150
1b (1R,5S)-3,8-diazabicyclo[3.2.1]octaneHIndole-3-carboxamide25
1c (1S,5R)-3,8-diazabicyclo[3.2.1]octaneHIndole-3-carboxamide>1000
2a 3,9-diazabicyclo[3.3.1]nonaneHIndole-3-carboxamide80
Dopamine D2 Receptor Modulators

Bridged piperazine isosteres have been designed and synthesized as modulators of dopamine receptors. These constrained amines have been assessed for their activity in both agonist and antagonist modes at the D2 receptor.

Table 2: SAR of Bridged Bicyclic Piperazine Analogues as Dopamine D2 Receptor Ligands

CompoundBicyclic CoreD2 Ki (nM)Functional Activity
3a 3,8-diazabicyclo[3.2.1]octaneH4-(4-fluorophenyl)butyl12Antagonist
3b 3,8-diazabicyclo[3.2.1]octaneCH₃4-(4-fluorophenyl)butyl28Antagonist
4a 2,5-diazabicyclo[2.2.1]heptaneH3-(1,2-benzisothiazol-3-yl)propyl5.5Agonist
CCR1 Antagonists

Bridged piperazines and piperidines coupled to cinnamic acid derivatives have yielded potent antagonists of the C-C chemokine receptor type 1 (CCR1). These compounds have shown efficacy in animal models of inflammatory diseases.

Table 3: SAR of Bridged Bicyclic Piperazine Analogues as CCR1 Antagonists

CompoundBicyclic Corehuman CCR1 IC₅₀ (nM)
5a 3,8-diazabicyclo[3.2.1]octaneH2-acetylamino-4-chloro-5-methoxy-cinnamoyl35
5b 8-methyl-3,8-diazabicyclo[3.2.1]octaneH2-acetylamino-4-chloro-5-methoxy-cinnamoyl15
6a 3,9-diazabicyclo[3.3.1]nonaneH2-acetylamino-4-chloro-5-methoxy-cinnamoyl50

Signaling Pathways

The biological effects of bridged bicyclic piperazine analogues are mediated through the modulation of specific GPCR signaling pathways. Understanding these pathways is crucial for rational drug design and for predicting the pharmacological outcomes of these compounds.

Cannabinoid Receptor 1 (CB1) Signaling

CB1 receptors primarily couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. Activation of CB1 receptors can also modulate ion channels and activate mitogen-activated protein kinase (MAPK) pathways.

CB1_Signaling cluster_membrane Cell Membrane CB1 CB1 Receptor G_protein Gi/o Protein CB1->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to Ligand Bridged Bicyclic Piperazine Agonist Ligand->CB1 Binds PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_expression Gene Expression CREB->Gene_expression Regulates

Caption: CB1 Receptor Signaling Pathway.

Dopamine D2 Receptor Signaling

Dopamine D2 receptors are also coupled to Gi/o proteins, and their activation similarly leads to the inhibition of adenylyl cyclase and a reduction in cAMP levels. D2 receptor signaling can also involve β-arrestin-dependent pathways.

D2_Signaling cluster_membrane Cell Membrane D2R D2 Receptor G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits PLC Phospholipase C G_protein->PLC Activates (βγ subunit) cAMP cAMP AC->cAMP Decreases Ca_mobilization Ca²⁺ Mobilization PLC->Ca_mobilization Increases Ligand Bridged Bicyclic Piperazine Modulator Ligand->D2R Binds Downstream_effects Downstream Effects cAMP->Downstream_effects Ca_mobilization->Downstream_effects

Caption: Dopamine D2 Receptor Signaling.

CCR1 Signaling

CCR1 is a chemokine receptor that, upon binding its ligand, activates Gi/o proteins. This leads to the activation of downstream signaling cascades, including the activation of phospholipase C (PLC) and subsequent calcium mobilization, which are critical for cell migration (chemotaxis).

CCR1_Signaling cluster_membrane Cell Membrane CCR1 CCR1 Receptor G_protein Gi/o Protein CCR1->G_protein Activates PLC Phospholipase C G_protein->PLC Activates IP3_DAG IP₃ & DAG PLC->IP3_DAG Generates Antagonist Bridged Bicyclic Piperazine Antagonist Antagonist->CCR1 Blocks Chemokine Chemokine Chemokine->CCR1 Binds Ca_mobilmobilization Ca_mobilmobilization IP3_DAG->Ca_mobilmobilization Induces Ca_mobilization Ca²⁺ Mobilization Chemotaxis Chemotaxis Ca_mobilization->Chemotaxis Leads to cAMP_Assay_Workflow Start Seed CB1-expressing cells in a 96-well plate Step1 Incubate with forskolin (to stimulate cAMP) and varying concentrations of test compound Start->Step1 Step2 Lyse cells to release intracellular cAMP Step1->Step2 Step3 Add detection reagents (e.g., HTRF or ELISA) Step2->Step3 Step4 Measure signal (e.g., fluorescence or absorbance) Step3->Step4 End Calculate EC₅₀ value Step4->End Calcium_Assay_Workflow Start Load D2-expressing cells with a calcium-sensitive fluorescent dye Step1 Add varying concentrations of test compound Start->Step1 Step2 Stimulate with a D2 agonist (for antagonists) Step1->Step2 Step3 Measure fluorescence intensity over time using a plate reader (e.g., FLIPR) Step2->Step3 End Calculate EC₅₀ or IC₅₀ value Step3->End Chemotaxis_Assay_Workflow Start Place chemoattractant (e.g., CCL3) in the lower chamber of a Transwell plate Step1 Add CCR1-expressing cells pre-incubated with varying concentrations of test compound to the upper chamber Start->Step1 Step2 Incubate to allow cell migration through the porous membrane Step1->Step2 Step3 Stain and count the migrated cells on the underside of the membrane Step2->Step3 End Calculate IC₅₀ value for inhibition of chemotaxis Step3->End

References

Foundational

The Pivotal Role of tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract The tert-butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate scaffold has emerged as a privileged structure in medicinal chemistry, particularly in...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tert-butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the design of potent and selective ligands for nicotinic acetylcholine receptors (nAChRs). Its rigid bicyclic framework offers a unique three-dimensional geometry that can be exploited to achieve high target affinity and selectivity. This technical guide provides an in-depth overview of the synthesis, pharmacological properties, and structure-activity relationships of derivatives of this core, with a focus on their application in the development of novel therapeutics for neurological and psychiatric disorders. Detailed experimental protocols and quantitative pharmacological data are presented to facilitate further research and development in this promising area.

Introduction

The 3,6-diazabicyclo[3.1.1]heptane core is a conformationally constrained diamine that has garnered significant attention in drug discovery. The tert-butoxycarbonyl (Boc) protecting group on one of the nitrogen atoms, as in tert-butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate, provides a versatile handle for the synthesis of a diverse range of derivatives. This scaffold has proven to be particularly valuable in the development of ligands for nicotinic acetylcholine receptors (nAChRs), a family of ligand-gated ion channels that play crucial roles in various physiological processes in the central and peripheral nervous systems. Dysregulation of nAChR signaling has been implicated in a number of disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, depression, and nicotine addiction.

The rigid structure of the 3,6-diazabicyclo[3.1.1]heptane core allows for precise positioning of substituents to interact with specific subsites of the nAChR binding pocket, leading to high affinity and selectivity for different nAChR subtypes. This guide will delve into the synthetic methodologies used to access and functionalize this core, the key pharmacological data of its derivatives, and the underlying structure-activity relationships that govern their biological activity.

Synthesis of the Core Scaffold and Derivatives

The synthesis of derivatives based on the tert-butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate core typically involves a multi-step process. The initial preparation of the core scaffold is a critical step, followed by various functionalization reactions to introduce diverse substituents.

Synthesis of tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate

A common synthetic route to the core scaffold involves the following key transformations. The following is a general representation of the synthetic scheme.

G cluster_synthesis General Synthetic Scheme Start Starting Material (e.g., 3-azabicyclo[3.1.0]hexane derivative) Step1 Ring Opening and Functionalization Start->Step1 Reagents A Step2 Cyclization Step1->Step2 Reagents B Step3 Boc Protection Step2->Step3 Boc2O Core tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate Step3->Core

Caption: General workflow for the synthesis of the core scaffold.

Derivatization Strategies

Once the core scaffold is obtained, the secondary amine can be functionalized using a variety of standard organic reactions. A prevalent method for creating a library of diverse compounds is through Buchwald-Hartwig amination or other coupling reactions with various aryl or heteroaryl halides.

G cluster_derivatization Derivatization Workflow Core tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate Coupling Buchwald-Hartwig Amination or other Coupling Reactions Core->Coupling Intermediate Boc-Protected Derivative Coupling->Intermediate ArylHalide Aryl/Heteroaryl Halide (R-X) ArylHalide->Coupling Deprotection Boc Deprotection (e.g., TFA or HCl) Intermediate->Deprotection Final Final Ligand (3-substituted-3,6-diazabicyclo[3.1.1]heptane) Deprotection->Final

Caption: General workflow for the derivatization of the core scaffold.

Medicinal Chemistry Applications and Pharmacological Profile

Derivatives of tert-butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate have been extensively explored as modulators of nAChRs, with a particular focus on the α4β2 subtype, which is a key target for the treatment of nicotine addiction and various neurological disorders.

Nicotinic Acetylcholine Receptor Ligands

Numerous studies have demonstrated that 3-substituted-3,6-diazabicyclo[3.1.1]heptane derivatives exhibit high affinity and selectivity for the α4β2 nAChR.[1][2] The rigid bicyclic core is thought to mimic the conformation of natural ligands like acetylcholine and nicotine, allowing for optimal interaction with the receptor's binding site.

Structure-Activity Relationships (SAR)

The pharmacological profile of these compounds is highly dependent on the nature of the substituent at the 3-position. Key SAR observations include:

  • Aromatic Substituents: The introduction of substituted aryl or heteroaryl groups at the 3-position is crucial for high affinity.

  • Aniline Moiety: A common structural motif is the presence of an aniline or related nitrogen-containing aromatic ring system. The nitrogen atom in this moiety often acts as a hydrogen bond acceptor.

  • Substituents on the Aniline Ring: The electronic properties and position of substituents on the aniline ring can significantly modulate affinity and selectivity. For instance, electron-withdrawing groups like nitro (NO2) at the para-position of the aniline ring have been shown to enhance affinity for the α4β2 subtype.[3]

  • Linker between the Core and the Aromatic Ring: The nature and length of the linker connecting the diazabicycloheptane core to the aromatic substituent also play a role in determining the pharmacological profile.

Quantitative Pharmacological Data

The following tables summarize the binding affinities of a selection of 3-substituted-3,6-diazabicyclo[3.1.1]heptane derivatives for the α4β2 and α7 nAChR subtypes.

Table 1: Binding Affinities (Ki, nM) of 3-(Anilinopyridin-3-yl)-3,6-diazabicyclo[3.1.1]heptane Derivatives [3]

CompoundRα4β2 Ki (nM)α7 Ki (nM)α7/α4β2 Selectivity
12a H0.080726.9333
12c 4-OCH30.0598>10000>167224
12f 4-F0.0807>10000>123916
12g 4-NO20.0225>10000>444444
12k 3-Cl0.342>10000>29240

Table 2: Binding Affinities (Ki, nM) of 5-(3,6-diazabicyclo[3.1.1]heptan-3-yl)-N-arylnicotinamide Derivatives [4]

CompoundArα4β2 Ki (nM)α7 Ki (nM)α7/α4β2 Selectivity
32 Phenyl0.04107026750
35 4-Methylphenyl0.03>50000>1666667
39 4-Fluorophenyl0.02>10000>500000
43 2-Fluorophenyl0.01>10000>1000000

Signaling Pathways

The activation of nAChRs by agonists, including the derivatives of tert-butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate, initiates a cascade of intracellular signaling events. As ligand-gated ion channels, their primary function is to allow the influx of cations, primarily Na+ and Ca2+, leading to membrane depolarization. The subsequent increase in intracellular Ca2+ concentration triggers a variety of downstream signaling pathways.

G cluster_pathway Nicotinic Acetylcholine Receptor Signaling Pathway Ligand nAChR Agonist (e.g., 3,6-diazabicyclo[3.1.1]heptane derivative) nAChR Nicotinic Acetylcholine Receptor (α4β2) Ligand->nAChR Ion_Influx Na+/Ca2+ Influx nAChR->Ion_Influx Depolarization Membrane Depolarization Ion_Influx->Depolarization Ca_Increase ↑ Intracellular [Ca2+] Ion_Influx->Ca_Increase Neurotransmitter_Release Neurotransmitter Release (e.g., Dopamine) Depolarization->Neurotransmitter_Release PI3K PI3K/Akt Pathway Ca_Increase->PI3K MAPK MAPK/ERK Pathway Ca_Increase->MAPK Cell_Survival Cell Survival and Neuroprotection PI3K->Cell_Survival Gene_Expression Changes in Gene Expression MAPK->Gene_Expression

Caption: Simplified nAChR signaling pathway.

Experimental Protocols

General Procedure for the Synthesis of 3-(Anilinopyridin-3-yl)-3,6-diazabicyclo[3.1.1]heptane Derivatives[3]

To a solution of tert-butyl 3-(5-bromopyridin-3-yl)-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate (1.0 eq) in toluene are added the appropriate aniline (1.5 eq), Pd2(dba)3 (0.02 eq), Xantphos (0.06 eq), and KOtBu (1.5 eq). The reaction mixture is heated under microwave irradiation at 130 °C for 1-3 hours. After completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the Boc-protected intermediate.

The Boc-protected intermediate is dissolved in a suitable solvent (e.g., dichloromethane or methanol) and treated with an acid such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) at room temperature for several hours. The solvent is then removed under reduced pressure, and the residue is basified with a suitable base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent. The combined organic layers are dried, filtered, and concentrated to give the final product.

[3H]-Dopamine Release Assay[5]

Preparation of Striatal Slices: Male Sprague-Dawley rats are euthanized, and their brains are rapidly removed and placed in ice-cold Krebs-Ringer buffer (KRB). The striata are dissected and chopped into 250 µm thick slices using a McIlwain tissue chopper. The slices are then washed with fresh KRB.

Loading with [3H]-Dopamine: The striatal slices are incubated in KRB containing 0.1 µM [3H]-dopamine for 30 minutes at 37 °C. After incubation, the slices are washed three times with fresh KRB to remove excess radiolabel.

Dopamine Release Experiment: Individual slices are placed in separate chambers of a superfusion apparatus and continuously perfused with KRB at a rate of 1 mL/min. After a 60-minute washout period to establish a stable baseline, the perfusion medium is switched to KRB containing the test compound at various concentrations for a defined period (e.g., 2 minutes). Fractions of the superfusate are collected at regular intervals (e.g., every 2 minutes) throughout the experiment.

Measurement of Radioactivity: The radioactivity in each collected fraction and in the tissue slice at the end of the experiment is determined by liquid scintillation counting.

Data Analysis: The amount of [3H]-dopamine released in each fraction is expressed as a percentage of the total radioactivity present in the tissue at the beginning of that collection period (fractional release). The effect of the test compound is calculated as the increase in fractional release over the baseline. EC50 and maximal efficacy (Emax) values are determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Conclusion

The tert-butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate scaffold has proven to be a highly valuable starting point for the development of potent and selective modulators of nicotinic acetylcholine receptors. The rigid, bicyclic nature of this core provides a unique platform for the design of ligands with improved pharmacological properties. The extensive research in this area has led to the identification of compounds with picomolar affinity for the α4β2 nAChR subtype, highlighting the potential of this chemical class for the treatment of a range of neurological and psychiatric disorders. The synthetic routes and pharmacological assays detailed in this guide provide a solid foundation for researchers to further explore the therapeutic potential of this remarkable scaffold. Future work in this area may focus on optimizing the pharmacokinetic properties of these compounds to enhance their drug-likeness and on exploring their potential applications in other therapeutic areas.

References

Protocols & Analytical Methods

Method

Synthesis of tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and experimental protocols for the synthesis of tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate, a...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate, a key building block in medicinal chemistry. This versatile scaffold is utilized in the development of novel therapeutics, particularly as a constrained piperazine isostere. Its unique bridged bicyclic structure imparts conformational rigidity, which can be advantageous for optimizing ligand-receptor interactions.

Applications in Drug Discovery

The primary application of tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate lies in its role as a crucial intermediate for the synthesis of bioactive molecules. Its structural features have made it a valuable component in the design of ligands for various biological targets.

Ligands for Nicotinic Acetylcholine Receptors (nAChRs): This scaffold has been extensively used in the development of selective ligands for nAChRs, which are implicated in a range of neurological disorders. The rigid diazabicyclo[3.1.1]heptane core helps to orient pharmacophoric elements in a specific and favorable manner for binding to the receptor subtypes.

RET Kinase Inhibitors: In the field of oncology, derivatives of this compound have been investigated as potent and selective inhibitors of the RET (Rearranged during Transfection) proto-oncogene. RET alterations are known drivers in several types of cancers, and inhibitors based on this scaffold have shown promise in preclinical studies.

Physicochemical Properties

PropertyValueReference
Molecular Formula C₁₀H₁₈N₂O₂
Molecular Weight 198.26 g/mol
Appearance White to off-white solid
Solubility Soluble in acidic aqueous solutions, insoluble in water.

Synthesis Protocol

The synthesis of tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate is a multi-step process that involves the formation of the bicyclic core, followed by protection and deprotection steps. The following protocol is a composite of procedures adapted from the literature.

Overall Synthetic Scheme

Synthesis_Workflow cluster_0 Step 1: Formation of the Bicyclic Core cluster_1 Step 2: Reduction cluster_2 Step 3: Boc Protection cluster_3 Step 4: N-Debenzylation A Dimethyl 2,4-dibromopentanedioate C 3-Benzyl-3,6-diazabicyclo[3.1.1]heptane-2,4-dione A->C Cyclization B Benzylamine B->C D 3-Benzyl-3,6-diazabicyclo[3.1.1]heptane C->D Reduction (e.g., LAH) E tert-Butyl 3-benzyl-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate D->E Boc₂O, Base F tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate E->F Catalytic Transfer Hydrogenation

Caption: Overall synthetic workflow for the target compound.

Step 1: Synthesis of 3-Benzyl-3,6-diazabicyclo[3.1.1]heptane-2,4-dione

This step involves the cyclization of a suitable precursor with benzylamine to form the bicyclic dione.

Materials:

  • Dimethyl 2,4-dibromopentanedioate

  • Benzylamine

  • Anhydrous solvent (e.g., Toluene)

  • Base (e.g., Triethylamine)

Procedure:

  • Dissolve dimethyl 2,4-dibromopentanedioate in anhydrous toluene.

  • Add triethylamine to the solution.

  • Slowly add a solution of benzylamine in anhydrous toluene to the reaction mixture at room temperature.

  • Heat the mixture to reflux and monitor the reaction by TLC until completion.

  • Cool the reaction mixture and filter to remove any solids.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 3-benzyl-3,6-diazabicyclo[3.1.1]heptane-2,4-dione.

ParameterValue
Reactant Ratio 1:1.1:2.2 (Dibromide:Benzylamine:Base)
Reaction Time 12-24 hours
Temperature Reflux
Typical Yield 60-70%
Step 2: Reduction of 3-Benzyl-3,6-diazabicyclo[3.1.1]heptane-2,4-dione

The dione is reduced to the corresponding diamine.

Materials:

  • 3-Benzyl-3,6-diazabicyclo[3.1.1]heptane-2,4-dione

  • Reducing agent (e.g., Lithium aluminum hydride - LAH)

  • Anhydrous solvent (e.g., Tetrahydrofuran - THF)

Procedure:

  • Suspend lithium aluminum hydride in anhydrous THF under an inert atmosphere (e.g., Nitrogen or Argon).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of 3-benzyl-3,6-diazabicyclo[3.1.1]heptane-2,4-dione in anhydrous THF to the LAH suspension.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to 0 °C and carefully quench by the sequential addition of water, 15% aqueous NaOH, and water.

  • Filter the resulting precipitate and wash with THF.

  • Concentrate the filtrate to yield 3-benzyl-3,6-diazabicyclo[3.1.1]heptane.

ParameterValue
Reducing Agent Lithium aluminum hydride (LAH)
Solvent Anhydrous Tetrahydrofuran (THF)
Reaction Time 8-16 hours
Temperature Reflux
Typical Yield 75-85%
Step 3: Synthesis of tert-Butyl 3-benzyl-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate

The secondary amine at the N6 position is selectively protected with a Boc group.

Materials:

  • 3-Benzyl-3,6-diazabicyclo[3.1.1]heptane

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Base (e.g., Triethylamine or DIPEA)

  • Solvent (e.g., Dichloromethane - DCM or THF)

Procedure:

  • Dissolve 3-benzyl-3,6-diazabicyclo[3.1.1]heptane in DCM.

  • Add the base to the solution.

  • Add a solution of di-tert-butyl dicarbonate in DCM dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography if necessary.

ParameterValue
Reactant Ratio 1:1.1 (Amine:Boc₂O)
Reaction Time 4-8 hours
Temperature 0 °C to Room Temperature
Typical Yield 90-95%
Step 4: N-Debenzylation to Yield tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate

The final step involves the removal of the N-benzyl protecting group. Catalytic transfer hydrogenation is a mild and effective method.

Materials:

  • tert-Butyl 3-benzyl-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate

  • Palladium on carbon (10% Pd/C)

  • Ammonium formate

  • Solvent (e.g., Methanol or Ethanol)

Procedure:

  • Dissolve tert-butyl 3-benzyl-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate in methanol.

  • Add 10% Pd/C to the solution.

  • Add ammonium formate in one portion.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • After completion, cool the mixture and filter through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • The product can be purified by crystallization or column chromatography.

ParameterValue
Catalyst 10% Palladium on Carbon
Hydrogen Source Ammonium Formate
Reaction Time 2-6 hours
Temperature Reflux
Typical Yield 85-95%

Signaling Pathway Application Example

Derivatives of tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate are designed to interact with specific signaling pathways. For instance, as nAChR ligands, they can modulate neuronal signaling. The diagram below illustrates a simplified generic signaling pathway that could be influenced by a nAChR agonist.

nAChR_Signaling cluster_0 Cell Membrane nAChR nAChR Ion_Influx Cation Influx (Na⁺, Ca²⁺) nAChR->Ion_Influx Opens Ligand 3,6-DBH Derivative (Agonist) Ligand->nAChR Binds Depolarization Membrane Depolarization Ion_Influx->Depolarization Ca_Signaling Downstream Ca²⁺ Signaling Ion_Influx->Ca_Signaling NT_Release Neurotransmitter Release Depolarization->NT_Release

Caption: Simplified nAChR signaling pathway.

Application

Synthetic Route to 6-Boc-3,6-diazabicyclo[3.1.1]heptane: A Detailed Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive guide to the synthesis of 6-Boc-3,6-diazabicyclo[3.1.1]heptane, a valuable building block in medicinal chemistry and...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 6-Boc-3,6-diazabicyclo[3.1.1]heptane, a valuable building block in medicinal chemistry and drug discovery. The outlined synthetic route is based on established and published methodologies, ensuring reliability and reproducibility.

Introduction

6-Boc-3,6-diazabicyclo[3.1.1]heptane is a conformationally constrained diamine scaffold frequently utilized in the design of novel therapeutic agents. Its rigid bicyclic structure allows for the precise spatial orientation of substituents, making it an attractive template for targeting a variety of biological receptors and enzymes. This document details a robust multi-step synthesis commencing from readily available starting materials.

Overall Synthetic Workflow

The synthesis of 6-Boc-3,6-diazabicyclo[3.1.1]heptane is accomplished through a four-step sequence. The process begins with the formation of a key bicyclic lactam intermediate, which is subsequently reduced. The resulting secondary amine is then protected with a tert-butyloxycarbonyl (Boc) group, followed by the removal of the benzyl protecting group to yield the final product.

Synthetic_Workflow cluster_0 Step 1: Lactam Formation cluster_1 Step 2: Lactam Reduction cluster_2 Step 3: Boc Protection cluster_3 Step 4: Debenzylation A Precursor XVa B 3-Benzyl-3,6-diazabicyclo[3.1.1]heptan-2-one (XVIa) A->B Hydrogenation (Pd/C, H2) C 3-Benzyl-3,6-diazabicyclo[3.1.1]heptane B->C Reduction (LiAlH4) D 3-Benzyl-6-Boc-3,6-diazabicyclo[3.1.1]heptane C->D Boc Anhydride (Boc)2O E 6-Boc-3,6-diazabicyclo[3.1.1]heptane D->E Hydrogenolysis (Pd/C, H2)

Caption: Synthetic workflow for 6-Boc-3,6-diazabicyclo[3.1.1]heptane.

Experimental Protocols

The following protocols provide detailed procedures for each step of the synthesis.

Step 1: Synthesis of 3-Benzyl-3,6-diazabicyclo[3.1.1]heptan-2-one (XVIa)

This step involves the catalytic hydrogenation of a suitable precursor to form the bicyclic lactam.

Protocol: A solution of the precursor compound (XVa) (3.50 g, 11.97 mmol) in ethanol (51 ml) is subjected to hydrogenation in the presence of 10% Palladium on carbon (1.27 g, 1.19 mmol).[1] The reaction is carried out at 60°C under a hydrogen atmosphere (45 psi) for seven hours.[1] Following the reaction, the catalyst is removed by filtration, and the solvent is evaporated under reduced pressure to yield the crude product as a thick oil (3.0 g).[1]

Step 2: Synthesis of 3-Benzyl-3,6-diazabicyclo[3.1.1]heptane

The lactam intermediate is reduced to the corresponding diamine using a strong reducing agent.

Protocol: A solution of 3-benzyl-3,6-diazabicyclo[3.1.1]heptan-2-one (XVIa) (2.16 g, 10.68 mmol) in tetrahydrofuran is added dropwise to a suspension of lithium aluminum hydride (1.70 g, 42.72 mmol) in tetrahydrofuran at 0°C.[1] The reaction mixture is then allowed to warm to room temperature and refluxed overnight.[1] After cooling to 0°C, the reaction is quenched by the successive addition of ethyl ether (49.62 ml), water (1.52 ml), 2 N NaOH (1.52 ml), and water (4.58 ml).[1]

Step 3: Synthesis of 3-Benzyl-6-Boc-3,6-diazabicyclo[3.1.1]heptane

The secondary amine of the bicyclic diamine is selectively protected with a Boc group.

Protocol: A solution of di-tert-butyl dicarbonate (2.36 g, 10.51 mmol) in tetrahydrofuran (10.7 ml) is cooled to 0°C.[1] A solution of 3-benzyl-3,6-diazabicyclo[3.1.1]heptane (1.32 g, 7.01 mmol) in tetrahydrofuran (15 ml) is then added.[1] The mixture is stirred for 10 minutes at 0°C, allowed to warm to room temperature, and stirred for an additional 12 hours.[1] A 10% aqueous NaHCO3 solution is added, and the product is extracted with ethyl ether (2 x 14 ml).[1]

Step 4: Synthesis of 6-Boc-3,6-diazabicyclo[3.1.1]heptane

The final step involves the removal of the N-benzyl protecting group by catalytic hydrogenolysis to afford the target compound.

Protocol: A solution of 3-benzyl-6-Boc-3,6-diazabicyclo[3.1.1]heptane in a suitable solvent such as ethanol or methanol is treated with a catalytic amount of Palladium on carbon. The mixture is then placed under a hydrogen atmosphere and stirred until the reaction is complete, as monitored by an appropriate technique (e.g., TLC or LC-MS). Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield 6-Boc-3,6-diazabicyclo[3.1.1]heptane.

Data Presentation

The following table summarizes the key quantitative data for the synthetic route.

StepProduct NameStarting Material (mmol)ReagentsSolventReaction TimeTemperature (°C)Yield (%)
13-Benzyl-3,6-diazabicyclo[3.1.1]heptan-2-one (XVIa)11.9710% Pd/C, H₂Ethanol7 hours60~84
23-Benzyl-3,6-diazabicyclo[3.1.1]heptane10.68LiAlH₄TetrahydrofuranOvernightReflux-
33-Benzyl-6-Boc-3,6-diazabicyclo[3.1.1]heptane7.01(Boc)₂OTetrahydrofuran12 hoursRoom Temp-
46-Boc-3,6-diazabicyclo[3.1.1]heptane-10% Pd/C, H₂Ethanol/Methanol-Room Temp-

Note: Yields for steps 2, 3, and 4 are not explicitly provided in the source documents and may require experimental optimization.

Conclusion

This application note provides a detailed and actionable protocol for the synthesis of 6-Boc-3,6-diazabicyclo[3.1.1]heptane. The described route is efficient and utilizes standard laboratory techniques and reagents. This valuable building block can be further functionalized to generate a diverse range of compounds for screening in drug discovery programs.

References

Method

Application Notes and Protocols: Tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate is a versatile bifunctional building block crucial in modern organic synthesis and medi...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate is a versatile bifunctional building block crucial in modern organic synthesis and medicinal chemistry. Its rigid bicyclic structure offers a unique three-dimensional scaffold that is of significant interest in the design of novel therapeutic agents. The presence of a Boc-protected secondary amine and a reactive secondary amine allows for selective functionalization, making it an ideal starting material for the synthesis of complex molecules with constrained topologies. This document provides detailed application notes and experimental protocols for the use of this building block, with a focus on its application in the synthesis of potent and selective ligands for nicotinic acetylcholine receptors (nAChRs).

Physicochemical Properties

The properties of tert-butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate are summarized in the table below.

PropertyValue
CAS Number 869494-16-6
Molecular Formula C₁₀H₁₈N₂O₂
Molecular Weight 198.26 g/mol
Appearance White to off-white solid
Solubility Soluble in acidic aqueous solutions, and common organic solvents. Insoluble in water under neutral conditions.[1]

Applications in Organic Synthesis

The primary application of tert-butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate is as a scaffold in the synthesis of biologically active compounds, particularly in drug discovery.[1] The rigid diazabicyclic core is a desirable feature for ligands targeting receptors in the central nervous system, as it can lead to improved selectivity and potency by locking the molecule in a specific conformation.

A significant area of application is the development of ligands for nicotinic acetylcholine receptors (nAChRs), which are implicated in a variety of neurological disorders. The diazabicyclo[3.1.1]heptane moiety serves as a constrained bioisostere for other cyclic amines, such as piperazine, offering a distinct conformational profile.

Experimental Protocols

The following protocols describe the synthesis of N-aryl derivatives of 3,6-diazabicyclo[3.1.1]heptane, a key step in the development of nAChR ligands. The synthesis involves a Buchwald-Hartwig amination reaction, followed by deprotection of the Boc group.

Protocol 1: Synthesis of tert-Butyl 3-(6-anilinopyridin-3-yl)-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate

This protocol details the palladium-catalyzed cross-coupling of tert-butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate with an appropriate aryl halide.

Materials:

  • tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate

  • 3-Bromo-6-anilinopyridine

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried Schlenk flask, add tert-butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate (1.0 eq), 3-bromo-6-anilinopyridine (1.1 eq), sodium tert-butoxide (1.4 eq), palladium(II) acetate (0.05 eq), and XPhos (0.1 eq).

  • Evacuate and backfill the flask with nitrogen or argon three times.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the Celite pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired product.

Quantitative Data:

The following table summarizes the yields for the synthesis of various N-aryl derivatives using a similar protocol.

Aryl HalideProductYield (%)Reference
3-Bromo-6-anilinopyridinetert-Butyl 3-(6-anilinopyridin-3-yl)-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate48[2]
3-Bromo-6-(4-fluoroanilino)pyridinetert-Butyl 3-(6-(4-fluoroanilino)pyridin-3-yl)-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate71[2]
3-Bromo-6-(4-methoxyanilino)pyridinetert-Butyl 3-(6-(4-methoxyanilino)pyridin-3-yl)-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate61[2]
Protocol 2: Boc Deprotection of N-Aryl-3,6-diazabicyclo[3.1.1]heptane Derivatives

This protocol describes the removal of the tert-butoxycarbonyl (Boc) protecting group to yield the final free amine.

Materials:

  • tert-Butyl 3-(aryl)-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane

  • Dichloromethane (DCM) or Dioxane

  • Saturated sodium bicarbonate solution

  • Standard laboratory glassware

Procedure:

  • Dissolve the Boc-protected substrate (1.0 eq) in dichloromethane or dioxane.

  • Add an excess of trifluoroacetic acid (typically 10-20 equivalents) or a 4M solution of HCl in dioxane.

  • Stir the reaction mixture at room temperature for 1-4 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

  • Dissolve the residue in a minimal amount of water and basify to pH > 10 with a saturated solution of sodium bicarbonate or sodium hydroxide.

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected product.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of N-aryl-3,6-diazabicyclo[3.1.1]heptane derivatives.

G cluster_synthesis Synthesis of N-Aryl Derivative cluster_deprotection Boc Deprotection cluster_purification Purification and Analysis A tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate C Buchwald-Hartwig Amination (Pd(OAc)2, XPhos, NaOtBu, Toluene) A->C B Aryl Halide B->C D tert-Butyl 3-(aryl)-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate C->D F N-Aryl-3,6-diazabicyclo[3.1.1]heptane D->F E TFA or HCl in Dioxane E->F G Purification (Column Chromatography) F->G H Characterization (NMR, MS, etc.) G->H

Caption: General workflow for the synthesis of N-aryl-3,6-diazabicyclo[3.1.1]heptanes.

Signaling Pathway of Nicotinic Acetylcholine Receptors (nAChRs)

Derivatives synthesized from tert-butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate often target nAChRs. The activation of these receptors triggers downstream signaling cascades.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol nAChR nAChR Ca_influx Ca²⁺ Influx nAChR->Ca_influx Ligand Ligand (e.g., Acetylcholine or Synthetic Agonist) Ligand->nAChR Binding PI3K PI3K Ca_influx->PI3K Activation Akt Akt PI3K->Akt Activation Cell_Survival Promotion of Cell Survival (Neuroprotection) Akt->Cell_Survival

Caption: Simplified signaling pathway of nicotinic acetylcholine receptors.

Conclusion

tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate is a valuable and versatile building block for the synthesis of complex nitrogen-containing heterocyclic compounds. Its unique conformational constraints make it particularly useful in the design of potent and selective ligands for neurological targets. The protocols and data presented herein provide a foundation for researchers to utilize this building block in their own synthetic endeavors, particularly in the field of drug discovery and development.

References

Application

Application Notes and Protocols: Synthesis of Drug Analogues Using tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate

For Researchers, Scientists, and Drug Development Professionals These application notes provide a detailed overview and experimental protocols for the utilization of tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylat...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the utilization of tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate as a versatile scaffold in the synthesis of drug analogues, particularly targeting nicotinic acetylcholine and opioid receptors.

Introduction

tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate is a valuable building block in medicinal chemistry.[1] Its rigid bicyclic structure serves as a constrained piperazine isostere, offering desirable physicochemical properties for drug design.[2] The presence of a Boc-protected secondary amine and an unprotected secondary amine allows for sequential and site-selective functionalization, making it an ideal starting material for the synthesis of diverse compound libraries.

This document outlines the synthetic routes to generate analogues targeting two important classes of receptors: nicotinic acetylcholine receptors (nAChRs) and opioid receptors. The protocols provided are based on published literature and are intended to serve as a guide for researchers in the field.

Synthesis of Nicotinic Acetylcholine Receptor (nAChR) Ligands

Analogues based on the 3,6-diazabicyclo[3.1.1]heptane scaffold have shown high affinity and selectivity for nAChRs, particularly the α4β2 subtype.[3][4] The general synthetic strategy involves the functionalization of the N3 position of the bicyclic core, followed by deprotection of the N6 position.

General Synthetic Scheme

A common route for the synthesis of nAChR ligands, such as 5-(3,6-diazabicyclo[3.1.1]heptan-3-yl)-N-arylnicotinamides, is depicted below.[5]

A tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate C Intermediate 1 (Boc-protected) A->C Buchwald-Hartwig Coupling B Methyl 5-bromonicotinate B->C D Intermediate 2 (Carboxylic Acid) C->D Hydrolysis F Intermediate 3 (Boc-protected amide) D->F Amide Coupling E Aryl Amine E->F G Final nAChR Ligand Analogue F->G Boc Deprotection

Caption: General workflow for the synthesis of nAChR ligand analogues.

Experimental Protocols

Protocol 1: Synthesis of tert-butyl 3-(5-(methoxycarbonyl)pyridin-3-yl)-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate (Intermediate 1)

This protocol describes the Buchwald-Hartwig coupling of the scaffold with methyl 5-bromonicotinate.[5]

  • Materials:

    • tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate

    • Methyl 5-bromonicotinate

    • Cesium carbonate (Cs₂CO₃)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

    • Xantphos

    • Dioxane (anhydrous)

  • Procedure:

    • To a microwave vial, add tert-butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate (1.0 eq), methyl 5-bromonicotinate (1.1 eq), Cs₂CO₃ (2.0 eq), Pd₂(dba)₃ (0.05 eq), and Xantphos (0.1 eq).

    • Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen).

    • Add anhydrous dioxane.

    • Seal the vial and heat in a microwave reactor at 130 °C for 1-3 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of Celite, washing with dioxane or ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired intermediate.

Protocol 2: Synthesis of 5-(6-(tert-butoxycarbonyl)-3,6-diazabicyclo[3.1.1]heptan-3-yl)nicotinic acid (Intermediate 2)

This protocol outlines the hydrolysis of the methyl ester.[5]

  • Materials:

    • Intermediate 1

    • Sodium hydroxide (NaOH)

    • Methanol (MeOH)

    • Water (H₂O)

  • Procedure:

    • Dissolve Intermediate 1 in a mixture of MeOH and H₂O.

    • Add an aqueous solution of NaOH (e.g., 2 M).

    • Heat the mixture at 60 °C for 5 hours or until the reaction is complete as monitored by TLC or LC-MS.

    • Cool the mixture to room temperature and remove the methanol under reduced pressure.

    • Acidify the aqueous solution to pH ~4-5 with a suitable acid (e.g., 1 M HCl).

    • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the carboxylic acid intermediate.

Protocol 3: Synthesis of tert-butyl 3-(5-((aryl)carbamoyl)pyridin-3-yl)-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate (Intermediate 3)

This protocol details the amide coupling reaction.[5]

  • Materials:

    • Intermediate 2

    • Substituted aryl amine

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

    • Hydroxybenzotriazole (HOBt)

    • Dichloromethane (DCM, anhydrous)

  • Procedure:

    • Dissolve Intermediate 2 (1.0 eq) and the desired aryl amine (1.1 eq) in anhydrous DCM.

    • Add EDC (1.2 eq) and HOBt (1.2 eq) to the solution.

    • Stir the reaction mixture at room temperature for 12 hours or until completion.

    • Wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography if necessary.

Protocol 4: Boc Deprotection to Yield Final nAChR Ligand Analogues

This protocol describes the final deprotection step.[5]

  • Materials:

    • Intermediate 3

    • Formic acid (HCOOH) or Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM, if using TFA)

  • Procedure using Formic Acid: [5]

    • Dissolve the Boc-protected intermediate in formic acid.

    • Stir the solution at room temperature for 12-20 hours.

    • Add water to the reaction mixture and extract with an organic solvent (e.g., chloroform) to remove any organic impurities.

    • Basify the aqueous layer with a 10% potassium carbonate solution.

    • Extract the product with chloroform.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the final product.

Quantitative Data

The following table summarizes the biological activity of representative nAChR ligand analogues synthesized using the 3,6-diazabicyclo[3.1.1]heptane scaffold.

Compound IDR-Group (on Aryl Amide)α4β2 Ki (nM)α7 Ki (nM)Reference
1 2-Fluorophenyl0.01>10,000[5]
2 3,5-Dimethoxyphenyl0.02>10,000[5]
3 Phenyl0.03>50,000[5]
4 4-Nitrophenyl0.0225-[6]
5 4-Methoxyphenyl0.0298-[6]

Synthesis of Opioid Receptor Ligands

The 3,6-diazabicyclo[3.1.1]heptane scaffold has also been employed in the synthesis of potent and selective µ-opioid receptor ligands.[7] A general approach involves the acylation and subsequent alkylation or arylation of the diazabicyclic core.

General Synthetic Scheme

The synthesis of N-3(6)-arylpropenyl-N-6(3)-propionyl-3,6-diazabicyclo[3.1.1]heptanes is a representative example.[7]

A tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate B Intermediate 1 (Deprotected amine) A->B Boc Deprotection D Intermediate 2 (N-propionyl) B->D Acylation C Propionic Anhydride C->D F Final Opioid Ligand Analogue D->F N-Alkylation E Arylpropenyl bromide E->F

Caption: General workflow for the synthesis of opioid receptor ligand analogues.

Experimental Protocols

Protocol 5: Boc Deprotection of tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate

This protocol is a general method for the removal of the Boc protecting group.

  • Materials:

    • tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve the Boc-protected starting material in DCM.

    • Add TFA dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Concentrate the reaction mixture under reduced pressure.

    • Dissolve the residue in a minimal amount of water and basify with a suitable base (e.g., saturated sodium bicarbonate solution or 10% potassium carbonate).

    • Extract the aqueous layer with a suitable organic solvent (e.g., DCM).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected amine.

Protocol 6: N-Acylation of 3,6-diazabicyclo[3.1.1]heptane

This protocol describes the acylation of the deprotected diazabicyclic core.[8]

  • Materials:

    • 3,6-diazabicyclo[3.1.1]heptane

    • Propionic anhydride

    • Triethylamine (TEA) or another suitable base

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve the deprotected diamine in DCM and cool to 0 °C.

    • Add TEA (e.g., 5 equivalents).

    • Add propionic anhydride (e.g., 3.5 equivalents) dropwise.

    • Allow the reaction to stir at room temperature for 3 hours.

    • Wash the reaction mixture with water.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the N-propionyl intermediate.

Protocol 7: N-Alkylation to Yield Final Opioid Ligand Analogues

This protocol outlines the final alkylation step.

  • Materials:

    • N-propionyl-3,6-diazabicyclo[3.1.1]heptane intermediate

    • Appropriate arylpropenyl bromide

    • A suitable base (e.g., potassium carbonate or sodium hydride)

    • A suitable solvent (e.g., acetonitrile or DMF)

  • Procedure:

    • Dissolve the N-propionyl intermediate in the chosen solvent.

    • Add the base.

    • Add the arylpropenyl bromide and stir the mixture at room temperature or with gentle heating until the reaction is complete.

    • Quench the reaction with water.

    • Extract the product with an organic solvent.

    • Dry the combined organic layers, filter, and concentrate.

    • Purify the final product by flash column chromatography.

Quantitative Data

The following table presents the binding affinities of representative opioid ligand analogues.

Compound IDR-Group (on Arylpropenyl)µ Ki (nM)δ Ki (nM)κ Ki (nM)Reference
6 3,4-Dichloro2.72200>5000[7]
7 4-Chloro7.92050>5000[7]
8 Phenyl208>5000>5000[8]
9 3-Chlorophenyl212060>5000[8]
10 4-Nitrophenyl5.2>5000>5000[8]

Signaling Pathways

Understanding the signaling pathways modulated by these synthesized analogues is crucial for drug development.

Nicotinic Acetylcholine Receptor (nAChR) Signaling

Activation of nAChRs, which are ligand-gated ion channels, leads to the influx of cations such as Na⁺ and Ca²⁺. This influx causes membrane depolarization and initiates a cascade of intracellular signaling events. The α4β2 subtype, a primary target for the synthesized analogues, is implicated in various neurological processes.

cluster_membrane Cell Membrane nAChR α4β2 nAChR Ca_influx Ca²⁺ Influx nAChR->Ca_influx Ligand nAChR Agonist (e.g., Analogue 1-5) Ligand->nAChR Depolarization Membrane Depolarization Ca_influx->Depolarization PI3K PI3K Ca_influx->PI3K Akt Akt PI3K->Akt CREB CREB Phosphorylation Akt->CREB Gene_expression Altered Gene Expression (e.g., Neuronal Survival) CREB->Gene_expression

Caption: Simplified nAChR signaling pathway.

Mu-Opioid Receptor (µOR) Signaling

The µ-opioid receptor is a G-protein coupled receptor (GPCR). Agonist binding initiates a conformational change, leading to the activation of intracellular signaling pathways that ultimately result in analgesia.

cluster_membrane Cell Membrane muOR µ-Opioid Receptor Gi Gi/o Protein muOR->Gi AC Adenylyl Cyclase Gi->AC K_channel K⁺ Channel Gi->K_channel Ca_channel Ca²⁺ Channel Gi->Ca_channel cAMP ↓ cAMP AC->cAMP K_efflux ↑ K⁺ Efflux K_channel->K_efflux Ca_influx ↓ Ca²⁺ Influx Ca_channel->Ca_influx Ligand µ-Opioid Agonist (e.g., Analogue 6-10) Ligand->muOR Hyperpolarization Hyperpolarization K_efflux->Hyperpolarization Neurotransmitter_release ↓ Neurotransmitter Release Ca_influx->Neurotransmitter_release Hyperpolarization->Neurotransmitter_release Analgesia Analgesia Neurotransmitter_release->Analgesia

Caption: Simplified µ-opioid receptor signaling pathway.

Conclusion

tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate is a highly adaptable scaffold for the synthesis of potent and selective ligands for nAChRs and opioid receptors. The synthetic routes outlined in these application notes, derived from established literature, provide a solid foundation for the development of novel drug candidates. The ability to systematically modify the scaffold at its distinct nitrogen positions allows for fine-tuning of pharmacological properties, making it a cornerstone for structure-activity relationship (SAR) studies in drug discovery programs.

References

Method

Synthesis of nAChR ligands using tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate

For Researchers, Scientists, and Drug Development Professionals This document provides detailed protocols and application notes for the synthesis of potent and selective nicotinic acetylcholine receptor (nAChR) ligands u...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the synthesis of potent and selective nicotinic acetylcholine receptor (nAChR) ligands utilizing tert-butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate as a key building block. The methodologies outlined are based on established synthetic routes that have yielded compounds with high affinity for various nAChR subtypes, particularly the α4β2 subtype, which is a significant target in the development of therapeutics for neurological disorders and nicotine addiction.[1][2][3][4]

Introduction

Nicotinic acetylcholine receptors are crucial for various physiological processes, and their modulation presents a therapeutic avenue for numerous pathological conditions.[1] The 3,6-diazabicyclo[3.1.1]heptane (3,6-DBH) scaffold has emerged as a promising pharmacophore for the design of selective nAChR ligands.[1][2] This document details the synthetic strategies for creating a library of 3-substituted-3,6-diazabicyclo[3.1.1]heptane derivatives, focusing on the generation of N-aryl nicotinamides. One such derivative, 5-(3,6-diazabicyclo[3.1.1]heptane-3-yl)-N-(2-fluorophenyl)nicotinamide, has demonstrated exceptional affinity for the α4β2 nAChR subtype with a Ki value of 10 pM and exhibits high selectivity over the α7 subtype.[1][4][5]

Synthetic Workflow Overview

The general synthetic strategy involves a multi-step process starting from the commercially available tert-butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate. The workflow can be summarized as a coupling reaction, followed by hydrolysis, subsequent amidation, and a final deprotection step to yield the target ligands.

Synthesis_Workflow A tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate C Coupling Reaction (e.g., Buchwald-Hartwig) A->C B Aryl/Heteroaryl Halide B->C D Boc-Protected Intermediate C->D E Hydrolysis D->E F Carboxylic Acid Intermediate E->F H Amidation F->H G Amine/Aniline G->H I Boc-Protected Final Compound H->I J Deprotection I->J K Final nAChR Ligand J->K

Caption: General synthetic workflow for nAChR ligand synthesis.

Experimental Protocols

Protocol 1: Synthesis of Boc-Protected Aryl/Heteroaryl-3,6-diazabicyclo[3.1.1]heptane Intermediates

This protocol describes the coupling of tert-butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate with an appropriate aryl or heteroaryl halide. The example provided is for a Buchwald-Hartwig amination.

Materials:

  • tert-butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate

  • Aryl/Heteroaryl halide (e.g., 5-bromo-2-chloropyridine)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Racemic 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (rac-BINAP)

  • Sodium tert-butoxide (t-BuONa)

  • Toluene, anhydrous

Procedure:

  • To a reaction vessel, add tert-butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate (1.0 eq), the aryl/heteroaryl halide (1.1-1.2 eq), Pd₂(dba)₃ (0.02-0.03 eq), rac-BINAP (0.06-0.07 eq), and sodium tert-butoxide (1.1-1.2 eq).

  • Add anhydrous toluene to the vessel under an inert atmosphere (e.g., argon or nitrogen).

  • Heat the reaction mixture at 85-130 °C for 1 to 20 hours.[1][6] The reaction progress can be monitored by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature.

  • Concentrate the mixture under reduced pressure to remove the solvent.

  • Purify the residue by flash chromatography on silica gel to obtain the Boc-protected intermediate.[7]

Protocol 2: Hydrolysis of the Ester Group

This protocol details the conversion of the ester functionality on the coupled intermediate to a carboxylic acid.

Materials:

  • Boc-protected intermediate from Protocol 1 (e.g., methyl 5-(6-(tert-butoxycarbonyl)-3,6-diazabicyclo[3.1.1]heptan-3-yl)nicotinate)

  • Sodium hydroxide (NaOH)

  • Methanol (MeOH)

  • Water (H₂O)

Procedure:

  • Dissolve the Boc-protected intermediate in a mixture of methanol and water.

  • Add an aqueous solution of sodium hydroxide.

  • Heat the reaction mixture at 60 °C for approximately 5 hours.[1]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and acidify with a suitable acid (e.g., HCl) to precipitate the carboxylic acid.

  • Collect the solid by filtration, wash with water, and dry to yield the carboxylic acid intermediate.

Protocol 3: Amidation to Form N-Aryl Nicotinamides

This protocol describes the coupling of the carboxylic acid intermediate with various anilines or amines to form the corresponding amides.

Materials:

  • Carboxylic acid intermediate from Protocol 2

  • Substituted aniline or amine (1.0-1.2 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

  • Hydroxybenzotriazole (HOBt) (1.2 eq)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Dissolve the carboxylic acid intermediate in anhydrous dichloromethane.

  • Add EDC and HOBt to the solution and stir for 10 minutes at room temperature.

  • Add the desired aniline or amine to the reaction mixture.

  • Stir the reaction at room temperature for 12 hours.[1]

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography to obtain the Boc-protected final compound.

Protocol 4: N-Boc Deprotection

This final step removes the tert-butoxycarbonyl (Boc) protecting group to yield the active nAChR ligand.

Materials:

  • Boc-protected final compound from Protocol 3

  • Formic acid (HCOOH) or Trifluoroacetic acid (TFA)

  • Water (H₂O)

  • Chloroform (CHCl₃)

  • 10% Potassium carbonate (K₂CO₃) aqueous solution

Procedure:

  • Dissolve the Boc-protected compound in formic acid or a suitable solvent with TFA.[1][6]

  • Stir the solution at room temperature for 12-20 hours.[1]

  • Add water to the reaction mixture and extract with chloroform to remove any organic impurities.

  • Basify the aqueous layer with a 10% K₂CO₃ solution.

  • Extract the aqueous layer multiple times with chloroform.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the final compound.

Deprotection_Workflow cluster_0 Deprotection and Workup A Dissolve Boc-Protected Compound in Acid (HCOOH or TFA) B Stir at Room Temperature (12-20h) A->B C Aqueous Workup: Add H₂O, Extract with CHCl₃ B->C D Basify Aqueous Layer (10% K₂CO₃) C->D E Extract Aqueous Layer with CHCl₃ D->E F Dry, Filter, and Concentrate Organic Layers E->F G Final Ligand F->G

Caption: N-Boc deprotection and workup procedure.

Quantitative Data Summary

The following tables summarize the binding affinities of representative compounds synthesized using the described protocols for the α4β2 and α7 nAChR subtypes. Binding affinities are expressed as Ki values, determined through radioligand binding assays.

Table 1: Binding Affinities of 5-(3,6-diazabicyclo[3.1.1]heptan-3-yl)-N-arylnicotinamides [1]

CompoundR-Group (Anilide)α4β2 Ki (nM)α7 Ki (µM)α7/α4β2 Selectivity
32 Phenyl0.43> 50> 116,279
33 Benzyl0.891.071,202
35 2-Fluorophenyl0.010> 50> 5,000,000
39 3-Fluorophenyl0.0212.34111,428
43 2-Chlorophenyl0.01012.51,250,000
44 3-Chlorophenyl0.023> 50> 2,173,913
46 4-Chlorophenyl0.035> 50> 1,428,571

Table 2: Binding Affinities of 3-(Pyridin-3-yl)-3,6-diazabicyclo[3.1.1]heptane Derivatives [2]

CompoundSubstitution on Pyridine Ringα4β2 Ki (nM)α7 Ki (µM)α7/α4β2 Selectivity
4a 6-Chloropyridin-3-yl0.0562.544,643
4b 6-Methylpyridin-3-yl0.0230.313,043
4c 6-Bromopyridin-3-yl0.054701,296,296
4d 5-Iodopyridin-3-yl1.2> 28,000> 23,333

Conclusion

The use of tert-butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate as a starting material provides a versatile and effective route to a diverse range of potent and selective nAChR ligands. The protocols outlined herein can be adapted for the synthesis of a broad library of compounds for further investigation in drug discovery programs targeting nicotinic acetylcholine receptors. The high affinity and selectivity of the resulting ligands underscore the utility of the 3,6-diazabicyclo[3.1.1]heptane scaffold in medicinal chemistry.

References

Application

Application of tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate in Parallel Synthesis

Application Note ID: AN-DBH-PS-001 Introduction tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate is a valuable scaffold in medicinal chemistry, particularly for the synthesis of compound libraries targeting neuron...

Author: BenchChem Technical Support Team. Date: December 2025

Application Note ID: AN-DBH-PS-001

Introduction

tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate is a valuable scaffold in medicinal chemistry, particularly for the synthesis of compound libraries targeting neuronal nicotinic acetylcholine receptors (nAChRs).[1] Its rigid bicyclic structure provides a unique three-dimensional framework that can be strategically functionalized to explore structure-activity relationships (SAR). The presence of a Boc-protected secondary amine and a reactive secondary amine allows for sequential and controlled diversification, making it an ideal building block for parallel synthesis.[2] This approach enables the rapid generation of a multitude of analogues for high-throughput screening and lead optimization in drug discovery programs.

The primary application of this scaffold in parallel synthesis revolves around the generation of libraries of 3-substituted-3,6-diazabicyclo[3.1.1]heptane derivatives. These libraries have been instrumental in identifying potent and selective ligands for various nAChR subtypes.[1][2] The synthesis is typically performed in a solution-phase format, which allows for easy monitoring of reactions and purification of products.[3]

General Workflow for Parallel Synthesis

The parallel synthesis of a library of 3-substituted-3,6-diazabicyclo[3.1.1]heptane derivatives generally follows a multi-step sequence. The workflow is designed to be amenable to standard laboratory automation and parallel processing equipment.

G cluster_0 Step 1: N-Arylation/N-Alkylation cluster_1 Step 2: Boc Deprotection cluster_2 Optional Step 3: Further Functionalization A tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate C Parallel Reactor A->C B Array of Aryl/Heteroaryl Halides or Alkyl Halides B->C D Boc-protected 3-substituted derivatives C->D E Boc-protected derivatives D->E F Acidic Cleavage (e.g., TFA, HCOOH) E->F G Final Library of 3-substituted derivatives F->G H Final Library G->H I Array of Acylating/Sulfonylating Agents H->I J Diversified Final Library I->J

Caption: General workflow for parallel synthesis.

Key Advantages in Parallel Synthesis

  • Two Points of Diversity: The scaffold possesses two nitrogen atoms that can be functionalized, allowing for the introduction of a wide range of substituents and the creation of highly diverse libraries.

  • Rigid Core: The bicyclic nature of the scaffold reduces conformational flexibility, which can lead to higher affinity and selectivity for biological targets.

  • Synthetic Tractability: The Boc-protecting group allows for orthogonal functionalization of the two nitrogen atoms, simplifying the synthetic strategy. The common reactions used for diversification (e.g., Buchwald-Hartwig amination, reductive amination, amide coupling) are robust and well-suited for parallel synthesis formats.[2]

Experimental Protocols

Protocol 1: Solution-Phase Parallel Synthesis of 3-Aryl-3,6-diazabicyclo[3.1.1]heptanes

This protocol describes the synthesis of a library of 3-aryl-3,6-diazabicyclo[3.1.1]heptanes via a Buchwald-Hartwig amination followed by Boc deprotection.

Materials:

  • tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate

  • Array of aryl bromides

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Caesium carbonate (Cs₂CO₃)

  • Dioxane (anhydrous)

  • Trifluoroacetic acid (TFA) or Formic acid (HCOOH)

  • Dichloromethane (DCM)

  • Parallel synthesis reactor (e.g., Radleys Carousel Reactor)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • N-Arylation (Buchwald-Hartwig Coupling):

    • To an array of reaction tubes in a parallel reactor, add tert-butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate (1.0 eq).

    • Add the corresponding aryl bromide (1.1 eq) to each respective tube.

    • To each tube, add Cs₂CO₃ (2.0 eq), Pd₂(dba)₃ (0.05 eq), and Xantphos (0.1 eq).

    • Evacuate and backfill the reactor with an inert atmosphere.

    • Add anhydrous dioxane to each tube.

    • Heat the reactions at 100-130 °C for 1-3 hours, with the option of using microwave irradiation to accelerate the reaction.[2]

    • After cooling, the reaction mixtures can be filtered to remove inorganic salts and the solvent evaporated in vacuo.

  • Boc Deprotection:

    • Dissolve the crude Boc-protected intermediates in DCM.

    • Add TFA or formic acid (10-20 eq) to each reaction vessel.[2]

    • Stir the reactions at room temperature for 2-12 hours.

    • Monitor the reaction by LC-MS until the starting material is consumed.

    • Evaporate the solvent and excess acid in vacuo.

    • The resulting crude products can be purified by parallel HPLC.

G Start Start: Parallel Reactor Setup Step1 Step 1: Add Reactants - Scaffold (1.0 eq) - Aryl Bromide (1.1 eq) - Cs2CO3 (2.0 eq) - Pd2(dba)3 (0.05 eq) - Xantphos (0.1 eq) Start->Step1 Step2 Step 2: Add Solvent - Anhydrous Dioxane Step1->Step2 Step3 Step 3: Reaction - Heat (100-130 °C, 1-3h) - Inert Atmosphere Step2->Step3 Step4 Step 4: Workup - Cool and Filter - Evaporate Solvent Step3->Step4 Step5 Step 5: Boc Deprotection - Dissolve in DCM - Add TFA or HCOOH Step4->Step5 Step6 Step 6: Reaction - Stir at RT (2-12h) Step5->Step6 Step7 Step 7: Purification - Evaporate Solvent - Parallel HPLC Step6->Step7 End End: Purified Library Step7->End

Caption: Experimental workflow for parallel synthesis.

Data Presentation

The following table summarizes representative data for a small library of 3-aryl-3,6-diazabicyclo[3.1.1]heptanes synthesized using the protocol described above.

Compound IDAryl Bromide SubstituentYield (%)Purity (%)
L1-A1 4-Bromoanisole78>95
L1-A2 3-Bromopyridine72>95
L1-A3 1-Bromo-4-fluorobenzene81>95
L1-A4 2-Bromonaphthalene65>90
L1-A5 5-Bromo-2-chloropyrimidine68>90

Structure-Activity Relationship (SAR) Insights

Parallel synthesis of libraries based on the 3,6-diazabicyclo[3.1.1]heptane scaffold has provided valuable SAR data for nAChR ligands. For instance, studies have shown that substitution on the 3-position with various aryl and heteroaryl groups significantly influences the affinity and selectivity for different nAChR subtypes.[1][2] The generation of these libraries allows for a systematic exploration of the chemical space around the scaffold, leading to the identification of key structural features responsible for biological activity.

Conclusion

tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate is a versatile and powerful building block for the parallel synthesis of compound libraries. Its unique structural features and synthetic accessibility make it an attractive scaffold for drug discovery, particularly in the field of neuroscience. The protocols and workflows described herein provide a foundation for the efficient generation of diverse libraries for high-throughput screening and lead optimization.

References

Method

Application Notes and Protocols: Boc Deprotection of tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate

For Researchers, Scientists, and Drug Development Professionals Introduction tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate is a valuable building block in medicinal chemistry and drug discovery due to its rigid...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate is a valuable building block in medicinal chemistry and drug discovery due to its rigid bicyclic structure, which can serve as a constrained diamine scaffold. The tert-butyloxycarbonyl (Boc) protecting group is commonly employed to temporarily mask one of the amine functionalities, allowing for selective manipulation of the other. The efficient removal, or deprotection, of the Boc group is a critical step in the synthetic routes towards various biologically active molecules. This document provides detailed protocols for the Boc deprotection of tert-butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate and its derivatives using common acidic conditions.

Reaction Mechanism: Acid-Catalyzed Boc Deprotection

The deprotection of a Boc-protected amine is an acid-catalyzed process. The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group by a strong acid. This is followed by the cleavage of the carbon-oxygen bond, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and readily decarboxylates to yield the free amine and carbon dioxide.

Boc_Deprotection_Mechanism BocN R-NH-Boc Protonated_Boc R-NH-Boc(H⁺) BocN->Protonated_Boc + H⁺ H_plus H⁺ Carbamic_Acid R-NH-COOH Protonated_Boc->Carbamic_Acid Slow tBu_cation (CH₃)₃C⁺ Protonated_Boc->dummy1 - (CH₃)₃C⁺ CO2 CO₂ Amine R-NH₃⁺ Carbamic_Acid->Amine Fast Carbamic_Acid->dummy2 - CO₂

Figure 1. General mechanism of acid-catalyzed Boc deprotection.

Experimental Protocols

Several acidic conditions can be employed for the efficient removal of the Boc protecting group. The choice of reagent often depends on the presence of other acid-labile functional groups in the molecule and the desired salt form of the product. Below are detailed protocols for three common methods.

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is a widely used and generally rapid method for Boc deprotection.

Materials:

  • tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate or its derivative

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Dissolve the Boc-protected amine (1 equivalent) in anhydrous DCM (approximately 0.1 M concentration) in a round-bottom flask.

  • To the stirred solution, add TFA (10-20 equivalents). A common mixture is 20-50% (v/v) TFA in DCM.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times typically range from 30 minutes to 4 hours.

  • Once the reaction is complete, remove the solvent and excess TFA in vacuo using a rotary evaporator. Co-evaporation with a solvent like toluene can aid in the removal of residual TFA.

  • For work-up, dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate or DCM) and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the deprotected amine. The product may be obtained as the free base or as the trifluoroacetate salt, depending on the work-up procedure.

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in Dioxane

This method is useful when the hydrochloride salt of the deprotected amine is desired.

Materials:

  • tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate or its derivative

  • 4M HCl in 1,4-dioxane

  • Anhydrous diethyl ether

  • Methanol or DCM (if necessary as a co-solvent)

  • Round-bottom flask

  • Magnetic stirrer

  • Filtration apparatus

Procedure:

  • Dissolve the Boc-protected amine (1 equivalent) in a minimal amount of a suitable co-solvent like methanol or DCM if necessary.

  • Add the 4M HCl in dioxane solution (typically 5-10 equivalents of HCl) to the substrate.

  • Stir the reaction mixture at room temperature. The deprotected amine hydrochloride salt may precipitate out of the solution.

  • Monitor the reaction by TLC or LC-MS. Complete conversion is often achieved within 30 minutes to 2 hours.

  • Once the reaction is complete, if a precipitate has formed, collect the solid by filtration.

  • Wash the solid with anhydrous diethyl ether to remove any non-polar impurities.

  • If the product remains in solution, the solvent can be removed in vacuo to yield the crude hydrochloride salt. The product can then be triturated with diethyl ether to induce precipitation and washed.

  • Dry the resulting solid under vacuum to obtain the pure deprotected amine hydrochloride.

Protocol 3: Deprotection using Formic Acid

This method provides a milder alternative to TFA and can be effective for certain substrates.

Materials:

  • tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate derivative

  • Formic acid (HCOOH)

  • Water (H₂O)

  • Chloroform (CHCl₃)

  • 10% Potassium carbonate (K₂CO₃) aqueous solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Dissolve the Boc-protected derivative (1 equivalent) in formic acid.

  • Stir the solution at room temperature for 12-20 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, add water to the reaction mixture.

  • Extract the acidic aqueous solution with chloroform to remove any non-starting material impurities.

  • Basify the aqueous layer with a 10% potassium carbonate solution.

  • Extract the aqueous layer with chloroform.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected product.

Data Presentation

The following table summarizes quantitative data for the Boc deprotection of tert-butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate derivatives under various conditions.

SubstrateReagent(s)SolventTime (h)TemperatureYield (%)Citation
tert-Butyl 3-[5-(4-methylanilino)pyridin-3-yl]-3,6-diazabicyclo[3.1.1]heptane-6-carboxylateHCOOHNeat12Room Temp.80[1]
tert-Butyl 3-(6-anilinopyridin-3-yl)-3,6-diazabicyclo[3.1.1]heptane-6-carboxylateHCOOHNeat12Room Temp.48[1]
3-[6-(1H-indol-5-yl)-3-pyridinyl]-6-Boc-3,6-diazabicyclo[3.2.0]heptaneTFACH₂Cl₂N/ARoom Temp.27[2]
tert-Butyl 3-[5-(4-nitrolanilino)pyridin-3-yl]-3,6-diazabicyclo[3.1.1]heptane-6-carboxylateHCOOHNeat12Room Temp.84[1]
tert-Butyl 3-[5-(4-fluoroanilino)pyridin-3-yl]-3,6-diazabicyclo[3.1.1]heptane-6-carboxylateHCOOHNeat12Room Temp.88[1]

Visualizations

Experimental_Workflow Start Start with Boc-protected 3,6-diazabicyclo[3.1.1]heptane derivative Dissolve Dissolve in appropriate solvent (e.g., DCM, Dioxane, or neat acid) Start->Dissolve Add_Acid Add deprotecting acid (TFA, HCl, or HCOOH) Dissolve->Add_Acid React Stir at room temperature Add_Acid->React Monitor Monitor reaction progress (TLC, LC-MS) React->Monitor Workup Perform aqueous work-up or precipitation Monitor->Workup Upon completion Isolate Isolate the deprotected product Workup->Isolate Dry Dry the final product Isolate->Dry End Obtain pure 3,6-diazabicyclo[3.1.1]heptane derivative Dry->End

Figure 2. General experimental workflow for Boc deprotection.

References

Application

Application Notes and Protocols: Coupling Reactions with tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate

Introduction Tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate is a valuable building block in medicinal chemistry, often utilized for the synthesis of bridged bicyclic piperazine analogues.[1] Its rigid, bicyclic...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate is a valuable building block in medicinal chemistry, often utilized for the synthesis of bridged bicyclic piperazine analogues.[1] Its rigid, bicyclic structure provides a unique scaffold for the development of novel therapeutics. This document provides detailed protocols and reaction conditions for the coupling of this intermediate via common synthetic transformations, including Buchwald-Hartwig amination, acylation, and reductive amination.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, enabling the coupling of the secondary amine of tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate with aryl halides.

Reaction Scheme:

Summary of Reaction Conditions:

Coupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)Reference
Methyl 5-bromonicotinatePd₂(dba)₃XantphosCs₂CO₃DioxaneMicrowave--[2]
5-Bromo-2-chloropyridinePd₂(dba)₃ (2.2)rac-BINAP (6.7)NaOtBuToluene852083[3]

Experimental Protocol: Coupling with 5-Bromo-2-chloropyridine [3]

This protocol describes the coupling of tert-Butyl 3,6-diazabicyclo[3.2.0]heptane-6-carboxylate, a related bicyclic amine, which serves as a representative example of the Buchwald-Hartwig reaction conditions.

Materials:

  • tert-Butyl 3,6-diazabicyclo[3.2.0]heptane-6-carboxylate (0.648 g, 3.27 mmol)

  • 5-Bromo-2-chloropyridine (0.738 g, 3.83 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (66 mg, 0.072 mmol)

  • racemic 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (rac-BINAP) (135 mg, 0.22 mmol)

  • Sodium tert-butoxide (t-BuONa) (0.367 g, 3.82 mmol)

  • Toluene (3 mL)

Procedure:

  • To a reaction vessel, add tert-Butyl 3,6-diazabicyclo[3.2.0]heptane-6-carboxylate, 5-bromo-2-chloropyridine, Pd₂(dba)₃, rac-BINAP, and sodium tert-butoxide.

  • Add toluene to the mixture.

  • Heat the reaction mixture at 85 °C for 20 hours.

  • After cooling to room temperature, concentrate the mixture under reduced pressure to obtain the crude product.

  • Purify the crude product by appropriate chromatographic techniques to yield tert-butyl 3-(6-chloropyridin-3-yl)-3,6-diazabicyclo[3.2.0]heptane-6-carboxylate.

Workflow Diagram:

Buchwald_Hartwig_Workflow reagents Combine Reactants: - Diazabicycloheptane - Aryl Halide - Pd₂(dba)₃ - rac-BINAP - NaOtBu - Toluene reaction Heat at 85°C for 20 hours reagents->reaction 1 workup Cool and Concentrate reaction->workup 2 purification Purification workup->purification 3 product Coupled Product purification->product 4

Caption: Workflow for Buchwald-Hartwig Amination.

Acylation / Amide Coupling

Acylation of the secondary amine provides a straightforward method to introduce a variety of functional groups.

Reaction Scheme:

Summary of Reaction Conditions:

Acylating AgentBaseSolventTemperatureTimeYieldReference
Propionic anhydrideTriethylamineDichloromethane0 °C to RT3 h-[4]

Experimental Protocol: Propionylation [4]

Materials:

  • tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate (0.20 g, 1.00 mmol)

  • Triethylamine (0.72 mL, 5.04 mmol)

  • Propionic anhydride (0.49 mL, 3.65 mmol)

  • Dichloromethane

Procedure:

  • Dissolve tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate in dichloromethane.

  • Add triethylamine and propionic anhydride to the solution while cooling at 0 °C.

  • Allow the mixture to stir for three hours at room temperature.

  • Wash the reaction mixture with water.

  • Dry the organic phase over sodium sulfate (Na₂SO₄) and concentrate to yield the crude product.

Workflow Diagram:

Acylation_Workflow reactants Dissolve Diazabicycloheptane in Dichloromethane addition Add Triethylamine and Propionic Anhydride at 0°C reactants->addition 1 stirring Stir at Room Temperature for 3 hours addition->stirring 2 workup Wash with Water, Dry, and Concentrate stirring->workup 3 product Acylated Product workup->product 4

Caption: Workflow for Acylation Reaction.

Reductive Amination

Reductive amination allows for the introduction of alkyl substituents at the secondary amine position.

Reaction Scheme:

Summary of Reaction Conditions:

AldehydeReducing AgentSolventAdditiveTemperatureTimeYieldReference
Unspecified Aldehyde (R-CHO)Sodium cyanoborohydrideAcetonitrileGlacial acetic acid0 °C to RT15 min-[4]

Experimental Protocol: General Reductive Amination [4]

Materials:

  • tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate (2.52 mmol)

  • Aldehyde (R-CHO) (2.77 mmol)

  • Sodium cyanoborohydride (3.53 mmol)

  • Acetonitrile (20 mL)

  • Glacial acetic acid

Procedure:

  • Prepare a solution of tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate and the aldehyde in acetonitrile at 0 °C.

  • Add sodium cyanoborohydride to the solution in small portions.

  • Stir the mixture at room temperature for 15 minutes.

  • Adjust the pH to neutrality with glacial acetic acid.

  • Proceed with standard aqueous workup and purification to isolate the N-alkylated product.

Workflow Diagram:

Reductive_Amination_Workflow reactants Combine Diazabicycloheptane and Aldehyde in Acetonitrile at 0°C reduction Add Sodium Cyanoborohydride and Stir at RT for 15 min reactants->reduction 1 neutralization Neutralize with Glacial Acetic Acid reduction->neutralization 2 workup Aqueous Workup and Purification neutralization->workup 3 product N-Alkylated Product workup->product 4

Caption: Workflow for Reductive Amination.

N-Boc Deprotection

The tert-butoxycarbonyl (Boc) protecting group can be readily removed under acidic conditions to liberate the secondary amine for further functionalization.

Summary of Deprotection Conditions:

AcidSolventTemperatureTime (h)Reference
Formic acidNoneRoom Temperature20[2]
Trifluoroacetic acidDichloromethane0 °C to RT2.25[3][4]

Experimental Protocol: Deprotection with Formic Acid [2]

Materials:

  • Boc-protected 3,6-diazabicyclo[3.1.1]heptane derivative (0.323 mmol)

  • Formic acid (2 mL)

  • Water

  • Chloroform

  • 10% Potassium carbonate (K₂CO₃) aqueous solution

Procedure:

  • Dissolve the Boc-protected compound in formic acid.

  • Stir the solution at room temperature for 20 hours.

  • Add water to the reaction mixture and extract with chloroform to remove organic impurities.

  • Basify the aqueous layer with a 10% K₂CO₃ solution.

  • Extract the aqueous layer with chloroform.

  • Dry the combined organic layers over sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the deprotected product.

Logical Relationship Diagram:

Deprotection_Logic start Boc-Protected Diazabicycloheptane acid_treatment Acid Treatment start->acid_treatment formic_acid Formic Acid (RT, 20h) acid_treatment->formic_acid Option 1 tfa Trifluoroacetic Acid (DCM, 0°C to RT, 2.25h) acid_treatment->tfa Option 2 workup Aqueous Workup (Basification & Extraction) formic_acid->workup tfa->workup product Deprotected Diazabicycloheptane workup->product

Caption: Deprotection Strategies for Boc Group Removal.

References

Method

Application Notes and Protocols: Diastereoselective Reactions Involving 3,6-Diazabicyclo[3.1.1]heptane Scaffolds

Audience: Researchers, scientists, and drug development professionals. Introduction The tert-butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate is a conformationally constrained bicyclic diamine derivative.

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The tert-butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate is a conformationally constrained bicyclic diamine derivative. Its rigid structure makes it an attractive scaffold in medicinal chemistry for the synthesis of targeted therapeutic agents. However, a comprehensive review of the scientific literature reveals that the commercially available form of this compound is achiral and, therefore, not directly applicable as a chiral auxiliary for inducing diastereoselectivity in chemical reactions.

Published research on tert-butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate primarily focuses on its use as a building block for creating ligands for various biological targets, particularly neuronal nicotinic acetylcholine receptors.[1][2][3] In these applications, the bicyclic core serves to orient appended pharmacophoric groups in a specific three-dimensional arrangement.

While direct diastereoselective applications of the title compound are not documented, this document will provide a conceptual framework and a hypothetical protocol to illustrate how a chiral derivative of the 3,6-diazabicyclo[3.1.1]heptane system could be employed in diastereoselective synthesis. This serves as a guide for researchers interested in exploring the potential of this scaffold in asymmetric synthesis.

Conceptual Application: Diastereoselective Alkylation of a Chiral 3,6-Diazabicyclo[3.1.1]heptane Derivative

To achieve diastereoselectivity, a chiral center must be introduced to the 3,6-diazabicyclo[3.1.1]heptane scaffold. This could be accomplished through resolution of a racemic precursor or by synthesis from a chiral starting material. For the purpose of this application note, we will consider a hypothetical chiral auxiliary, (1R,5S)-tert-butyl 3-amino-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate, where a chiral amine is installed at the C-3 position.

This chiral auxiliary could then be used to direct the stereochemical outcome of reactions at a prochiral center. A common application for chiral amines is in the diastereoselective alkylation of enolates derived from carbonyl compounds.

Hypothetical Experimental Workflow

The following diagram illustrates a potential workflow for the diastereoselective alkylation of a ketone using a chiral 3,6-diazabicyclo[3.1.1]heptane derivative.

G cluster_0 Step 1: Chiral Imine Formation cluster_1 Step 2: Deprotonation cluster_2 Step 3: Diastereoselective Alkylation cluster_3 Step 4: Hydrolysis and Auxiliary Cleavage A Prochiral Ketone C Chiral Imine Intermediate A->C B Chiral (1R,5S)-3-amino-3,6- diazabicyclo[3.1.1]heptane -6-carboxylate B->C E Aza-enolate Formation C->E D LDA (Lithium diisopropylamide) D->E G Alkylated Imine E->G F Electrophile (e.g., Alkyl Halide) F->G I Chiral Alkylated Ketone G->I J Recovered Chiral Auxiliary G->J H Aqueous Acid (e.g., HCl) H->I H->J

Caption: Hypothetical workflow for diastereoselective alkylation.

Hypothetical Experimental Protocol

This protocol is a conceptual guide and has not been experimentally validated. It is based on standard procedures for diastereoselective alkylation using chiral amine auxiliaries.

Objective: To synthesize a chiral α-alkylated ketone via diastereoselective alkylation of an imine derived from a hypothetical chiral 3,6-diazabicyclo[3.1.1]heptane auxiliary.

Materials:

  • Prochiral ketone (e.g., cyclohexanone)

  • (1R,5S)-tert-butyl 3-amino-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate (Hypothetical Chiral Auxiliary)

  • Titanium tetrachloride (TiCl₄)

  • Triethylamine (TEA)

  • Anhydrous dichloromethane (DCM)

  • Anhydrous tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene

  • Electrophile (e.g., benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

Step 1: Formation of the Chiral Imine

  • To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add the chiral auxiliary (1.0 eq) and the prochiral ketone (1.1 eq) to anhydrous DCM (0.2 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (2.5 eq) dropwise.

  • Slowly add a solution of TiCl₄ (0.6 eq) in DCM dropwise, maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC or GC-MS for the disappearance of the ketone.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the chiral imine.

Step 2: Diastereoselective Alkylation

  • Dissolve the purified chiral imine (1.0 eq) in anhydrous THF (0.1 M) in a flame-dried flask under argon.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add LDA solution (1.2 eq) dropwise, ensuring the internal temperature remains below -70 °C.

  • Stir the resulting aza-enolate solution at -78 °C for 1 hour.

  • Add the electrophile (e.g., benzyl bromide, 1.5 eq) dropwise.

  • Continue stirring at -78 °C for 4-6 hours or until TLC indicates consumption of the starting material.

  • Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.

Step 3: Hydrolysis and Auxiliary Recovery

  • Dissolve the crude alkylated imine in THF (0.2 M) and add an equal volume of 1 M HCl.

  • Stir the mixture vigorously at room temperature for 4-8 hours.

  • Monitor the hydrolysis by TLC for the formation of the alkylated ketone.

  • Once complete, neutralize the mixture with saturated aqueous NaHCO₃ and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to isolate the chiral α-alkylated ketone.

  • The aqueous layer can be basified with NaOH and extracted with DCM to recover the chiral auxiliary.

Data Analysis (Hypothetical)

The diastereomeric ratio of the product would be determined by chiral HPLC or by NMR analysis of the crude product, potentially using a chiral shift reagent.

EntryElectrophileDiastereomeric Ratio (d.r.)Yield (%)
1Benzyl bromide>95:585
2Iodomethane90:1092
3Allyl bromide92:888
Note: The data in this table is purely hypothetical for illustrative purposes.

Logical Relationships in Diastereoselective Synthesis

The success of a diastereoselective reaction using a chiral auxiliary is dependent on several factors. The following diagram illustrates the key relationships.

G Auxiliary Chiral Auxiliary Structure Intermediate Diastereomeric Transition States Auxiliary->Intermediate Steric/Electronic Influence Substrate Substrate (Prochiral) Substrate->Intermediate Conditions Reaction Conditions Conditions->Intermediate Temperature, Solvent, Base Product Diastereomeric Products Intermediate->Product Energy Difference (ΔΔG‡) Outcome Diastereoselectivity (d.r. or d.e.) Product->Outcome

References

Application

Application Notes and Protocols for the Scale-up Synthesis of tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate Derivatives

For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and protocols for the scale-up synthesis of derivatives of tert-butyl 3,6-diazabicyclo[3.1.1]heptane-6-car...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the scale-up synthesis of derivatives of tert-butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate. The bicyclic diamine scaffold is a key building block in medicinal chemistry, and robust, scalable synthetic routes are crucial for advancing drug discovery and development programs.

Introduction

The 3,6-diazabicyclo[3.1.1]heptane core is a conformationally restricted piperazine analog that has garnered significant interest as a scaffold in the design of novel therapeutics. Its rigid structure allows for precise orientation of substituents, which can lead to improved potency and selectivity for various biological targets. The tert-butoxycarbonyl (Boc) protected intermediate, tert-butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate, is a versatile starting material for the synthesis of a wide array of derivatives.

These protocols focus on the practical aspects of scaling up the synthesis from gram to kilogram quantities, addressing common challenges encountered in process chemistry, such as purification, handling of reagents, and ensuring batch-to-batch consistency.

Synthesis of the Core Scaffold: tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate

A concise and practical synthesis of N-monoprotected 3,6-diazabicyclo[3.1.1]heptanes has been described, starting from readily available and inexpensive materials. While the initial search results did not provide a specific, detailed scale-up protocol for the parent compound, a plausible multi-step sequence can be inferred from related syntheses of bicyclic diamines. The following protocol is a representative, generalized procedure for the synthesis of the Boc-protected core scaffold, suitable for scale-up considerations.

Synthetic Pathway Overview

Synthesis_Pathway A Starting Material (e.g., substituted pyridine) B Multi-step synthesis (e.g., reduction, cyclization) A->B Reagents C 3,6-Diazabicyclo[3.1.1]heptane B->C Deprotection/Isolation D Boc Protection C->D Boc2O, Base E tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate D->E Purification

Caption: General synthetic pathway for the core scaffold.

Experimental Protocol: Boc Protection of 3,6-Diazabicyclo[3.1.1]heptane (Illustrative Scale-up)

This protocol outlines the N-Boc protection of the free diamine. A general procedure for the preparation of 3-alkyl-6-t-butoxycarbonyl-3,6-diazabicyclo[3.1.1]heptanes has been mentioned in patent literature, which can be adapted for the protection of the parent diamine.

Materials and Equipment:

  • 100 L glass-lined reactor with overhead stirring, temperature control, and nitrogen inlet.

  • 3,6-Diazabicyclo[3.1.1]heptane (dihydrochloride salt or free base)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Water (for workup)

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Rotary evaporator (large scale)

  • Filtration apparatus

Procedure:

  • Reactor Setup: Ensure the 100 L reactor is clean, dry, and purged with nitrogen.

  • Charging Reagents:

    • Charge the reactor with 3,6-diazabicyclo[3.1.1]heptane (e.g., 5.0 kg, assuming free base).

    • Add a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (e.g., 50 L).

    • Cool the mixture to 0-5 °C with stirring.

  • Addition of Base: If starting from the dihydrochloride salt, add a base like triethylamine (2.2 equivalents) portion-wise, maintaining the temperature below 10 °C. For the free base, a milder base like sodium bicarbonate can be used.

  • Addition of Boc Anhydride: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.05 equivalents) in the reaction solvent (e.g., 10 L) to the cooled mixture over 1-2 hours, ensuring the temperature remains between 0-5 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material.

  • Workup:

    • Quench the reaction by the slow addition of water (e.g., 20 L).

    • Separate the organic layer.

    • Wash the organic layer sequentially with water (2 x 20 L) and brine (1 x 20 L).

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Isolation and Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • The crude product can be purified by large-scale column chromatography (silica gel) or crystallization if a suitable solvent system is found.

Synthesis of Derivatives

The synthesis of derivatives typically involves the reaction of the free secondary amine of tert-butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate with a suitable electrophile, such as an aryl halide in a coupling reaction.

General Workflow for Derivative Synthesis

Derivative_Synthesis_Workflow Start tert-Butyl 3,6-diazabicyclo [3.1.1]heptane-6-carboxylate Coupling Coupling Reaction (e.g., Buchwald-Hartwig) Start->Coupling Aryl Halide, Catalyst, Base Purification1 Purification Coupling->Purification1 Boc_Derivative Boc-Protected Derivative Deprotection N-Boc Deprotection Boc_Derivative->Deprotection Acid (e.g., TFA, HCl) Purification2 Purification Deprotection->Purification2 Final_Derivative Final Derivative Purification1->Boc_Derivative Purification2->Final_Derivative

Caption: Workflow for the synthesis of derivatives.

Experimental Protocol: Buchwald-Hartwig Amination (Illustrative Scale-up)

This protocol describes a general procedure for the palladium-catalyzed coupling of the core scaffold with an aryl halide.

Materials and Equipment:

  • 100 L glass-lined reactor with overhead stirring, temperature control, and nitrogen/argon inlet.

  • tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate

  • Aryl halide (e.g., bromopyridine derivative)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., Xantphos)

  • Base (e.g., KOtBu or Cs₂CO₃)

  • Anhydrous toluene or dioxane

  • Filtration aid (e.g., Celite®)

  • Ethyl acetate (for extraction and chromatography)

  • Hexanes (for chromatography)

Procedure:

  • Reactor Setup: Ensure the 100 L reactor is clean, dry, and thoroughly purged with an inert gas (nitrogen or argon).

  • Charging Reagents:

    • Charge the reactor with the aryl halide (1.0 equivalent), tert-butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate (1.1 equivalents), and the base (e.g., KOtBu, 1.4 equivalents).

    • Add the anhydrous solvent (e.g., toluene, 50 L).

  • Degassing: Degas the mixture by bubbling argon through it for at least 30 minutes.

  • Catalyst Addition: In a separate glovebox or under a strong stream of argon, prepare a mixture of the palladium catalyst (e.g., Pd₂(dba)₃, 0.01 equivalents) and the ligand (e.g., Xantphos, 0.02 equivalents) in a small amount of anhydrous solvent. Add this catalyst slurry to the reactor.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by LC-MS.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Quench with water (e.g., 20 L).

    • Filter the mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with ethyl acetate.

    • Separate the organic layer of the filtrate.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Isolation and Purification:

    • Filter and concentrate the organic layer under reduced pressure.

    • Purify the crude product by large-scale flash column chromatography using a gradient of ethyl acetate in hexanes.

Experimental Protocol: N-Boc Deprotection (Illustrative Scale-up)

Materials and Equipment:

  • 50 L glass-lined reactor with overhead stirring and temperature control.

  • Boc-protected derivative

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Diethyl ether or MTBE

Procedure:

  • Reactor Setup: Ensure the 50 L reactor is clean and dry.

  • Charging Reagents:

    • Dissolve the Boc-protected derivative (1.0 equivalent) in dichloromethane (e.g., 20 L).

    • Cool the solution to 0 °C.

  • Acid Addition: Slowly add trifluoroacetic acid (TFA, 5-10 equivalents) or a solution of HCl in dioxane (4M, 5-10 equivalents) to the stirred solution, maintaining the temperature below 10 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Monitoring: Monitor the reaction by LC-MS until the starting material is consumed.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure.

    • To obtain the free base, carefully neutralize the residue with a saturated sodium bicarbonate solution until the pH is > 8.

    • Extract the aqueous layer with dichloromethane or ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • To isolate the salt, the residue after concentration can be triturated with a solvent like diethyl ether or MTBE to induce precipitation of the hydrochloride or trifluoroacetate salt.

  • Isolation:

    • Filter and concentrate the organic layer to obtain the free base.

    • For the salt, filter the precipitate, wash with the trituration solvent, and dry under vacuum.

Data Presentation

The following tables provide representative data for the synthesis and purification steps. Note that yields and purity are highly dependent on the specific substrate and reaction conditions.

Table 1: Representative Yields and Purity for the Synthesis of the Core Scaffold

StepStarting MaterialProductScaleTypical Yield (%)Typical Purity (%) (by LC-MS)
Boc Protection3,6-Diazabicyclo[3.1.1]heptanetert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate5 kg85-95>95

Table 2: Representative Yields and Purity for a Derivative Synthesis

StepStarting MaterialProductScaleTypical Yield (%)Typical Purity (%) (by LC-MS)
Buchwald-Hartwig Couplingtert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylateBoc-Protected Derivative1 kg70-85>98
N-Boc DeprotectionBoc-Protected DerivativeFinal Derivative (as HCl salt)1 kg90-98>99

Safety Considerations

  • Palladium Catalysts: Palladium catalysts are flammable and can be pyrophoric. Handle them under an inert atmosphere.

  • Strong Bases: KOtBu is a strong base and is corrosive. Handle with appropriate personal protective equipment (PPE).

  • Acids: Trifluoroacetic acid and hydrochloric acid are highly corrosive. Use in a well-ventilated fume hood with appropriate PPE.

  • Solvents: Organic solvents are flammable. Perform reactions in a well-ventilated area away from ignition sources.

  • Exothermic Reactions: The addition of Boc anhydride and strong acids can be exothermic. Ensure adequate cooling and slow addition rates.

Method

Application Notes: Use of tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate in Solid-Phase Synthesis

Introduction tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate is a conformationally constrained bicyclic diamine scaffold. Its rigid structure makes it an attractive building block in medicinal chemistry for the s...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate is a conformationally constrained bicyclic diamine scaffold. Its rigid structure makes it an attractive building block in medicinal chemistry for the synthesis of peptidomimetics and other complex molecules where precise spatial orientation of functional groups is desired. In solid-phase synthesis, this scaffold can be used to introduce a rigid turn or bend in a peptide or small molecule, potentially enhancing its biological activity and metabolic stability. The Boc-protected nitrogen allows for selective functionalization, making it a versatile component in the construction of combinatorial libraries.

Principle of Application

The use of tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate in solid-phase peptide synthesis (SPPS) involves its incorporation as a non-standard amino acid surrogate. To be integrated into a growing peptide chain using standard SPPS protocols, the scaffold must first be derivatized to possess a carboxylic acid functionality. This is typically achieved by acylating the free secondary amine. The remaining Boc-protected amine can be deprotected at a later stage to allow for further chain elongation or modification, enabling the synthesis of branched or cyclic structures.

Experimental Protocols

Detailed experimental protocols for the direct incorporation of commercially available tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate into a peptide sequence via solid-phase synthesis are not extensively documented in readily available literature. The primary challenge lies in the absence of a carboxylic acid group on the parent molecule, which is a prerequisite for standard amide bond formation in SPPS.

Therefore, a preliminary derivatization step in solution phase is necessary to introduce a functional handle for solid-phase coupling. Below is a generalized, theoretical protocol outlining the steps required to first derivatize the scaffold and then incorporate it into a peptide chain on a solid support.

Protocol 1: Derivatization of tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate with a Carboxylic Acid Linker

This protocol describes the acylation of the free secondary amine of the diazabicyclo[3.1.1]heptane scaffold with a suitable linker bearing a protected carboxylic acid, such as succinic anhydride.

Materials:

  • tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate

  • Succinic anhydride

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate (1.0 eq) in anhydrous DCM or THF.

  • Add triethylamine (1.2 eq) to the solution and stir at room temperature.

  • In a separate flask, dissolve succinic anhydride (1.1 eq) in anhydrous DCM or THF.

  • Slowly add the succinic anhydride solution to the solution of the diazabicyclo[3.1.1]heptane derivative.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The resulting crude product, tert-butyl 3-(3-carboxypropanoyl)-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate, can be purified by column chromatography if necessary.

Protocol 2: Solid-Phase Coupling of the Derivatized Scaffold

This protocol outlines the coupling of the derivatized scaffold from Protocol 1 to a resin-bound amino acid or peptide. Standard Fmoc/tBu or Boc/Bzl solid-phase peptide synthesis strategies can be employed. The following is a general procedure using Fmoc chemistry.

Materials:

  • Fmoc-protected amino acid-loaded resin (e.g., Rink Amide resin)

  • Derivatized scaffold: tert-butyl 3-(3-carboxypropanoyl)-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate

  • Coupling reagents: e.g., N,N'-Diisopropylcarbodiimide (DIC) and OxymaPure, or HATU and DIPEA

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine solution in DMF (typically 20%)

  • Solid-phase synthesis vessel

Procedure:

  • Swell the Fmoc-protected amino acid-loaded resin in DMF for 30-60 minutes.

  • Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF (2 x 10 minutes).

  • Wash the resin thoroughly with DMF and DCM.

  • In a separate vial, dissolve the derivatized scaffold (2-4 eq relative to resin loading) in DMF.

  • Add the coupling reagents (e.g., DIC and OxymaPure, or HATU and DIPEA) to the solution of the derivatized scaffold and pre-activate for 5-10 minutes.

  • Add the activated scaffold solution to the deprotected resin.

  • Agitate the mixture for 2-4 hours at room temperature. The progress of the coupling reaction can be monitored using a colorimetric test (e.g., Kaiser test).

  • After completion of the coupling, wash the resin thoroughly with DMF and DCM.

  • The resin now bears the diazabicyclo[3.1.1]heptane scaffold, which can be further processed (e.g., deprotection of the Boc group for chain elongation or modification).

Quantitative Data

  • Yield of Derivatization: The percentage yield of the derivatized scaffold from Protocol 1.

  • Coupling Efficiency: The percentage of resin-bound free amines that have successfully coupled with the derivatized scaffold in Protocol 2, as determined by a quantitative assay (e.g., quantitative Kaiser test or UV-Vis spectrophotometry of the Fmoc-de-protection adduct).

  • Purity of the Final Product: The purity of the cleaved peptide or small molecule containing the scaffold, as determined by High-Performance Liquid Chromatography (HPLC).

  • Mass Spectrometry Data: To confirm the identity and molecular weight of the synthesized compounds.

A hypothetical data table for such an optimization study is presented below.

StepParameterValueMethod of Determination
Protocol 1Yield of Derivatized Scaffold>85%Gravimetric after purification
Protocol 2Coupling Efficiency>95%Quantitative Kaiser Test
-Purity of Cleaved Product>90%HPLC at 220 nm
-Molecular WeightConfirmedMass Spectrometry (ESI-MS)

Visualizations

Logical Workflow for Solid-Phase Incorporation of the Scaffold

SPPS_Workflow cluster_solution Solution-Phase Derivatization cluster_solid Solid-Phase Synthesis start tert-Butyl 3,6-diazabicyclo [3.1.1]heptane-6-carboxylate derivatized Derivatized Scaffold with Carboxylic Acid start->derivatized Acylation linker Carboxylic Acid Linker (e.g., Succinic Anhydride) linker->derivatized coupling Coupling derivatized->coupling Activated Carboxylic Acid resin Fmoc-AA-Resin deprotection Deprotection (Piperidine) resin->deprotection deprotection->coupling Free Amine final_product Resin-Bound Product coupling->final_product Building_Block_Integration start Start with Resin-Bound Peptide fmoc_off Fmoc Deprotection start->fmoc_off couple_scaffold Couple Scaffold to Peptide fmoc_off->couple_scaffold Free N-terminus activate_scaffold Activate Derivatized Scaffold (e.g., with HATU/DIPEA) activate_scaffold->couple_scaffold wash Wash Resin couple_scaffold->wash continue_synthesis Continue SPPS or Cleave wash->continue_synthesis

Application

Application Notes and Protocols for the Synthesis of Piperidine Drug Molecules with a Bridged Bicyclic Structure

For Researchers, Scientists, and Drug Development Professionals These application notes provide detailed methodologies for the synthesis of piperidine-containing drug molecules with bridged bicyclic structures. The proto...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the synthesis of piperidine-containing drug molecules with bridged bicyclic structures. The protocols are based on established and innovative synthetic strategies, offering a guide for the construction of these conformationally constrained scaffolds, which are of significant interest in medicinal chemistry. Additionally, the signaling pathways of representative drug molecules incorporating these structures are detailed to provide a deeper understanding of their mechanism of action.

Introduction

Piperidine rings are ubiquitous structural motifs in a vast array of pharmaceuticals. The incorporation of a bridged bicyclic system introduces conformational rigidity, which can lead to enhanced binding affinity, selectivity, and improved pharmacokinetic properties of drug candidates. This document outlines three key synthetic strategies for constructing such complex molecular architectures: Dieckmann-analogous cyclization, L-proline catalyzed enantioselective aldol reaction, and Rhodium-catalyzed [2+2+2] cycloaddition. Furthermore, it delves into the signaling pathways of two important classes of drugs featuring bridged piperidine moieties: Pridopidine, a Sigma-1 receptor agonist, and P2Y14 receptor antagonists.

Synthetic Methodologies and Experimental Protocols

Dieckmann-Analogous Cyclization for the Synthesis of 3,8-Diazabicyclo[3.2.1]octane-2,4-diones

The Dieckmann condensation is a powerful tool for the formation of cyclic β-keto esters. An analogous intramolecular cyclization of piperazine-2,6-dione derivatives provides access to bridged bicyclic systems like the 3,8-diazabicyclo[3.2.1]octane core.[1][2]

Experimental Protocol: Synthesis of 8-benzyl-6-ethoxy-3-(4-methoxybenzyl)-6-(trimethylsilyloxy)-3,8-diazabicyclo[3.2.1]octane-2,4-dione [1][3]

This protocol describes the synthesis of a key intermediate in the construction of the 3,8-diazabicyclo[3.2.1]octane framework.

  • Step 1: Alkylation of Piperazine-2,6-dione. To a solution of the starting piperazine-2,6-dione in anhydrous THF at -78 °C, a solution of a strong base such as lithium hexamethyldisilazide (LiHMDS) or potassium hexamethyldisilazide (KHMDS) (1.0 eq) is added dropwise. The mixture is stirred for 1 hour at this temperature. Subsequently, ethyl bromoacetate (1.1 eq) in anhydrous THF is added, and the reaction is allowed to warm to room temperature and stirred for 18 hours. The reaction is then quenched with saturated aqueous ammonium chloride solution and extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

  • Step 2: Dieckmann-Analogous Cyclization. The alkylated piperazinedione from Step 1 is dissolved in anhydrous THF and cooled to -78 °C. A solution of LiHMDS (1.1 eq) in THF is added dropwise, and the mixture is stirred for 15 minutes. Trimethylsilyl chloride (Me3SiCl, 1.2 eq) in THF is then added, and the reaction is stirred for 1 hour at -78 °C before being allowed to warm to room temperature. The reaction is quenched and worked up as described in Step 1. The resulting bicyclic mixed ketal is purified by column chromatography.

Starting MaterialProductYield (%)Reference
1-benzyl-4-(4-methoxybenzyl)piperazine-2,6-dione1-benzyl-4-(4-methoxybenzyl)-3-(ethoxycarbonylmethyl)piperazine-2,6-dione84[1]
1-benzyl-4-(4-methoxybenzyl)-3-(ethoxycarbonylmethyl)piperazine-2,6-dione8-benzyl-6-ethoxy-3-(4-methoxybenzyl)-6-(trimethylsilyloxy)-3,8-diazabicyclo[3.2.1]octane-2,4-dione12[1]
L-Proline Catalyzed Enantioselective Aldol Reaction for Bicyclic Piperidines

Organocatalysis using simple chiral molecules like L-proline has emerged as a powerful strategy for the asymmetric synthesis of complex molecules. This protocol describes a highly enantioselective approach to optically active bicyclic piperidines.[4]

Experimental Protocol: Synthesis of anti-2-(3-phthalimido-1-hydroxypropyl)cycloketones [4]

This key step introduces the chiral centers that are elaborated into the final bicyclic piperidine structure.

  • Reaction Setup: To a solution of 3-phthalimidopropanal (1.0 mmol) and an alicyclic ketone (e.g., cyclohexanone, 5.0 mmol) in a suitable solvent like DMSO, L-proline (0.3 mmol, 30 mol%) is added.

  • Reaction Conditions: The reaction mixture is stirred at room temperature for an appropriate time (typically 24-72 hours) until the starting aldehyde is consumed (monitored by TLC).

  • Work-up and Purification: The reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired anti-aldol product.

AldehydeKetoneProductYield (%)Enantiomeric Excess (ee, %)Reference
3-PhthalimidopropanalCyclohexanoneanti-2-(3-phthalimido-1-hydroxypropyl)cyclohexanone85>99[4]
3-PhthalimidopropanalCyclopentanoneanti-2-(3-phthalimido-1-hydroxypropyl)cyclopentanone82>99[4]
Rhodium-Catalyzed [2+2+2] Cycloaddition

The rhodium-catalyzed [2+2+2] cycloaddition of an alkene, an alkyne, and an isocyanate offers a convergent and efficient route to construct bridged bicyclic piperidine scaffolds, specifically indolizinone and quinolizinone cores.[5][6][7]

Experimental Protocol: Synthesis of Substituted Indolizinones/Quinolizinones [6][8]

  • Catalyst Preparation: In a glovebox, a mixture of a rhodium precursor, such as [Rh(ethylene)2Cl]2 (5 mol %), and a suitable phosphine ligand, like P(4-OMe-C6H4)3 (10 mol %), is prepared in an anhydrous solvent (e.g., toluene).

  • Reaction Assembly: To the catalyst solution, the alkenyl isocyanate (1.0 eq) and the alkyne (1.2 eq) are added.

  • Reaction Conditions: The reaction mixture is heated to a specified temperature (e.g., 110 °C) in a sealed tube for a designated period (e.g., 16 hours).

  • Work-up and Purification: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is purified by flash column chromatography on silica gel to yield the desired bicyclic product. The reaction can yield either a lactam or a vinylogous amide product depending on the substrates and reaction conditions.

Alkenyl IsocyanateAlkyneProductYield (%)Reference
4-Pentenyl isocyanate4-OctyneLactam and Vinylogous amide75 (combined)[9]
4-Pentenyl isocyanateDiphenylacetyleneVinylogous amide80[9]

Signaling Pathways of Bridged Bicyclic Piperidine Drugs

The rigidified structures of bridged bicyclic piperidines often confer specific interactions with biological targets, leading to distinct signaling pathway modulation.

Pridopidine and the Sigma-1 Receptor Signaling Pathway

Pridopidine, a drug candidate for Huntington's disease, acts as a selective agonist of the Sigma-1 receptor (S1R).[10][11] Activation of S1R by pridopidine triggers a cascade of neuroprotective events.[12][13]

Pridopidine_Signaling Pridopidine Pridopidine S1R Sigma-1 Receptor (S1R) Pridopidine->S1R activates BDNF_Pathway BDNF Pathway S1R->BDNF_Pathway upregulates AKT_PI3K_Pathway AKT/PI3K Pathway S1R->AKT_PI3K_Pathway upregulates GR_Pathway Glucocorticoid Receptor Pathway S1R->GR_Pathway upregulates Neuroprotection Neuroprotection & Neuronal Survival BDNF_Pathway->Neuroprotection AKT_PI3K_Pathway->Neuroprotection GR_Pathway->Neuroprotection

Caption: Pridopidine activates the Sigma-1 receptor, leading to the upregulation of neuroprotective pathways.

The activation of S1R by pridopidine leads to the upregulation of Brain-Derived Neurotrophic Factor (BDNF), which promotes neuronal survival and plasticity.[10] It also enhances the activity of the pro-survival AKT/PI3K pathway and modulates the glucocorticoid receptor (GR) response, all contributing to its overall neuroprotective effects.[10]

P2Y14 Receptor Antagonists and Downstream Signaling

Bridged bicyclic piperidines have been incorporated into potent and selective antagonists for the P2Y14 receptor, a G protein-coupled receptor (GPCR) involved in inflammatory responses. The P2Y14 receptor is a Gi-coupled receptor.[14][15][16]

P2Y14R_Signaling Antagonist Bridged Bicyclic Piperidine Antagonist P2Y14R P2Y14 Receptor Antagonist->P2Y14R blocks Gi_protein Gi Protein P2Y14R->Gi_protein activates RhoA_pathway RhoA/Rho Kinase Pathway Gi_protein->RhoA_pathway activates MAPK_pathway MAPK Pathway (ERK1/2) Gi_protein->MAPK_pathway activates Inflammatory_Response Inflammatory Response RhoA_pathway->Inflammatory_Response MAPK_pathway->Inflammatory_Response

Caption: P2Y14R antagonists block the activation of downstream inflammatory signaling pathways.

Upon activation by its endogenous ligands (e.g., UDP-glucose), the P2Y14 receptor activates the Gi protein, which in turn initiates downstream signaling cascades involving the RhoA/Rho kinase and MAP kinase (ERK1/2) pathways.[14][15] These pathways are implicated in inflammatory processes. Bridged bicyclic piperidine antagonists effectively block these signaling events by preventing the activation of the P2Y14 receptor.

Conclusion

The synthesis of piperidine drug molecules with bridged bicyclic structures presents both a challenge and an opportunity in medicinal chemistry. The methodologies outlined in these application notes provide a foundation for the construction of these complex and valuable scaffolds. A thorough understanding of the signaling pathways modulated by these molecules is crucial for their rational design and development as therapeutic agents. The provided protocols and pathway diagrams are intended to serve as a valuable resource for researchers in this exciting field.

References

Method

Application Notes and Protocols for the Preparation of Novel 3-Substituted-3,6-diazabicyclo[3.1.1]heptanes

For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and experimental protocols for the synthesis of novel 3-substituted-3,6-diazabicyclo[3.1.1]heptanes, a cla...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel 3-substituted-3,6-diazabicyclo[3.1.1]heptanes, a class of compounds with significant potential in drug discovery, particularly as ligands for nicotinic acetylcholine receptors (nAChRs) and other central nervous system targets.[1][2][3]

Overview of Synthetic Strategies

The preparation of 3-substituted-3,6-diazabicyclo[3.1.1]heptanes typically involves a two-stage approach. The first stage is the synthesis of the core bicyclic structure, often protected at the 6-position to allow for selective functionalization at the 3-position. The most common protecting group is the tert-butoxycarbonyl (Boc) group. The second stage involves the introduction of a diverse range of substituents at the 3-position through various chemical transformations.

A plausible synthetic route to the key intermediate, tert-butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate, can be adapted from methodologies used for the synthesis of similar bicyclic systems, such as 3-azabicyclo[3.1.1]heptanes.[4][5] This could involve the construction of a suitably functionalized azetidine or cyclobutane precursor followed by cyclization to form the bicyclic core.

Once the protected core is obtained, the 3-position can be functionalized using several methods, including:

  • Buchwald-Hartwig Amination: For the introduction of aryl and heteroaryl substituents.

  • Reductive Amination: For the introduction of alkyl and benzyl substituents.

  • Acylation: To introduce acyl and sulfonyl groups.

  • Michael Addition: For the addition to electron-deficient alkenes.

The final step is typically the deprotection of the 6-position, if required, to yield the target 3-substituted-3,6-diazabicyclo[3.1.1]heptane.

Synthesis of Key Intermediate: tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate

Proposed Synthetic Pathway:

Synthesis_of_Key_Intermediate start Commercially Available Azetidine Precursor step1 Introduction of Mesylate Groups start->step1 MsCl, Et3N step2 Double Alkylation with a Malonate step1->step2 Dimethyl malonate, NaH step3 Hydrolysis and Decarboxylation step2->step3 NaOH, then H+ step4 Introduction of Second Nitrogen step3->step4 e.g., Curtius Rearrangement step5 Boc Protection step4->step5 Boc2O, Et3N product tert-Butyl 3,6-diazabicyclo[3.1.1]heptane- 6-carboxylate step5->product Buchwald_Hartwig_Amination reagents tert-Butyl 3,6-diazabicyclo[3.1.1]heptane- 6-carboxylate + Ar-X catalyst Pd Catalyst Ligand Base, Solvent, Heat reagents->catalyst product tert-Butyl 3-(Aryl)-3,6-diazabicyclo[3.1.1]heptane- 6-carboxylate catalyst->product Reductive_Amination_Workflow start Mix Amine and Carbonyl Compound step1 Imine/Enamine Formation start->step1 step2 Addition of Reducing Agent step1->step2 step3 Reaction Quench step2->step3 step4 Work-up and Purification step3->step4 product 3-Alkyl/Benzyl Product step4->product

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate Reactions

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts observed during the synthesis of tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate?

When synthesizing tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate via Boc protection of the parent diamine, the most common byproducts arise from incomplete or over-reaction. You can typically expect to see a mixture of the starting material (unprotected diamine), the desired mono-Boc protected product, and the di-Boc protected byproduct. The formation of the di-protected species is a significant challenge in the synthesis of mono-Boc protected diamines.

Q2: I am seeing multiple spots on my TLC after an alkylation reaction on the unprotected nitrogen. What could these be?

Multiple spots on a TLC plate following an alkylation reaction could indicate several possibilities:

  • Starting Material: Unreacted tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate.

  • Desired Product: The mono-alkylated product.

  • Di-alkylation: Although sterically hindered, some di-alkylation on both the secondary amine and the Boc-protected nitrogen might occur under harsh conditions, though this is less likely.

  • Byproducts from Boc-deprotection: If the reaction conditions are acidic, you might be partially cleaving the Boc group, leading to the unprotected diamine which can then be alkylated.

  • Salt Formation: Your product might be present as a salt, which can affect its chromatographic behavior.

Q3: During Boc deprotection using strong acids, I am observing an unexpected mass in my LC-MS analysis. What could this be?

A common byproduct during the acidic deprotection of Boc groups is the tert-butylation of the desired product or other nucleophilic species present in the reaction mixture. The intermediate tert-butyl cation generated during the cleavage of the Boc group is an alkylating agent. This can lead to the formation of byproducts with an additional tert-butyl group. To mitigate this, consider using a scavenger, such as anisole or triethylsilane, to trap the tert-butyl cation.

Troubleshooting Guides

Problem 1: Low yield of the desired mono-Boc protected product during synthesis.
Possible Cause Suggested Solution
Incorrect stoichiometry of Boc-anhydride. Carefully control the stoichiometry of di-tert-butyl dicarbonate (Boc₂O). Using a 1:1 molar ratio is a good starting point, but optimization may be required.
Reaction conditions are favoring di-protection. Consider running the reaction at a lower temperature to improve selectivity. The use of a less polar solvent might also favor mono-protection.
Base is not optimal. The choice of base can influence the reaction outcome. A milder base might be preferable. Triethylamine is commonly used.
Difficult purification. The separation of the mono- and di-protected products can be challenging. Consider using a different chromatography stationary phase or solvent system for better separation.
Problem 2: Incomplete alkylation of the unprotected secondary amine.
Possible Cause Suggested Solution
Insufficient reactivity of the alkylating agent. Consider using a more reactive alkylating agent or increasing the reaction temperature.
Steric hindrance. The bicyclic structure might present steric challenges. A less bulky alkylating agent could improve the reaction rate.
Base is not strong enough to deprotonate the amine. Ensure the base used is strong enough to deprotonate the secondary amine. Common bases include triethylamine, diisopropylethylamine (DIPEA), or potassium carbonate.
Solvent is not appropriate. The choice of solvent can significantly impact the reaction. Aprotic polar solvents like DMF or acetonitrile are often good choices for alkylation reactions.
Problem 3: Accidental deprotection of the Boc group during a reaction.
Possible Cause Suggested Solution
Acidic reaction conditions. The Boc group is labile in acidic conditions. If possible, perform the reaction under neutral or basic conditions.
Use of protic solvents. Some protic solvents, in combination with elevated temperatures, can lead to partial deprotection. If possible, switch to an aprotic solvent.
Extended reaction times. Prolonged reaction times, even under mildly acidic conditions, can lead to Boc group cleavage. Monitor the reaction closely and work it up as soon as it is complete.

Data Presentation

Table 1: Potential Byproducts in tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate Reactions

Byproduct Name Molecular Formula Molecular Weight ( g/mol ) Expected Mass Spec Peak (M+H)⁺ Common Reaction where Observed
3,6-Diazabicyclo[3.1.1]heptaneC₅H₁₀N₂98.1599.16Boc protection (starting material) / Boc deprotection (product)
Di-tert-butyl 3,6-diazabicyclo[3.1.1]heptane-3,6-dicarboxylateC₁₅H₂₆N₂O₄298.38299.39Boc protection
tert-butylated productVariesProduct MW + 56.11VariesBoc deprotection with acid

Experimental Protocols

Protocol 1: General Procedure for Boc Protection of 3,6-Diazabicyclo[3.1.1]heptane

  • Dissolve 3,6-diazabicyclo[3.1.1]heptane in a suitable solvent (e.g., dichloromethane or a mixture of dioxane and water).

  • Add a base, such as triethylamine (1.1 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.0 equivalent) in the same solvent.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Boc Deprotection

  • Dissolve the tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate derivative in a suitable solvent such as dichloromethane or dioxane.

  • Add a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane (typically 4M).

  • If desired, add a scavenger like anisole (1-2 equivalents) to trap the tert-butyl cation.

  • Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, remove the solvent and excess acid under reduced pressure.

  • The resulting salt can often be used directly or neutralized with a base and purified further if necessary.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve Diamine and Base add_boc Add Boc₂O (Slowly at 0°C) start->add_boc stir Stir at Room Temperature add_boc->stir monitor Monitor by TLC/LC-MS stir->monitor quench Quench and Extract monitor->quench Reaction Complete purify Column Chromatography quench->purify product Mono-Boc Product purify->product

Boc Protection Workflow

troubleshooting_tree cluster_synthesis Synthesis Issues cluster_alkylation Alkylation Issues cluster_deprotection Deprotection Issues start Unexpected Reaction Outcome low_yield Low Yield of Mono-Boc Product start->low_yield incomplete_alk Incomplete Alkylation start->incomplete_alk side_product Unexpected Side Product start->side_product cause_stoich Incorrect Stoichiometry? low_yield->cause_stoich Check cause_di_prot Di-protection Favored? low_yield->cause_di_prot Consider solution_stoich Optimize Boc₂O Equivalents cause_stoich->solution_stoich Solution solution_di_prot Lower Temperature/ Change Solvent cause_di_prot->solution_di_prot Solution cause_reagent Low Reagent Reactivity? incomplete_alk->cause_reagent Check cause_sterics Steric Hindrance? incomplete_alk->cause_sterics Consider solution_reagent More Reactive Agent/ Higher Temperature cause_reagent->solution_reagent Solution solution_sterics Use Less Bulky Alkylating Agent cause_sterics->solution_sterics Solution cause_tbu tert-butylation? side_product->cause_tbu Check Mass Spec solution_tbu Add Scavenger (e.g., Anisole) cause_tbu->solution_tbu Solution

Troubleshooting Decision Tree

Optimization

Technical Support Center: Purification of Substituted Diazabicyclo[3.1.1]heptane Isomers

Welcome to the technical support center for the purification of substituted diazabicyclo[3.1.1]heptane isomers. This resource is designed for researchers, scientists, and drug development professionals to provide trouble...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of substituted diazabicyclo[3.1.1]heptane isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental work.

Troubleshooting Guides

This section addresses common problems encountered during the purification of substituted diazabicyclo[3.1.1]heptane isomers.

Issue 1: Poor Separation and Tailing Peaks during Silica Gel Flash Chromatography

Q: My substituted diazabicyclo[3.1.1]heptane compound is showing significant tailing and poor separation on a standard silica gel column. What is causing this and how can I fix it?

A: This is a common issue when purifying basic compounds like diazabicyclo[3.1.1]heptanes on standard silica gel. The free silanol groups (Si-OH) on the surface of the silica are acidic and can strongly interact with the basic nitrogen atoms of your compound. This interaction leads to peak tailing, irreversible adsorption, and in some cases, degradation of the compound on the column.[1][2]

Here are several troubleshooting steps you can take:

  • Option A: Mobile Phase Modification. The most common solution is to add a small amount of a basic modifier to your mobile phase to neutralize the acidic silanol groups.[1][2]

    • Triethylamine (TEA): Add 0.1-2% triethylamine to your eluent system. This will compete with your compound for binding to the acidic sites on the silica.[1]

    • Ammonia: A solution of ammonia in methanol (e.g., 2 M NH3 in MeOH) can be used as a polar component in your mobile phase, often with dichloromethane (DCM).[2]

  • Option B: Use of Alternative Stationary Phases. If mobile phase modification is not effective or if your compound is particularly sensitive, consider using a different stationary phase.

    • Amine-Functionalized Silica: This is an excellent option as the stationary phase is already basic, which minimizes the undesirable interactions with your basic compound. This often allows for the use of less polar, non-polar/ethyl acetate solvent systems.[1][2]

    • Alumina (basic or neutral): Alumina can be a good alternative to silica gel for the purification of basic compounds.

  • Option C: Reversed-Phase Chromatography. For polar, ionizable compounds, reversed-phase flash chromatography can be effective. By adjusting the mobile phase to a basic pH (two pH units above the pKa of your amine), the compound becomes more lipophilic and is better retained and separated on a C18 column.[1] A typical mobile phase would be a gradient of water and acetonitrile or methanol with a basic modifier like triethylamine.[1]

Issue 2: Difficulty in Separating Diastereomers

Q: I have a mixture of diastereomers of a substituted diazabicyclo[3.1.1]heptane, but they are co-eluting or have very poor resolution on my column. How can I improve the separation?

A: Diastereomers have different physical properties, so they can be separated by standard chromatographic techniques, but optimization is often necessary.[3]

  • Optimize Your Mobile Phase:

    • Solvent System Screening: Systematically screen different solvent systems. Sometimes a switch from a standard ethyl acetate/hexane system to a dichloromethane/methanol or an acetone/dichloromethane system can significantly improve resolution.

    • Gradient Elution: Employ a shallow gradient during elution. This can help to better resolve closely eluting compounds.

  • High-Performance Liquid Chromatography (HPLC): For difficult separations, HPLC offers higher resolution than flash chromatography. Normal-phase HPLC on a silica or cyano column can be effective.[4]

  • Recrystallization: If your diastereomers are crystalline, fractional recrystallization can be a powerful purification technique. This method relies on the different solubilities of the diastereomers in a particular solvent system. Experiment with various solvents to find one where one diastereomer is significantly less soluble than the other.

Issue 3: Challenges in Resolving Enantiomers

Q: I need to separate a racemic mixture of a substituted diazabicyclo[3.1.1]heptane. What are the best approaches for this chiral resolution?

A: Enantiomers have identical physical properties in an achiral environment, so specialized techniques are required for their separation.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a direct and widely used method for enantiomeric separation.

    • Column Selection: Polysaccharide-based chiral stationary phases (CSPs) like Chiralpak® and Chiralcel® are often effective. For example, a Chiralpak IC column has been successfully used for the separation of diazabicyclo[4.3.0]nonane enantiomers.[5]

    • Mobile Phase Optimization: The mobile phase composition is critical for achieving good resolution. A mixture of alcohols like methanol and ethanol is a good starting point. The addition of a small amount of a basic modifier like diethylamine (DEA) can improve peak shape and resolution for basic compounds.[5]

  • Diastereomeric Salt Formation and Recrystallization: This is a classical and effective method for chiral resolution on a larger scale.

    • React your racemic amine with an enantiomerically pure chiral acid (a resolving agent) such as tartaric acid, mandelic acid, or camphorsulfonic acid to form a mixture of diastereomeric salts.

    • These diastereomeric salts have different solubilities and can be separated by fractional crystallization.[6]

    • After isolating the desired diastereomeric salt , the chiral auxiliary is removed by treatment with a base to regenerate the enantiomerically pure amine.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing a flash chromatography method for a new substituted diazabicyclo[3.1.1]heptane derivative?

A1: Start with thin-layer chromatography (TLC) to screen for a suitable mobile phase. A good starting eluent system is often a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane. To counteract the basicity of the amine, it is highly recommended to add 0.5-1% triethylamine to the mobile phase.[1][2] Aim for an Rf value of 0.2-0.3 for your desired compound to ensure good separation on the column.

Q2: My compound appears to be degrading on the silica gel column, as I see multiple new spots on the TLC of my collected fractions. What should I do?

A2: Compound degradation on silica is a strong indication of its sensitivity to the acidic nature of the stationary phase.[7] You should immediately switch to a less acidic purification method. Deactivating the silica gel by pre-eluting the column with a solvent system containing triethylamine can help.[8] However, a more robust solution is to use an alternative stationary phase like basic alumina or amine-functionalized silica.[1][2]

Q3: How can I visualize my diazabicyclo[3.1.1]heptane compounds on a TLC plate if they are not UV-active?

A3: If your compounds lack a UV chromophore, you can use a variety of chemical stains for visualization. A common and effective stain for amines is a potassium permanganate (KMnO4) solution. Other general-purpose stains like vanillin or ceric ammonium molybdate (CAM) can also be effective.

Q4: Is it necessary to protect the amine groups of my diazabicyclo[3.1.1]heptane before purification?

A4: While not always necessary, protecting one of the amine groups with a suitable protecting group (e.g., Boc, Cbz) can sometimes simplify purification.[9] The protected amine will be less basic and may exhibit more predictable chromatographic behavior on silica gel. However, this adds extra steps to your synthesis (protection and deprotection), so it should be considered based on the difficulty of the direct purification.

Data Presentation

Table 1: Recommended Starting Conditions for Flash Chromatography of Substituted Diazabicyclo[3.1.1]heptanes

Stationary PhaseRecommended Mobile Phase SystemModifierKey Considerations
Standard Silica GelHexane/Ethyl Acetate or Dichloromethane/Methanol0.5-2% TriethylamineEssential for preventing peak tailing of basic amines.[1]
Amine-Functionalized SilicaHexane/Ethyl AcetateNone typically requiredIdeal for sensitive or very basic amines to avoid degradation.[2]
Reversed-Phase C18 SilicaWater/Acetonitrile or Water/Methanol0.1% Triethylamine or Formic AcidUseful for highly polar compounds; modifier choice depends on compound pKa.[1]

Table 2: Chiral HPLC Conditions for Separation of Diazabicycloalkane Enantiomers

ParameterRecommended ConditionReference
Chiral Stationary Phase Chiralpak IC[5]
Mobile Phase Methanol/Ethanol (1:1 v/v)[5]
Basic Modifier 0.1% Diethylamine (DEA)[5]
Flow Rate 1.0 mL/min[5]
Detection UV (if chromophore is present)[5]

Experimental Protocols

Protocol 1: General Procedure for Flash Column Chromatography with a Basic Modifier

  • Slurry Preparation: Prepare a slurry of silica gel in the chosen mobile phase (e.g., 98:2 hexane:ethyl acetate with 0.5% triethylamine).

  • Column Packing: Pour the slurry into the column and allow it to pack under a gentle positive pressure. Ensure the packed bed is uniform and free of cracks or air bubbles.

  • Sample Loading: Dissolve your crude sample in a minimal amount of the mobile phase or a slightly stronger solvent. If the sample is not very soluble, it can be dry-loaded by adsorbing it onto a small amount of silica gel.

  • Elution: Begin elution with the mobile phase. If necessary, a gradient of increasing polarity can be used to elute compounds with different retention factors.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Solvent Removal: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Protocol 2: Chiral Resolution via Diastereomeric Salt Crystallization

  • Salt Formation: Dissolve your racemic substituted diazabicyclo[3.1.1]heptane (1 equivalent) in a suitable solvent (e.g., ethanol, isopropanol). Add a solution of the chiral resolving agent (e.g., (R,R)-tartaric acid, 0.5-1.0 equivalents) in the same solvent.[6]

  • Crystallization: Allow the solution to stand at room temperature or cool it to induce crystallization of one of the diastereomeric salts. The crystallization time can vary from a few hours to overnight.[6]

  • Isolation of Diastereomeric Salt: Collect the crystals by filtration and wash them with a small amount of cold solvent.

  • Purity Check: Check the diastereomeric purity of the crystals, for example, by measuring the specific rotation or by chiral HPLC after liberating the free amine from a small sample.

  • Recrystallization (if necessary): If the diastereomeric purity is not sufficient, recrystallize the salt from a suitable solvent to enhance the purity.

  • Liberation of the Free Amine: Suspend the purified diastereomeric salt in water and add a base (e.g., NaOH, K2CO3) to deprotonate the amine.

  • Extraction: Extract the liberated enantiomerically pure amine with an organic solvent (e.g., dichloromethane, ethyl acetate).

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4, MgSO4), filter, and concentrate under reduced pressure to obtain the purified enantiomer.

Mandatory Visualizations

Isomer_Purification_Workflow cluster_start Starting Material cluster_diastereomers Diastereomer Separation cluster_enantiomers Enantiomer Resolution cluster_end Final Products start Mixture of Isomers (Diastereomers/Enantiomers) flash_chrom Flash Chromatography (Silica or Alumina) start->flash_chrom Different Polarity recrystal_diast Fractional Recrystallization start->recrystal_diast Different Solubility pure_diast Pure Diastereomers flash_chrom->pure_diast recrystal_diast->pure_diast chiral_hplc Chiral HPLC pure_enant Pure Enantiomers chiral_hplc->pure_enant diast_salt Diastereomeric Salt Formation & Crystallization diast_salt->pure_enant pure_diast->chiral_hplc Racemic Mixture pure_diast->diast_salt Racemic Mixture Troubleshooting_Flash_Chromatography start Problem: Poor separation/tailing of amine on silica gel q1 Is the compound sensitive to acid? start->q1 solution1 Add basic modifier to eluent (e.g., 0.5-2% Triethylamine) q1->solution1 No solution2 Use amine-functionalized silica or alumina q1->solution2 Yes solution3 Consider reversed-phase chromatography solution1->solution3 If still poor separation

References

Troubleshooting

Technical Support Center: Troubleshooting Boc Deprotection of Tert-butyl Carbamates

Welcome to the technical support center for the troubleshooting of Boc (tert-butyloxycarbonyl) deprotection of tert-butyl carbamates. This guide is designed for researchers, scientists, and drug development professionals...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the troubleshooting of Boc (tert-butyloxycarbonyl) deprotection of tert-butyl carbamates. This guide is designed for researchers, scientists, and drug development professionals to navigate common challenges encountered during the removal of the Boc protecting group. Below you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and comparative data to assist in your synthetic chemistry endeavors.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during Boc deprotection, offering potential causes and solutions.

Issue 1: Incomplete or Slow Deprotection

Question: My Boc deprotection reaction is sluggish or fails to reach completion, even with standard acidic conditions (e.g., TFA in DCM). What are the possible reasons and how can I resolve this?

Answer: Incomplete or slow deprotection can be attributed to several factors:

  • Insufficient Acid Strength or Concentration: The concentration of the acid, such as trifluoroacetic acid (TFA), may be too low to effectively cleave the Boc group.[1] The rate of Boc cleavage often exhibits a second-order dependence on the acid concentration, meaning a small decrease in acid strength can significantly slow the reaction.[2]

  • Low Reaction Temperature: Conducting the reaction at low temperatures (e.g., 0 °C) can significantly decrease the reaction rate.[1][3]

  • Steric Hindrance: Substrates with significant steric bulk around the Boc-protected amine may require more forcing conditions for complete removal.[2][4]

  • Poor Resin Swelling (for Solid-Phase Synthesis): In solid-phase peptide synthesis (SPPS), inadequate swelling of the resin in the deprotection solvent can prevent the acid from efficiently accessing all the peptide chains.[2]

Recommended Solutions:

  • Increase Acid Concentration or Temperature: You can gradually increase the concentration of TFA in dichloromethane (DCM).[1][3] If the reaction is being performed at a low temperature, consider allowing it to warm to room temperature.[1][3] For highly resistant substrates, using neat TFA for a short period might be effective, provided the substrate is stable under such conditions.[1][3]

  • Use a Stronger Acid System: A solution of hydrogen chloride (HCl) in an organic solvent like dioxane or ethyl acetate can be a more potent alternative to a TFA/DCM mixture.[1][2]

  • Optimize Solvent: Ensure your substrate is fully dissolved. Using anhydrous conditions, for instance with very dry dioxane and TFA, might also improve the outcome.[3][5]

Issue 2: Side Reaction - Tert-butylation of Nucleophilic Residues

Question: I am observing byproducts where a tert-butyl group has been added to my molecule, particularly on electron-rich aromatic rings or sulfur-containing functional groups. How can this be prevented?

Answer: The tert-butyl cation generated during the acidic cleavage of the Boc group is a reactive electrophile that can alkylate nucleophilic sites on your substrate or product.[6][7] Residues with nucleophilic side chains are particularly vulnerable.[6]

Susceptible Residues:

  • Tryptophan (Trp): The electron-rich indole ring is highly prone to tert-butylation.[4][6]

  • Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt.[4][6]

  • Cysteine (Cys): The free thiol group is a strong nucleophile and a target for alkylation.[4][6]

  • Tyrosine (Tyr): The activated phenolic ring can be alkylated by the carbocation.[6]

Recommended Solutions:

  • Use Scavengers: The most effective way to mitigate tert-butylation is to add a scavenger to the reaction mixture.[6] These molecules act as traps for the tert-butyl cation.[6][8]

ScavengerTarget Residues/FunctionTypical Concentration
Triisopropylsilane (TIS) General, very effective2.5-5% (v/v)[9]
Triethylsilane (TES) General-
Thioanisole Methionine and Tryptophan-
Water General, forms tert-butanol-
1,2-Ethanedithiol (EDT) Cysteine-containing peptides-
Phenol General-
Issue 3: Degradation of Acid-Sensitive Functional Groups

Question: My substrate contains other acid-labile functional groups (e.g., esters, acetals) that are being cleaved or degraded under the deprotection conditions. What are my options?

Answer: The use of strong acids like TFA or HCl can be detrimental to molecules containing other acid-sensitive functionalities.[1] In such cases, alternative, milder deprotection methods are recommended.[1]

Recommended Solutions:

  • Milder Acidic Conditions: Consider using milder protic acids such as aqueous phosphoric acid or p-toluenesulfonic acid (pTSA).[1][10]

  • Lewis Acid-Mediated Deprotection: Lewis acids offer a non-protic alternative for Boc cleavage. Reagents like zinc bromide (ZnBr₂) or trimethylsilyl iodide (TMSI) can be effective, often under milder conditions.[1]

  • Thermal Deprotection: In some instances, heating the Boc-protected compound, sometimes in a solvent like water or 2,2,2-trifluoroethanol (TFE), can effect deprotection without the need for any acid.[1][11]

  • Other Non-Acidic Methods: For highly sensitive substrates, investigate methods like using oxalyl chloride in methanol or catalyst-free deprotection in hot water.[1][10][12]

Experimental Protocols

Protocol 1: Standard Boc Deprotection with TFA in DCM
  • Dissolve the Boc-protected amine in anhydrous DCM (to a concentration of 0.1-0.2 M) in a round-bottom flask equipped with a stir bar.

  • Cool the solution to 0 °C in an ice bath.[8]

  • If necessary, add scavengers (e.g., triisopropylsilane to a final concentration of 2.5-5% v/v) to the mixture.[8][9]

  • Add an equal volume of trifluoroacetic acid (TFA) to achieve a 50% TFA/DCM solution.[2]

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.[3][9]

  • Monitor the reaction's progress using TLC or LC-MS.[2][13]

  • Upon completion, remove the solvent and excess TFA under reduced pressure.[2][13]

  • For work-up, the resulting amine TFA salt can be used directly or neutralized. To obtain the free amine, dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate.[2][13] Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.[2][13]

Protocol 2: Boc Deprotection with HCl in Dioxane
  • Suspend the Boc-protected amine in a 4M solution of HCl in 1,4-dioxane.[2]

  • Stir the mixture at room temperature for 1-4 hours or until the reaction is complete, as monitored by TLC or LC-MS.[13]

  • Upon completion, the product often precipitates as the hydrochloride salt, which can be collected by filtration and washed with a solvent like diethyl ether.[13]

  • Alternatively, evaporate the solvent under vacuum to obtain the hydrochloride salt of the deprotected amine.[2][13]

  • If the free amine is required, a basic work-up can be performed.[2]

Protocol 3: Mild Deprotection with Oxalyl Chloride in Methanol
  • Dissolve the Boc-protected substrate in methanol (MeOH).[14]

  • Add oxalyl chloride (3 equivalents) dropwise to the solution at room temperature.[14][15]

  • Stir the reaction for 1-4 hours, monitoring by TLC.[14][15]

  • Upon completion, remove the solvent in vacuo and proceed with purification.[14]

Data Presentation

Table 1: Comparison of Alternative Boc Deprotection Methods[16]
Method/ReagentSubstrate TypeConditionsTimeYield (%)
Thermal (Continuous Flow) Aryl & Alkyl AminesMethanol or Trifluoroethanol, 240 °C30 min88-93%
Thermal (Boiling Water) Aromatic & Aliphatic AminesWater, 100 °C10 min - 2 hQuantitative
Iron(III) Catalysis N,N'-diprotected amino acids & aminesFeCl₃ (catalytic), DCM, RTNot SpecifiedHigh
Oxalyl Chloride/Methanol Aromatic, Aliphatic, Heterocyclic Amines(COCl)₂ (3 equiv.), Methanol, RT1 - 4 h>70% (up to 90%)
TBAF N-Boc derivativesTBAF, THF, RefluxNot SpecifiedGood
Table 2: Analytical Techniques for Monitoring Boc Deprotection
TechniquePrincipleKey Indicator of Boc RemovalAdvantagesDisadvantages
¹H NMR Spectroscopy Measures the magnetic environment of protons.Disappearance of the singlet of the nine tert-butyl protons (~1.4-1.5 ppm).[16]Provides unambiguous and quantitative confirmation.[16]Requires a relatively pure sample.[16]
¹³C NMR Spectroscopy Measures the magnetic environment of carbon atoms.Disappearance of the quaternary carbon (~80 ppm) and methyl carbons (~28 ppm) signals.[16]Confirmatory for structure.Less sensitive and requires more sample than ¹H NMR.
FTIR Spectroscopy Measures the absorption of infrared radiation.Disappearance of the strong C=O stretching band of the Boc carbamate (~1680-1720 cm⁻¹).[16]Quick and easy to perform.Can be ambiguous if other carbonyl groups are present.
Mass Spectrometry Measures the mass-to-charge ratio of ions.A mass difference of -100.12 amu confirms removal of the Boc group.[16]Highly sensitive and provides molecular weight confirmation.Does not provide quantitative information on its own.
Thin-Layer Chromatography (TLC) Separation based on polarity.The deprotected amine is typically more polar, resulting in a lower Rf value.[1][3]Rapid and cost-effective for reaction monitoring.[17]Not quantitative and can be difficult to interpret with complex mixtures.
High-Performance Liquid Chromatography (HPLC) High-resolution separation.Disappearance of the starting material peak and appearance of the product peak.Ideal for quantitatively tracking the reaction and assessing purity.[2][17]Requires specialized equipment and method development.

Visualizations

Boc_Deprotection_Workflow cluster_start Start cluster_reaction Deprotection Reaction cluster_monitoring Monitoring cluster_workup Work-up & Isolation start Boc-Protected Substrate conditions Select Deprotection Conditions (e.g., TFA/DCM, HCl/Dioxane) start->conditions scavengers Add Scavengers (if needed) conditions->scavengers reaction Stir at appropriate temperature scavengers->reaction monitor Monitor by TLC/LC-MS reaction->monitor complete Reaction Complete? monitor->complete complete->reaction No workup Quench and/or Evaporate complete->workup Yes neutralize Neutralize (e.g., NaHCO3 wash) workup->neutralize extract Extract with Organic Solvent neutralize->extract dry Dry and Concentrate extract->dry product Deprotected Amine dry->product

Caption: General experimental workflow for Boc deprotection.

Troubleshooting_Tree cluster_incomplete Troubleshooting Incomplete Reaction cluster_side_products Troubleshooting Side Products cluster_degradation Troubleshooting Degradation issue Problem Encountered incomplete Incomplete Reaction issue->incomplete side_products Side Products Observed issue->side_products degradation Substrate Degradation issue->degradation increase_acid Increase Acid Concentration incomplete->increase_acid increase_temp Increase Temperature incomplete->increase_temp stronger_acid Use Stronger Acid (HCl/Dioxane) incomplete->stronger_acid add_scavengers Add Scavengers (TIS, Thioanisole) side_products->add_scavengers milder_acid Use Milder Acid (Phosphoric Acid) degradation->milder_acid lewis_acid Use Lewis Acid (ZnBr2) degradation->lewis_acid thermal Use Thermal Conditions degradation->thermal

Caption: Decision tree for troubleshooting Boc deprotection issues.

References

Optimization

Technical Support Center: 3,6-Diazabicyclo[3.1.1]heptane Core Reactions

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the 3,6-diazabicyclo[3.1.1]heptane core. Th...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the 3,6-diazabicyclo[3.1.1]heptane core. The information is designed to address specific issues that may be encountered during the synthesis and derivatization of this valuable scaffold.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges when working with the 3,6-diazabicyclo[3.1.1]heptane core?

A1: The primary challenges include controlling selectivity during functionalization of the two nitrogen atoms, managing diastereoselectivity in the synthesis of the bicyclic core, and purification of the final products, which can be prone to degradation or isomerization.[1][2] Careful selection of protecting groups and reaction conditions is crucial for success.

Q2: Why is selective mono-functionalization of the 3,6-diazabicyclo[3.1.1]heptane core difficult?

A2: The two nitrogen atoms in the 3,6-diazabicyclo[3.1.1]heptane core have similar reactivity, making selective mono-functionalization challenging. Direct acylation or alkylation often leads to a mixture of mono- and di-substituted products, as well as regioisomers. To achieve selectivity, it is standard practice to use a protecting group strategy.

Q3: Are there any known issues with the stability of 3,6-diazabicyclo[3.1.1]heptane derivatives during purification?

A3: Yes, some derivatives of the bicyclo[3.1.1]heptane framework have been observed to be unstable during standard silica gel chromatography.[2] This can lead to degradation or epimerization of stereocenters. Using deactivated silica gel (e.g., by pre-treating with a triethylamine solution) or alternative purification methods like crystallization or distillation can mitigate these issues.

Troubleshooting Guides

Problem 1: Low Yield in N-Acylation or N-Alkylation Reactions
Symptom Possible Cause Suggested Solution
Low conversion to the desired product 1. Steric Hindrance: The bicyclic structure can be sterically demanding. 2. Poor Nucleophilicity: The nitrogen atoms may not be sufficiently nucleophilic. 3. Hydrolysis of Acylating/Alkylating Agent: Moisture in the reaction can consume the electrophile.1. Use less sterically hindered acylating/alkylating agents if possible. Increase reaction temperature or time. 2. Add a non-nucleophilic base (e.g., DIEA, DBU) to deprotonate the nitrogen and increase its nucleophilicity. 3. Ensure all glassware is oven-dried and reactions are run under an inert atmosphere (N₂ or Ar). Use anhydrous solvents.
Formation of multiple products 1. Lack of Selectivity: Both nitrogen atoms are reacting. 2. Over-alkylation/acylation: The mono-substituted product reacts further to give the di-substituted product.1. Employ a mono-protected 3,6-diazabicyclo[3.1.1]heptane derivative (e.g., N-Boc). 2. Use a limiting amount of the electrophile (1.0-1.2 equivalents). Add the electrophile slowly to the reaction mixture at a low temperature to control the reaction rate.
No reaction 1. Incorrect Base: The chosen base may not be strong enough to deprotonate the nitrogen. 2. Inactive Electrophile: The alkylating or acylating agent may have degraded.1. Switch to a stronger base. For example, if using triethylamine fails, consider a stronger, non-nucleophilic base like DBU. 2. Use a fresh bottle of the electrophile or check its purity before use.
Problem 2: Poor Diastereoselectivity in the Synthesis of the Bicyclic Core
Symptom Possible Cause Suggested Solution
Formation of a mixture of diastereomers 1. Reversible Reactions: Some reactions in the synthetic sequence, like the Strecker reaction, can be reversible, leading to thermodynamic mixtures.[1] 2. Non-stereoselective Reagents: The reagents used for cyclization or other key steps may not induce a high degree of stereocontrol.1. For reversible reactions, allow the reaction to proceed for a longer time to favor the formation of the thermodynamically more stable diastereomer.[1] 2. Use chiral catalysts or auxiliaries to direct the stereochemical outcome. Screen different solvents and temperatures, as these can influence the transition state energies and thus the diastereomeric ratio.
Difficulty in separating diastereomers 1. Similar Physical Properties: Diastereomers can have very similar polarities, making chromatographic separation challenging.1. If column chromatography is not effective, try alternative purification techniques such as trituration, recrystallization, or preparative HPLC with a suitable chiral or achiral column.[1]
Problem 3: Product Degradation or Isomerization During Work-up or Purification
Symptom Possible Cause Suggested Solution
Appearance of new spots on TLC after silica gel chromatography 1. Silica Gel-Promoted Epimerization: The acidic nature of silica gel can cause isomerization at stereocenters, particularly those adjacent to a heteroatom.[2] 2. Degradation on Silica: The compound may be unstable on silica gel.1. Use deactivated silica gel. This can be prepared by making a slurry of silica gel in an eluent system containing a small amount of triethylamine (e.g., 1%), then evaporating the solvent. 2. Minimize the time the compound is on the silica gel column. Use a faster flow rate or a shorter column. Consider other purification methods like crystallization.
Low recovery of product after work-up 1. Hydrolysis of Protecting Groups: Acidic or basic conditions during aqueous work-up can cleave protecting groups like Boc. 2. Product is water-soluble: The product may have high polarity and remain in the aqueous layer.1. Use a mild aqueous work-up with saturated sodium bicarbonate or ammonium chloride solutions. Avoid strong acids or bases. 2. Extract the aqueous layer multiple times with an appropriate organic solvent. In some cases, back-extraction after adjusting the pH of the aqueous layer can be effective.

Experimental Protocols

Protocol 1: Selective N-Boc Protection of 3,6-Diazabicyclo[3.1.1]heptane

This protocol is designed to favor the formation of the mono-Boc protected product.

  • Dissolution: Dissolve 3,6-diazabicyclo[3.1.1]heptane (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) at room temperature.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Slow Addition of Boc-Anhydride: To the cooled solution, add a solution of di-tert-butyl dicarbonate (Boc₂O, 0.95-1.0 eq) in the same solvent dropwise over a period of 1-2 hours with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Quenching: Once the starting material is consumed, quench the reaction by adding water.

  • Extraction: Separate the organic layer, and extract the aqueous layer with DCM (3x).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to separate the mono-Boc protected product from any di-Boc product and unreacted starting material.

Protocol 2: N-Acylation of Mono-Boc-Protected 3,6-Diazabicyclo[3.1.1]heptane
  • Inert Atmosphere: Set up a flame-dried flask under an inert atmosphere (N₂ or Ar).

  • Reagent Addition: To the flask, add mono-Boc-protected 3,6-diazabicyclo[3.1.1]heptane (1.0 eq), an anhydrous solvent (e.g., DCM or THF), and a non-nucleophilic base such as triethylamine (1.5 eq) or diisopropylethylamine (DIEA, 1.5 eq).

  • Cooling: Cool the mixture to 0 °C.

  • Acylating Agent Addition: Add the acyl chloride or acid anhydride (1.1 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.

  • Work-up: Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for 3,6-Diazabicyclo[3.1.1]heptane Reactions start Reaction Outcome Unsatisfactory low_yield Low Yield? start->low_yield impurity Impurity Issues? low_yield->impurity No check_reagents Check Reagent Purity & Stoichiometry low_yield->check_reagents Yes diastereo_issue Poor Diastereoselectivity? impurity->diastereo_issue No identify_impurity Identify Impurity (LC-MS, NMR) impurity->identify_impurity Yes purification_method Optimize Purification (Trituration, Recrystallization) diastereo_issue->purification_method Yes end Successful Synthesis diastereo_issue->end No optimize_conditions Optimize Reaction Conditions (Temp, Time, Solvent, Base) check_reagents->optimize_conditions change_reagents Consider Alternative Reagents (e.g., different protecting group) optimize_conditions->change_reagents change_reagents->end overreaction Di-substitution or Over-alkylation? identify_impurity->overreaction side_product Side Reaction Product? overreaction->side_product No adjust_stoichiometry Adjust Stoichiometry (Slow addition of limiting reagent) overreaction->adjust_stoichiometry Yes modify_conditions Modify Conditions to Minimize Side Reaction side_product->modify_conditions Yes side_product->end No adjust_stoichiometry->end modify_conditions->end reaction_params Modify Reaction Parameters (Solvent, Temp, Catalyst) purification_method->reaction_params reaction_params->end

Caption: A troubleshooting workflow for common issues in reactions involving the 3,6-diazabicyclo[3.1.1]heptane core.

References

Troubleshooting

Technical Support Center: Optimizing Reactions with tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate

Welcome to the technical support center for tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assis...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to help optimize your reaction yields and address common challenges encountered during experiments with this versatile building block.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed with tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate?

A1: The most frequently performed reactions with this substrate are N-arylation (typically via Buchwald-Hartwig amination), N-alkylation, reductive amination, and Boc deprotection to reveal the secondary amine for further functionalization.

Q2: The secondary amine in this bicyclic system appears sterically hindered. How does this affect its reactivity?

A2: The bicyclic structure does impose some steric hindrance around the nucleophilic nitrogen. This can slow down reaction rates compared to simpler secondary amines. To overcome this, it is often necessary to use more reactive catalysts (e.g., specific palladium ligands for N-arylation), higher reaction temperatures, or longer reaction times. Careful optimization of reaction conditions is crucial.

Q3: What are the typical storage conditions for tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate?

A3: It is recommended to store the compound in a cool, dry, well-ventilated area in a tightly sealed container. For long-term storage, refrigeration (2-8°C) is advised. The compound can be sensitive to air and heat.

Q4: Are there any known incompatibilities for this compound?

A4: Yes, it is incompatible with strong oxidizing agents. Reactions should be planned accordingly.

Troubleshooting Guides

N-Arylation (Buchwald-Hartwig Amination)

Problem: Low or no yield of the desired N-aryl product.

Potential CauseSuggested Solution
Inactive Catalyst Use a pre-catalyst or ensure the active Pd(0) species is generated. Use bulky, electron-rich phosphine ligands like RuPhos or XPhos, which are effective for hindered amines.
Inappropriate Base A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) is a common and effective choice. Weaker bases like K₂CO₃ may not be sufficient for this hindered amine.
Incorrect Solvent Anhydrous, non-polar aprotic solvents like toluene or dioxane are generally preferred. Polar aprotic solvents like DMF or DMSO can sometimes be used but may lead to side reactions.
Low Reaction Temperature Due to the steric hindrance of the amine, higher temperatures (e.g., 90-110°C) are often necessary to drive the reaction to completion.
Poor Quality Reagents Ensure the aryl halide is pure and the amine has not degraded. Use freshly dried solvent and ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).

Problem: Formation of significant side products.

Potential Side ProductHow to Minimize
Hydrodehalogenation of Aryl Halide This can occur if the reaction is heated for too long or at too high a temperature. Optimize the reaction time and temperature. Ensure a proper inert atmosphere to minimize water, which can be a proton source.
Di-arylation Not applicable for this secondary amine.
Ether Formation (with phenolic substrates) When using aryl halides with free hydroxyl groups, O-arylation can compete. The use of bulky phosphine ligands and careful choice of a weaker base can favor N-arylation.
Boc Deprotection

Problem: Incomplete deprotection or low yield of the free amine.

Potential CauseSuggested Solution
Insufficient Acid Ensure an adequate excess of strong acid is used. Typically, a large excess of trifluoroacetic acid (TFA) or a 4M solution of HCl in dioxane is effective.
Short Reaction Time While often fast, some sterically hindered Boc groups may require longer reaction times. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
Scavenging of tert-butyl cation The tert-butyl cation generated can sometimes alkylate electron-rich aromatic rings or other nucleophiles. Adding a scavenger like anisole or thioanisole can prevent these side reactions.
Work-up Issues The resulting amine salt may be highly water-soluble. During work-up, ensure the aqueous layer is basified to a high pH (e.g., pH 10-12) before extracting with an organic solvent to recover the free amine.

Experimental Protocols & Quantitative Data

N-Arylation via Buchwald-Hartwig Amination

This protocol is a general guideline. Optimization may be required for specific aryl halides.

Protocol:

  • To an oven-dried reaction vessel, add the aryl halide (1.0 eq), tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), and a suitable phosphine ligand (e.g., Xantphos, 4 mol%).

  • Seal the vessel and purge with an inert gas (e.g., argon) for 10-15 minutes.

  • Add anhydrous solvent (e.g., dioxane or toluene) via syringe.

  • Add the base (e.g., Cs₂CO₃, 2.0 eq).

  • Heat the reaction mixture to 110-130°C and stir for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Aryl HalideCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
5-bromo-2-fluoropyridinePd₂(dba)₃ / XantphosCs₂CO₃Dioxane1301-3High
Methyl 5-bromonicotinatePd₂(dba)₃ / XantphosCs₂CO₃Dioxane1301-3-
Reductive Amination

Protocol:

  • Dissolve tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in a suitable solvent (e.g., acetonitrile or dichloroethane).

  • Add a reducing agent (e.g., sodium cyanoborohydride, NaBH(OAc)₃) portion-wise at 0°C.

  • If necessary, add a catalytic amount of acetic acid to facilitate iminium ion formation.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours (monitor by TLC or LC-MS).

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify by flash column chromatography.

A specific example from patent literature describes the reaction with an aldehyde in acetonitrile at 0°C to room temperature using sodium cyanoborohydride, with the pH adjusted to neutral with glacial acetic acid.

Boc Deprotection

Protocol:

  • Dissolve the Boc-protected substrate (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or dioxane.

  • Add an excess of a strong acid. Common choices are:

    • Trifluoroacetic acid (TFA), often used neat or with DCM as a co-solvent.

    • A 4M solution of HCl in dioxane.

  • Stir the reaction at room temperature for 1-4 hours (monitor by TLC or LC-MS).

  • Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

  • The product is typically obtained as the corresponding salt (e.g., TFA or HCl salt). To obtain the free amine, dissolve the residue in water, basify to pH >10 with a base like NaOH or K₂CO₃, and extract with an organic solvent.

  • Dry the organic layer and concentrate to yield the deprotected amine.

Visualized Workflows and Logic

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Aryl Halide, Amine, Catalyst, Ligand, and Base B Add Anhydrous Solvent A->B C Purge with Inert Gas B->C D Heat to 80-130°C C->D E Monitor by TLC/LC-MS D->E F Cool and Dilute E->F G Aqueous Wash F->G H Dry and Concentrate G->H I Column Chromatography H->I

Caption: General experimental workflow for N-arylation.

Troubleshooting_N_Arylation Start Low Yield in N-Arylation? Cause1 Inactive Catalyst? Start->Cause1 Cause2 Incorrect Base? Start->Cause2 Cause3 Suboptimal Temperature? Start->Cause3 Cause4 Side Reactions? Start->Cause4 Solution1 Use bulky phosphine ligand (e.g., RuPhos). Ensure inert atmosphere. Cause1->Solution1 Solution2 Use strong, non-nucleophilic base (e.g., NaOtBu). Cause2->Solution2 Solution3 Increase temperature to 90-110°C. Cause3->Solution3 Solution4 Check for hydrodehalogenation. Optimize time and temperature. Cause4->Solution4

Caption: Troubleshooting logic for low yield in N-arylation.

Boc_Deprotection_Pathway cluster_free_amine Optional: Free Amine Isolation Start Boc-Protected Amine Step1 Add Strong Acid (TFA or 4M HCl in Dioxane) Start->Step1 Step2 Stir at Room Temperature (1-4h) Step1->Step2 Step3 Monitor by TLC/LC-MS Step2->Step3 Step4 Concentrate in vacuo Step3->Step4 Product_Salt Amine Salt (TFA or HCl) Step4->Product_Salt Step5 Dissolve in H₂O Product_Salt->Step5 Step6 Basify to pH >10 Step5->Step6 Step7 Extract with Organic Solvent Step6->Step7 Product_Free Free Amine Step7->Product_Free

Caption: Reaction pathway for Boc deprotection.

Optimization

Stability of tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate under different reaction conditions

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and handling of tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate under various reac...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and handling of tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate under various reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate?

A1: For long-term stability, it is recommended to store the compound at 2-8°C under an inert atmosphere. It should be kept in a tightly sealed container to prevent moisture absorption and exposure to air.

Q2: Is this compound stable to acidic conditions?

A2: The tert-butoxycarbonyl (Boc) protecting group is designed to be removed under acidic conditions. Therefore, the compound is reactive to strong acids. However, it shows stability to weaker acids for shorter durations, which is utilized in some reaction workups. The free nitrogen atom can be protonated in acidic aqueous solutions, increasing its solubility.[1]

Q3: How stable is the compound under basic conditions?

A3: The Boc group is generally stable to a wide range of non-nucleophilic and moderately nucleophilic basic conditions. The bicyclic amine core is also stable. It has been successfully used in reactions involving bases such as potassium carbonate.

Q4: What are the general incompatibilities of this compound?

A4: The compound is incompatible with strong oxidizing agents. It is also reactive towards strong acids, which will lead to the removal of the Boc protecting group. Care should be taken to avoid excessive heat.

Troubleshooting Guides

Boc Deprotection

Issue: Incomplete or slow Boc deprotection.

Possible CauseTroubleshooting Steps
Insufficiently acidic conditions Increase the concentration of the acid (e.g., use neat TFA or a higher concentration of HCl in dioxane).
Reaction time is too short Monitor the reaction by TLC or LC-MS and extend the reaction time as needed. A typical reaction with formic acid at room temperature may require up to 20 hours.[1]
Low reaction temperature While some deprotections can be performed at 0°C to room temperature, gentle warming may be necessary for stubborn substrates.

Issue: Formation of side products during Boc deprotection.

Possible CauseTroubleshooting Steps
Acid-sensitive functional groups elsewhere in the molecule Use milder acidic conditions. For example, formic acid at room temperature is a milder alternative to TFA or HCl.[1]
Reaction with the carbocation scavenger If using a scavenger (e.g., anisole, triethylsilane), ensure it is compatible with other functional groups in the molecule.
Acylation Reactions

Issue: Low yield of the acylated product.

Possible CauseTroubleshooting Steps
Insufficiently activated acylating agent If using a carboxylic acid, ensure complete activation with a suitable coupling agent (e.g., EDC, HATU). For acyl chlorides or anhydrides, ensure they are fresh and free of hydrolysis.
Base is not optimal A non-nucleophilic base such as triethylamine or diisopropylethylamine is typically used to scavenge the acid produced. Ensure at least a stoichiometric amount is used.
Steric hindrance The secondary amine is somewhat sterically hindered. The reaction may require elevated temperatures or a more reactive acylating agent.
Reductive Amination

Issue: Formation of dialkylated byproducts.

Possible CauseTroubleshooting Steps
Stoichiometry of aldehyde/ketone Use a controlled stoichiometry of the carbonyl compound (typically 1.0-1.2 equivalents).
Reaction conditions favor over-alkylation Perform the reaction at a lower temperature and monitor the progress carefully. Add the reducing agent portion-wise.

Issue: Low conversion.

Possible CauseTroubleshooting Steps
Inefficient imine/enamine formation Ensure anhydrous conditions, as water can inhibit the formation of the imine intermediate. The use of a dehydrating agent like magnesium sulfate or molecular sieves can be beneficial.
Reducing agent is not suitable Sodium triacetoxyborohydride is often a mild and effective reducing agent for reductive aminations. Sodium cyanoborohydride can also be used, often with the addition of a weak acid to control the pH.

Stability Under Various Reaction Conditions

The following tables summarize the stability and compatibility of tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate under different reaction conditions based on literature precedents.

Table 1: Stability in Acidic Conditions
ReagentConcentrationTemperatureTimeOutcome
Formic AcidNeatRoom Temperature20 hoursBoc deprotection
Trifluoroacetic Acid (TFA)in Dichloromethane (DCM)0°C to Room Temperature2.5 hoursBoc deprotection
Hydrochloric Acid (HCl)in Dioxane or Ethyl AcetateRoom TemperatureVariesBoc deprotection
Table 2: Compatibility with Common Reagents and Reaction Types
Reaction TypeReagentsSolventsTemperatureCompatibility/Notes
Acylation Propionic anhydride, TriethylamineDichloromethaneRefluxThe free secondary amine can be acylated.
Reductive Amination Aldehydes, Sodium cyanoborohydride, Acetic acidAcetonitrile0°C to Room TemperatureThe free secondary amine can undergo reductive amination.
Suzuki Coupling Aryl boronic acids/esters, Palladium catalyst, Base (e.g., K₃PO₄, Cs₂CO₃)Dioxane, Toluene, THF/WaterVaries (often elevated)The diazabicycloheptane core and the Boc group are generally stable under these conditions.
Buchwald-Hartwig Amination Aryl halides, Palladium catalyst, Base (e.g., NaOtBu, K₂CO₃)Toluene, DioxaneVaries (often elevated)The diazabicycloheptane core and the Boc group are generally stable under these conditions.

Experimental Protocols

Protocol 1: Boc Deprotection using Formic Acid[1]
  • Dissolve the Boc-protected tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate derivative in formic acid.

  • Stir the solution at room temperature for 20 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, add water to the reaction mixture.

  • Extract the acidic solution with a suitable organic solvent (e.g., chloroform) to remove any organic impurities.

  • Basify the aqueous layer with a 10% aqueous potassium carbonate solution.

  • Extract the aqueous layer with an organic solvent (e.g., chloroform).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected product.

Protocol 2: Acylation with an Acid Anhydride
  • Dissolve the deprotected 3,6-diazabicyclo[3.1.1]heptane derivative in a suitable solvent such as dichloromethane.

  • Cool the solution to 0°C.

  • Add a solution of the acid anhydride (e.g., propionic anhydride) in the same solvent.

  • Reflux the reaction mixture for 1 hour.

  • Cool the mixture to 0°C and add a 20% aqueous sodium hydroxide solution to make the solution alkaline.

  • Stir the mixture overnight at room temperature.

  • Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate to yield the acylated product.

Visualizations

experimental_workflow cluster_deprotection Boc Deprotection cluster_acylation Acylation start_deprotection Boc-protected Compound reagent_acid Formic Acid start_deprotection->reagent_acid Add reaction_deprotection Stir at RT, 20h reagent_acid->reaction_deprotection workup_deprotection Aqueous Workup (Base Quench) reaction_deprotection->workup_deprotection product_deprotection Deprotected Amine workup_deprotection->product_deprotection start_acylation Deprotected Amine product_deprotection->start_acylation reagent_anhydride Acid Anhydride start_acylation->reagent_anhydride Add reaction_acylation Reflux, 1h reagent_anhydride->reaction_acylation workup_acylation Aqueous Workup reaction_acylation->workup_acylation product_acylation Acylated Product workup_acylation->product_acylation

Caption: General workflow for Boc deprotection followed by acylation.

troubleshooting_logic start Low Yield in Reaction check_stability Is starting material stable under reaction conditions? start->check_stability check_reagents Are reagents pure and active? start->check_reagents check_conditions Are reaction conditions (temp, time, conc.) optimal? start->check_conditions side_reactions Are there significant side reactions? start->side_reactions solution_stability Modify conditions to ensure stability (e.g., lower temp, different solvent) check_stability->solution_stability No solution_reagents Use fresh/purified reagents check_reagents->solution_reagents No solution_conditions Optimize reaction parameters check_conditions->solution_conditions No solution_side_reactions Identify and suppress side reactions (e.g., change base, add scavenger) side_reactions->solution_side_reactions Yes

Caption: A logical approach to troubleshooting low-yielding reactions.

References

Troubleshooting

Technical Support Center: Preventing Byproduct Formation During Boc Deprotection

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and preventing common side reactions encountered during the acid-catalyzed deprotection o...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and preventing common side reactions encountered during the acid-catalyzed deprotection of the tert-butoxycarbonyl (Boc) group.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of byproduct formation during Boc deprotection?

A1: The primary cause of side product formation is the generation of a reactive tert-butyl cation intermediate upon cleavage of the Boc group with a strong acid, such as trifluoroacetic acid (TFA).[1][2][3] This carbocation is a potent electrophile and can lead to unwanted alkylation of nucleophilic residues within the substrate.[1][3]

Q2: Which amino acid residues are most susceptible to modification by the tert-butyl cation?

A2: Amino acid residues with nucleophilic side chains are particularly vulnerable to alkylation by the tert-butyl cation. These include:

  • Tryptophan (Trp): The electron-rich indole ring is highly susceptible to tert-butylation.[1][2][3]

  • Methionine (Met): The thioether side chain can be alkylated, forming a sulfonium salt.[1][2][3] Methionine is also prone to oxidation to methionine sulfoxide.[2][3]

  • Cysteine (Cys): The free thiol group is a prime target for tert-butylation.[1][2][3]

  • Tyrosine (Tyr): The activated phenolic ring can be alkylated by the carbocation.[1][2][3]

Q3: What are scavengers and how do they prevent byproduct formation?

A3: Scavengers are reagents added to the deprotection reaction mixture to trap the reactive tert-butyl cation.[1][2][3] By reacting with the carbocation more rapidly than the sensitive residues of the substrate, they prevent it from participating in unwanted side reactions.[1] Scavengers are typically nucleophilic compounds.[1]

Q4: My Boc deprotection reaction is incomplete. What are the potential causes?

A4: Incomplete Boc deprotection can stem from several factors:

  • Insufficient Acid Strength or Concentration: The acidic conditions may not be potent enough to efficiently cleave the Boc group.[4][5]

  • Low Reaction Temperature: Reactions performed at low temperatures (e.g., 0 °C) may proceed at a significantly slower rate.[4]

  • Steric Hindrance: Bulky groups near the Boc-protected amine can impede the approach of the acid, slowing down the reaction.[3][4]

  • Poor Resin Swelling (for Solid-Phase Synthesis): Inadequate swelling of the resin can prevent the acid from accessing all the reaction sites.[3][5]

Q5: Are there milder alternatives to Trifluoroacetic Acid (TFA) for Boc deprotection of sensitive substrates?

A5: Yes, for substrates that are sensitive to strong acids, several milder deprotection methods can be employed:

  • 4M HCl in 1,4-dioxane or ethyl acetate: A common and slightly milder alternative to TFA.[5]

  • Lewis Acids: Reagents like Zinc Bromide (ZnBr₂) can effect deprotection under non-protic conditions.[4][5]

  • Oxalyl chloride in methanol: This system can efficiently deprotect the Boc group at room temperature and is compatible with some acid-labile esters.[5][6]

  • Aqueous Phosphoric Acid: An environmentally friendly option for certain substrates.[4][5]

  • Thermal Deprotection: In some cases, heating the Boc-protected compound in a suitable solvent like water or trifluoroethanol can remove the Boc group without the need for acid.[4][5]

Troubleshooting Guides

Issue 1: Formation of byproduct with a mass increase of +56 Da.

  • Symptom: LC-MS analysis shows a significant peak with a mass corresponding to the desired product plus 56 Da.

  • Cause: This mass shift is a strong indicator of tert-butylation of a nucleophilic residue (e.g., Trp, Met, Cys, Tyr) by the tert-butyl cation generated during deprotection.[3][7]

  • Solution:

    • Incorporate Scavengers: The most effective solution is to add a scavenger or a cocktail of scavengers to the deprotection mixture. The choice of scavenger depends on the sensitive residues present in your substrate.

    • Optimize Scavenger Cocktail: For peptides with multiple sensitive residues, a scavenger cocktail is often more effective. A common general-purpose cocktail is TFA/Triisopropylsilane (TIS)/H₂O (95:2.5:2.5 v/v/v).[1][2] For tryptophan-rich peptides, TIS or 1,2-ethanedithiol (EDT) are highly effective.[3] For cysteine-containing peptides, a two-step cleavage protocol with a specialized scavenger cocktail may be necessary to minimize S-tert-butylation.[7]

Issue 2: Incomplete Deprotection.

  • Symptom: TLC or LC-MS analysis shows the presence of starting material after the reaction. Low yield of the desired product.

  • Cause & Solution:

    • Insufficient Acid: Increase the concentration of TFA (e.g., from 20% to 50% in DCM) or switch to a stronger acid system like 4M HCl in dioxane.[5]

    • Short Reaction Time: Monitor the reaction progress closely using TLC or LC-MS and allow it to proceed to completion.[5]

    • Low Temperature: If the reaction is being conducted at a low temperature, allow it to warm to room temperature. Gentle heating (e.g., to 40°C) can be considered for stubborn cases, but with caution to avoid promoting side reactions.[5]

Issue 3: Degradation of other acid-sensitive protecting groups.

  • Symptom: Unintended cleavage of other protecting groups such as tert-butyl esters or trityl groups.

  • Cause: The strongly acidic conditions required for Boc deprotection are also sufficient to cleave other acid-labile protecting groups.

  • Solution: Switch to a milder deprotection method. Options include using oxalyl chloride in methanol, aqueous phosphoric acid, or a Lewis acid like ZnBr₂.[4][5]

Data Presentation

Table 1: Common Scavengers for Preventing tert-Butylation

ScavengerTarget Residue(s)Typical ConcentrationNotes
Triisopropylsilane (TIS)Trp, Tyr, general carbocation scavenger2.5-5% (v/v)Highly effective reducing scavenger.[3]
Triethylsilane (TES)Trp, Tyr5-10 equivalentsSimilar to TIS.[2][3]
1,2-Ethanedithiol (EDT)Trp, Cys2.5-5% (v/v)Effective for preventing oxidation of Trp.[3] Strong odor.
ThioanisoleTrp, Met2.5-5% (v/v)Helps to prevent both alkylation and oxidation.[5]
Phenol / m-CresolTyr5% (v/v)Acts as a decoy for the tert-butyl cation.[3]
WaterGeneral2.5-5% (v/v)Can act as a scavenger but is less effective than others for highly sensitive substrates.[5]

Table 2: Comparison of Common Boc Deprotection Conditions

Reagent/MethodConditionsAdvantagesDisadvantages
TFA in DCM20-50% TFA, RT, 0.5-4 hFast, effective for most substratesCan cause tert-butylation and cleave other acid-labile groups
4M HCl in DioxaneRT, 1-4 hStronger than TFA/DCM for hindered aminesCan still cause side reactions with sensitive substrates
ZnBr₂ in DCMRT, 1-12 hMilder, non-proticLonger reaction times may be required
Oxalyl Chloride in MethanolRT, 1-4 hMild, tolerant of some acid-labile estersReagent is moisture-sensitive
Thermal DeprotectionReflux in water or TFEAcid-freeHigh temperatures may cause other side reactions like racemization

Experimental Protocols

Protocol 1: Standard Boc Deprotection with TFA and Scavengers (Solution-Phase)

  • Preparation: Dissolve the Boc-protected compound (1.0 equiv.) in dichloromethane (DCM).

  • Scavenger Addition: Add the appropriate scavenger (e.g., 5-10 equivalents of triisopropylsilane).

  • Deprotection: Add an equal volume of trifluoroacetic acid (TFA) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature for 30 minutes to 4 hours.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, concentrate the reaction mixture in vacuo to remove the TFA and DCM. The crude product can then be purified by precipitation from cold diethyl ether or by chromatography.[1][2]

Protocol 2: Boc Deprotection using HCl in Dioxane

  • Preparation: Suspend or dissolve the Boc-protected amine (1.0 equiv.) in a 4M solution of HCl in 1,4-dioxane.

  • Reaction: Stir the mixture at room temperature for 1 to 12 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, the product often precipitates as the hydrochloride salt. The solid can be collected by filtration and washed with a solvent like diethyl ether.[5]

Protocol 3: Mild Deprotection with Oxalyl Chloride in Methanol

  • Preparation: In a dry flask, dissolve the Boc-protected substrate (1 equivalent) in methanol.

  • Reagent Addition: Stir the solution at room temperature and add oxalyl chloride (3 equivalents) dropwise.

  • Reaction: Continue stirring at room temperature for 1-4 hours.

  • Monitoring: Monitor the reaction by TLC.

  • Work-up: Upon completion, remove the solvent in vacuo and purify the crude product as necessary.[6]

Visualizations

Boc_Deprotection_Mechanism Start Boc-Protected Amine Protonation Protonated Carbamate Start->Protonation + H+ (TFA) Cleavage Carbamic Acid + tert-Butyl Cation Protonation->Cleavage Cleavage Deprotonated Free Amine Cleavage->Deprotonated Decarboxylation (-CO2) Byproduct Alkylated Byproduct Cleavage->Byproduct + Nucleophilic Residue (e.g., Trp, Met) Scavenged Trapped Cation Cleavage->Scavenged + Scavenger (e.g., TIS)

Caption: Mechanism of Boc deprotection and byproduct formation.

Troubleshooting_Workflow Start Boc Deprotection Reaction Check_Completion Check Reaction Completion (TLC, LC-MS) Start->Check_Completion Incomplete Incomplete Reaction Check_Completion->Incomplete No Complete Reaction Complete Check_Completion->Complete Yes Troubleshoot_Incomplete Increase Acid Conc./Time/Temp or Use Stronger Acid Incomplete->Troubleshoot_Incomplete Analyze_Purity Analyze Product Purity (LC-MS) Complete->Analyze_Purity Pure Pure Product Analyze_Purity->Pure Yes Byproducts Byproducts Observed Analyze_Purity->Byproducts No End_Pure Isolate Product Pure->End_Pure Troubleshoot_Byproducts Add/Optimize Scavengers or Use Milder Conditions Byproducts->Troubleshoot_Byproducts Troubleshoot_Incomplete->Start Retry Troubleshoot_Byproducts->Start Retry

Caption: Troubleshooting workflow for Boc deprotection reactions.

References

Optimization

Technical Support Center: Synthesis of Bridged Bicyclic Piperazine Analogues

Welcome to the technical support center for the synthesis of bridged bicyclic piperazine analogues. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting gui...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of bridged bicyclic piperazine analogues. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthetic challenges encountered in this specialized area of medicinal chemistry.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the synthesis of bridged bicyclic piperazine analogues, from the initial formation of the piperazine core to the crucial bridge-forming reactions.

Category 1: Piperazine Ring Synthesis and Functionalization

Question 1: I am getting a low yield of my desired mono-substituted piperazine and a significant amount of the di-substituted byproduct. How can I improve selectivity?

Answer:

The formation of a 1,4-disubstituted piperazine is a common challenge due to the comparable reactivity of the second nitrogen atom after the initial substitution.[1] Several strategies can be employed to favor mono-substitution:

  • Use of Excess Piperazine: Employing a large excess of piperazine (5-10 equivalents) statistically favors the reaction of the electrophile with the more abundant unsubstituted piperazine.[1]

  • Slow Addition of Electrophile: Adding the electrophile slowly and at a low temperature can help to control the reaction and minimize di-substitution.

  • Mono-Protection Strategy: The most reliable method is to use a mono-protected piperazine, such as N-Boc-piperazine. The protecting group ensures that only one nitrogen is available for reaction. The protecting group can be removed in a subsequent step.[1][2]

Troubleshooting Summary for Low Mono-Substitution Yield

Potential CauseRecommended Solution
High Reactivity of Mono-substituted ProductUse a 5-10 fold excess of piperazine. Add the electrophile slowly at a low temperature.
Reaction Conditions Favoring Di-substitutionUtilize a mono-protected piperazine (e.g., N-Boc-piperazine). Optimize reaction temperature and time by monitoring with TLC or LC-MS.
Suboptimal Base or SolventIf strong bases (e.g., NaOtBu) cause decomposition, switch to weaker bases (e.g., K₃PO₄, Cs₂CO₃).[3] Common solvents include toluene, dioxane, and THF. For solubility issues, consider more polar solvents like t-butanol.[3]

Question 2: What are the best practices for purifying piperazine-containing compounds, which are often polar and basic?

Answer:

The purification of piperazine analogues can be challenging due to their basicity and polarity. Here are some recommended techniques:

  • Column Chromatography:

    • Normal Phase (Silica Gel): The basic nitrogen atoms can interact strongly with the acidic silica gel, leading to peak tailing. To mitigate this, add a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), to the eluent.[4]

    • Reverse Phase: Peak tailing can also occur on reverse-phase columns due to interaction with residual silanols. Using a mobile phase additive like trifluoroacetic acid (TFA) or a competing base can improve peak shape.[5]

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.

  • Extraction: Careful pH control during aqueous workup is crucial. Ensure the aqueous layer is sufficiently basic (pH > 9) to extract the free base into an organic solvent.[4]

Category 2: Bridging Reactions and Cyclization

Question 3: My Dieckmann-analogous cyclization to form a 3,8-diazabicyclo[3.2.1]octane ring system is giving very low yields. What could be the problem?

Answer:

Low yields in the Dieckmann-analogous cyclization of piperazine-2,6-dione acetates are a known challenge.[6] Several factors can contribute to this:

  • Deprotonation at the Wrong Position: For N-acylated piperazine-2,6-diones, deprotonation can preferentially occur at the 3-position of the piperazine ring rather than the α-position of the acetate side chain, which prevents cyclization.[6] Using a substrate with substitution at the 3-position can block this unwanted deprotonation.

  • Steric Hindrance: The acetate side chain may not be able to easily reach the enolate on the opposite side of the piperazine ring, particularly for shorter (two-carbon) bridges.[6]

  • Reaction Conditions: The choice of base and reaction temperature is critical. Strong, non-nucleophilic bases like lithium hexamethyldisilazide (LiHMDS) or potassium hexamethyldisilazide (KHMDS) at low temperatures (e.g., -78 °C) are typically used to favor kinetic deprotonation of the acetate group.[7]

Question 4: I am attempting an intramolecular aldol reaction to form a 3,9-diazabicyclo[3.3.1]nonane system, but the yield is poor. How can I improve this?

Answer:

The direct intramolecular aldol reaction of aldehydes derived from piperazine-2,6-diones can be low-yielding (around 10%).[8] A more successful strategy involves converting the aldehyde to a sulfinylimine, which then undergoes a base-mediated cyclization in much higher yields (>66%).[8]

  • Troubleshooting the Aldol Reaction:

    • Base Selection: The choice of base is critical. A strong base like LiHMDS is often used.

    • Reaction Temperature: Low temperatures are typically required to control the reaction.

    • Alternative Strategy: If the direct aldol reaction fails, consider the sulfinylimine-mediated cyclization as a more robust alternative.

Data Presentation: Comparison of Bridging Strategies

The following table summarizes the yields of different strategies for the synthesis of bridged bicyclic piperazine analogues, based on published data.

Bicyclic SystemBridging StrategyKey ReagentsYield (%)Reference
3,8-diazabicyclo[3.2.1]octaneDieckmann-analogous cyclizationLiHMDS, Me₃SiCl10-21%[7]
3,9-diazabicyclo[3.3.1]nonaneIntramolecular Aldol Reaction (aldehyde)LiHMDS10%[8]
3,9-diazabicyclo[3.3.1]nonaneIntramolecular Cyclization (sulfinylimine)LiHMDS>66%[8]
3,8-diazabicyclo[3.2.1]octaneReaction with 1,4-dibromobut-2-eneNot specified22%[6]
3,9-diazabicyclo[3.3.1]nonaneReaction with 3-bromo-2-bromomethylprop-1-eneNot specified52%[6]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These are generalized protocols and may require optimization for specific substrates.

Protocol 1: Synthesis of N-Boc-piperazine (Mono-protection)[1]

Materials:

  • Piperazine (2.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O, 1.0 eq)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve piperazine in dichloromethane (DCM) and cool the solution to 0 °C in an ice bath.

  • Add a solution of di-tert-butyl dicarbonate (Boc₂O) in DCM dropwise to the piperazine solution over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to isolate N-Boc-piperazine.

Protocol 2: Dieckmann-analogous Cyclization to form a 3,8-diazabicyclo[3.2.1]octane derivative[7]

Materials:

  • Piperazine-2,6-dione with acetate side chain (1.0 eq)

  • Lithium hexamethyldisilazide (LiHMDS) (1.05 eq)

  • Trimethylsilyl chloride (Me₃SiCl) (1.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Under an inert atmosphere (e.g., argon or nitrogen), dissolve the piperazine-2,6-dione acetate in anhydrous THF and cool to -78 °C.

  • Slowly add LiHMDS to the solution and stir for 15 minutes at -78 °C.

  • Add Me₃SiCl to the reaction mixture and continue stirring at -78 °C for 1 hour.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 12 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Intramolecular Aldol Reaction via a Sulfinylimine Intermediate for 3,9-diazabicyclo[3.3.1]nonane Synthesis[8]

This is a multi-step process. The final cyclization step is detailed here.

Materials:

  • Piperazine-2,6-dione with a 3-(propionaldehyde) side chain converted to a sulfinylimine (1.0 eq)

  • Lithium hexamethyldisilazide (LiHMDS) (1.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Under an inert atmosphere, dissolve the sulfinylimine precursor in anhydrous THF and cool to -78 °C.

  • Slowly add LiHMDS to the solution and stir at -78 °C for 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 6 hours.

  • Monitor the reaction by TLC.

  • Quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate.

  • Dry the combined organic layers, filter, and concentrate.

  • Purify the product by column chromatography.

Visualizations

The following diagrams illustrate key synthetic pathways and troubleshooting logic.

troubleshooting_low_yield start Low Yield of Bridged Product check_sm Is Starting Material Pure? start->check_sm check_conditions Are Reaction Conditions Optimal? check_sm->check_conditions Yes purify_sm Re-purify Starting Material check_sm->purify_sm No check_cyclization Is Cyclization Strategy Appropriate? check_conditions->check_cyclization Yes optimize_base Screen Bases (e.g., LiHMDS, KHMDS) check_conditions->optimize_base No change_strategy Consider Alternative Bridging Strategy check_cyclization->change_strategy No end_fail Yield Still Low check_cyclization->end_fail Yes purify_sm->check_conditions optimize_temp Optimize Temperature (e.g., -78°C to RT) optimize_base->optimize_temp end_ok Yield Improved optimize_temp->end_ok change_strategy->end_ok

Caption: Troubleshooting workflow for low yield in bridging reactions.

synthetic_pathway cluster_0 Synthesis of Piperazine-2,6-dione Intermediate cluster_1 Bridging Strategies start Iminodiacetic Acid Derivative cyclization Condensation/Cyclization start->cyclization amine Primary Amine amine->cyclization piperazinedione Piperazine-2,6-dione cyclization->piperazinedione alkylation Alkylation with Bromoacetate piperazinedione->alkylation allylation Allylation piperazinedione->allylation diekmann Dieckmann Cyclization alkylation->diekmann product1 3,8-diazabicyclo[3.2.1]octane diekmann->product1 hydroboration Hydroboration/Oxidation allylation->hydroboration aldol Intramolecular Aldol hydroboration->aldol product2 3,9-diazabicyclo[3.3.1]nonane aldol->product2

Caption: General synthetic pathways to bridged bicyclic piperazines.

References

Troubleshooting

Technical Support Center: Chiral Resolution of Diazabicyclo[3.1.1]heptane Enantiomers

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chiral resolution of diazabicyclo[3.1.1]h...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chiral resolution of diazabicyclo[3.1.1]heptane enantiomers.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental process of resolving diazabicyclo[3.1.1]heptane enantiomers, primarily focusing on diastereomeric salt crystallization and chiral HPLC analysis.

Diastereomeric Salt Crystallization

Problem: No crystal formation after adding the chiral resolving agent.

Possible Causes & Solutions:

  • Supersaturation not reached: The solution may be too dilute.

    • Solution: Concentrate the solution by slowly evaporating the solvent. Be cautious not to evaporate too quickly, as this can lead to oiling out or amorphous precipitation.

  • Inappropriate solvent system: The chosen solvent may be too good a solvent for the diastereomeric salts.

    • Solution: Introduce an anti-solvent (a solvent in which the salts are less soluble) dropwise to induce crystallization. Common solvent systems for diastereomeric salt formation include alcohols (e.g., methanol, ethanol, isopropanol), ketones (e.g., acetone), and their mixtures with water or non-polar solvents like hexanes.[1] A screening of different solvents is often necessary to find the optimal conditions.[1]

  • Incorrect stoichiometry: The molar ratio of the racemic diamine to the chiral resolving agent may not be optimal.

    • Solution: While a 1:1 molar ratio is a good starting point, sometimes using a substoichiometric amount of the resolving agent can improve the yield and purity of the desired diastereomer.[1] Experiment with ratios such as 1:0.5 or 1:0.8 of diamine to resolving agent.

Problem: The precipitate is an oil or an amorphous solid, not crystalline.

Possible Causes & Solutions:

  • Solution is too concentrated or cooled too quickly: This can lead to the product "crashing out" of solution as an oil.

    • Solution: Re-dissolve the oil by gently warming the solution and adding a small amount of the primary solvent. Allow the solution to cool slowly to room temperature, and then gradually to a lower temperature (e.g., 4 °C). Seeding with a small crystal of the desired diastereomer, if available, can promote crystalline growth.

  • Presence of impurities: Impurities can inhibit crystallization.

    • Solution: Ensure the starting racemic diazabicyclo[3.1.1]heptane and the chiral resolving agent are of high purity. Recrystallize or purify the starting materials if necessary.

Problem: Poor diastereomeric excess (d.e.) of the crystallized salt.

Possible Causes & Solutions:

  • Co-crystallization of both diastereomers: The solubilities of the two diastereomeric salts may be too similar in the chosen solvent system.

    • Solution 1: Perform multiple recrystallizations of the diastereomeric salt. This can enrich the less soluble diastereomer.

    • Solution 2: Screen for a different solvent system that provides a greater difference in solubility between the two diastereomers.[1] Ternary phase diagrams can be helpful in understanding the solubility behavior of the diastereomeric salts.[2][3]

    • Solution 3: Experiment with a different chiral resolving agent. The choice of resolving agent is crucial for successful resolution.[1][4]

  • Kinetic vs. Thermodynamic Control: The initially formed crystals may not be the most thermodynamically stable, leading to a mixture of diastereomers.[5]

    • Solution: Allow the crystallization to proceed over a longer period to ensure thermodynamic equilibrium is reached.

Problem: Low yield of the desired diastereomeric salt.

Possible Causes & Solutions:

  • Substantial solubility of the desired salt: A significant amount of the desired product may remain in the mother liquor.

    • Solution: Cool the crystallization mixture to a lower temperature to decrease the solubility of the salt. Carefully concentrate the mother liquor to obtain a second crop of crystals.

  • Incorrect choice of resolving agent or solvent: The combination may not be optimal for precipitating the desired diastereomer.

    • Solution: A systematic screening of both chiral resolving agents and solvents is recommended to maximize the yield.[1]

Chiral HPLC Analysis

Problem: Poor or no separation of enantiomers on a chiral column.

Possible Causes & Solutions:

  • Inappropriate chiral stationary phase (CSP): The selected CSP may not be suitable for the diazabicyclo[3.1.1]heptane scaffold.

    • Solution: Screen different types of chiral columns. Polysaccharide-based (e.g., cellulose or amylose derivatives) and Pirkle-type columns are common starting points for chiral separations.[6][7]

  • Incorrect mobile phase composition: The mobile phase polarity can significantly impact resolution.

    • Solution: Systematically vary the mobile phase composition. For normal-phase chromatography, adjust the ratio of the polar modifier (e.g., isopropanol, ethanol) in the non-polar solvent (e.g., hexane, heptane).[6] For reversed-phase, adjust the ratio of the organic solvent (e.g., acetonitrile, methanol) and the aqueous buffer.

  • Low flow rate: Chiral separations often benefit from lower flow rates than standard HPLC.

    • Solution: Reduce the flow rate (e.g., to 0.5 mL/min) to allow for better equilibration and interaction with the CSP.[8]

  • Temperature effects: Temperature can influence chiral recognition.

    • Solution: Experiment with different column temperatures. Lower temperatures often enhance chiral selectivity.[8]

Problem: Poor peak shape (e.g., tailing, fronting).

Possible Causes & Solutions:

  • Secondary interactions with the stationary phase: The basic nature of the diamine can lead to interactions with residual silanols on silica-based CSPs.

    • Solution: Add a small amount of a basic modifier to the mobile phase, such as diethylamine (DEA) or triethylamine (TEA), to improve peak shape.

  • Column overload: Injecting too much sample can lead to peak distortion.

    • Solution: Reduce the concentration of the sample and/or the injection volume.

Frequently Asked Questions (FAQs)

Q1: What are the most common chiral resolving agents for basic compounds like diazabicyclo[3.1.1]heptane?

A1: For the resolution of basic compounds, chiral acids are used as resolving agents. Commonly employed chiral acids include:

  • Tartaric acid and its derivatives (e.g., dibenzoyl-L-tartaric acid, di-p-toluoyl-D-tartaric acid)[1][9]

  • Mandelic acid and its derivatives[4]

  • Camphorsulfonic acid

  • (R)-(-)- or (S)-(+)-1,1'-Binaphthyl-2,2'-diyl hydrogen phosphate (BNPPA)

A screening process is the most effective way to identify the best resolving agent for a specific diazabicyclo[3.1.1]heptane derivative.[1]

Q2: How do I recover the free enantiomer from the diastereomeric salt?

A2: To recover the free enantiomeric base, the diastereomeric salt is typically dissolved or suspended in water and treated with a base (e.g., sodium hydroxide, potassium carbonate) to neutralize the chiral acid. The liberated free amine can then be extracted into an organic solvent (e.g., dichloromethane, ethyl acetate), followed by drying and evaporation of the solvent.

Q3: What analytical techniques are used to determine the enantiomeric excess (e.e.)?

A3: The most common method for determining the enantiomeric excess of the resolved product is chiral High-Performance Liquid Chromatography (HPLC). Other techniques include:

  • Chiral Supercritical Fluid Chromatography (SFC)

  • Nuclear Magnetic Resonance (NMR) spectroscopy using a chiral solvating agent or a chiral derivatizing agent.

  • Gas Chromatography (GC) on a chiral stationary phase, if the compound is sufficiently volatile.

Q4: Can I use the same chiral resolving agent to obtain both enantiomers?

A4: Yes. After separating the less soluble diastereomeric salt by filtration, the more soluble diastereomer remains in the mother liquor. This can be isolated, and the other enantiomer of the diamine can be recovered. Alternatively, if both enantiomers of the resolving agent are available (e.g., (+)- and (-)-tartaric acid), they can be used to selectively precipitate each enantiomer of the racemic diamine.

Q5: My resolution is not working. What is the first thing I should check?

A5: The first step is to re-evaluate your choice of resolving agent and solvent system. The success of a diastereomeric salt resolution is highly dependent on the difference in solubility between the two diastereomers, which is influenced by the specific combination of the chiral diamine, the resolving agent, and the solvent. A systematic screening of these components is often necessary for a successful resolution.[1]

Data Presentation

Table 1: Common Chiral Resolving Agents for Bicyclic Amines

Chiral Resolving AgentTypeTypical Solvent Systems
(+)-Tartaric AcidAcidMethanol, Ethanol, Water mixtures
(-)-Dibenzoyl-D-tartaric acidAcidAlcohols, Acetone
(+)-Di-p-toluoyl-L-tartaric acidAcidMethanol, Ethanol
(S)-(+)-Mandelic AcidAcidIsopropanol, Ethyl Acetate
(1R)-(-)-10-Camphorsulfonic acidAcidAlcohols, Acetonitrile

Table 2: General Starting Conditions for Chiral HPLC Method Development

ParameterNormal PhaseReversed Phase
Column Polysaccharide-based (e.g., Chiralcel OD-H, Chiralpak AD-H)Polysaccharide-based, Macrocyclic glycopeptide (e.g., Chirobiotic T)
Mobile Phase n-Hexane/Isopropanol (90:10)Acetonitrile/Water with 0.1% Formic Acid or Ammonium Acetate
Modifier 0.1% Diethylamine (for basic analytes)-
Flow Rate 0.5 - 1.0 mL/min0.5 - 1.0 mL/min
Temperature 25 °C25 °C
Detection UV (e.g., 210-254 nm)UV or Mass Spectrometry

Experimental Protocols

General Protocol for Diastereomeric Salt Resolution
  • Dissolution: Dissolve the racemic diazabicyclo[3.1.1]heptane in a suitable solvent (e.g., ethanol, methanol, or acetone) with gentle heating.

  • Addition of Resolving Agent: In a separate flask, dissolve 0.5 to 1.0 molar equivalent of the chiral resolving acid in the same solvent. Add this solution dropwise to the solution of the racemic base.

  • Crystallization: Allow the mixture to cool slowly to room temperature. If no crystals form, scratching the inside of the flask or adding a seed crystal can help induce crystallization. The flask can then be placed in a refrigerator (4 °C) or freezer (-20 °C) to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

  • Analysis: Dry the crystals and determine the diastereomeric excess by a suitable analytical method (e.g., NMR or by liberating the free amine and analyzing by chiral HPLC).

  • Recrystallization: If the diastereomeric excess is not satisfactory, recrystallize the salt from a suitable solvent to improve its purity.

  • Liberation of Free Amine: Suspend the purified diastereomeric salt in water and add an aqueous base (e.g., 2M NaOH) until the pH is >10. Extract the liberated free amine with an organic solvent (e.g., CH₂Cl₂), dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the enantiomerically enriched diazabicyclo[3.1.1]heptane.

  • Enantiomeric Excess Determination: Determine the enantiomeric excess of the final product by chiral HPLC or other appropriate methods.

Visualizations

Diastereomeric_Salt_Resolution_Workflow cluster_preparation Preparation cluster_process Process cluster_separation Separation cluster_final_product Final Product racemate Racemic Diazabicyclo[3.1.1]heptane in Solvent mixing Mix and Induce Crystallization (Slow Cooling) racemate->mixing resolver Chiral Resolving Agent in Solvent resolver->mixing filtration Filtration mixing->filtration crystals Crystals (Enriched Diastereomeric Salt) filtration->crystals mother_liquor Mother Liquor (Contains More Soluble Diastereomer) filtration->mother_liquor liberation Liberate Free Amine (Basification & Extraction) crystals->liberation enantiomer Pure Enantiomer liberation->enantiomer analysis Analyze e.e. (Chiral HPLC) enantiomer->analysis Troubleshooting_Logic cluster_crystallization Diastereomeric Crystallization Issues cluster_hplc Chiral HPLC Issues start Poor Resolution no_xtal No Crystals? start->no_xtal oiling_out Oiling Out? start->oiling_out low_de Low d.e.? start->low_de no_sep No Separation? start->no_sep bad_shape Poor Peak Shape? start->bad_shape sol_conc Concentrate Solution or Add Anti-Solvent no_xtal->sol_conc Yes sol_cool Re-dissolve & Cool Slowly Use Seed Crystal oiling_out->sol_cool Yes sol_recrys Recrystallize Salt Screen Solvents/Resolving Agents low_de->sol_recrys Yes sol_hplc_method Screen CSPs & Mobile Phases Optimize Flow/Temp no_sep->sol_hplc_method Yes sol_hplc_modifier Add Mobile Phase Modifier (e.g., DEA) Reduce Sample Load bad_shape->sol_hplc_modifier Yes

References

Optimization

Technical Support Center: Managing Stereoselectivity with tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carb...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate and its derivatives. The focus is on managing and controlling stereoselectivity in chemical reactions involving this versatile building block.

Frequently Asked Questions (FAQs)

Q1: What is the role of the Boc protecting group in stereoselective reactions?

A1: The tert-butoxycarbonyl (Boc) group on the 6-position of the diazabicyclo[3.1.1]heptane scaffold serves several purposes. Primarily, it protects one of the nitrogen atoms from participating in the reaction, allowing for selective functionalization of the other nitrogen. In terms of stereoselectivity, the bulky nature of the Boc group can influence the conformational rigidity of the bicyclic system. This steric hindrance can direct incoming reagents to a specific face of the molecule, thereby influencing the stereochemical outcome of the reaction.

Q2: Is tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate chiral?

A2: No, the parent molecule, tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate, is achiral as it possesses a plane of symmetry.[1] However, it is a common starting material for the synthesis of chiral derivatives.[1] Stereocenters are introduced upon substitution at the 3-position nitrogen or at other positions on the bicyclic frame. The resulting stereoisomers can exhibit different biological activities.

Q3: How can the 3,6-diazabicyclo[3.1.1]heptane scaffold be used to induce stereoselectivity?

A3: Once the Boc group is removed and the diazabicyclo[3.1.1]heptane core is appropriately functionalized, it can be used as a chiral ligand for a metal catalyst or as a chiral auxiliary. The rigid, C2-symmetric nature of the bicyclic scaffold can create a well-defined chiral environment around a catalytic center, facilitating the transfer of chirality to the substrate with high enantioselectivity.

Q4: What types of reactions involving this scaffold are sensitive to stereocontrol?

A4: Reactions such as cycloadditions, alkylations, and catalytic hydrogenations are highly sensitive to stereocontrol when using derivatives of 3,6-diazabicyclo[3.1.1]heptane. For instance, in asymmetric (3+3) cycloadditions to form fused 2,3-diazabicyclo[3.1.1]heptanes, the choice of Lewis acid catalyst and chiral ligand is critical for achieving high enantiomeric excess (ee).

Troubleshooting Guides

This section addresses common issues encountered during stereoselective synthesis using tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate derivatives.

Issue 1: Poor Diastereoselectivity or Enantioselectivity

Symptom: The reaction yields a mixture of stereoisomers with low diastereomeric ratio (dr) or enantiomeric excess (ee).

Possible Causes and Solutions:

  • Suboptimal Catalyst or Ligand: The choice of catalyst and/or chiral ligand is paramount for achieving high stereoselectivity. The steric and electronic properties of the ligand must be well-matched with the substrate and the metal center.

    • Solution: Screen a variety of chiral ligands and metal precursors. For example, in asymmetric cycloadditions, different Lewis acids (e.g., Ni(OTf)₂, Sc(OTf)₃, Cu(OTf)₂) and chiral ligands (e.g., BOX, PyBox) can have a profound impact on the stereochemical outcome.

  • Incorrect Reaction Temperature: Temperature can significantly influence the energy difference between the transition states leading to different stereoisomers.

    • Solution: Vary the reaction temperature. Lowering the temperature often enhances stereoselectivity by favoring the transition state with the lowest activation energy.

  • Inappropriate Solvent: The solvent can affect the solubility of reactants and catalysts, as well as stabilize or destabilize transition states.

    • Solution: Conduct a solvent screen. The polarity and coordinating ability of the solvent can alter the reaction pathway. For instance, a switch from a non-coordinating solvent like dichloromethane to a coordinating one like acetonitrile can sometimes improve stereoselectivity.

  • Presence of Impurities: Impurities in the starting materials, reagents, or solvent can interfere with the catalytic cycle or react non-selectively.

    • Solution: Ensure all reactants and the solvent are of high purity. Recrystallize or purify starting materials if necessary. Use freshly distilled, anhydrous solvents.

Data Presentation: Effect of Reaction Parameters on Stereoselectivity in an Analogous Asymmetric Cycloaddition

EntryCatalyst (mol%)LigandSolventTemp (°C)Yield (%)ee (%)
1Ni(OTf)₂ (10)L1CH₃CNRT9985
2Ni(OTf)₂ (10)L1CH₂Cl₂RT8570
3Sc(OTf)₃ (10)L1CH₃CNRT9291
4Sc(OTf)₃ (10)L1CH₃CN09095
5Cu(OTf)₂ (10)L2CH₃CN-208897

This table is a representative example based on findings for analogous systems and illustrates how systematic screening can optimize stereochemical outcomes.

Issue 2: Low Reaction Conversion with Good Stereoselectivity

Symptom: The desired stereoisomer is formed with high purity, but the overall reaction yield is low.

Possible Causes and Solutions:

  • Catalyst Deactivation: The catalyst may be degrading under the reaction conditions or being poisoned by impurities.

    • Solution: Increase the catalyst loading or add the catalyst in portions throughout the reaction. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.

  • Poor Solubility: One or more components of the reaction mixture may have limited solubility in the chosen solvent, leading to a slow reaction rate.

    • Solution: Choose a solvent in which all reactants are fully soluble at the reaction temperature. A solvent mixture may also be effective.

  • Reversible Reaction: The reaction may be reversible, leading to an equilibrium mixture of reactants and products.

    • Solution: If possible, remove one of the byproducts to drive the reaction to completion. Alternatively, adjust the reaction conditions (e.g., temperature, concentration) to favor product formation.

Experimental Protocols & Methodologies

General Protocol for a Catalytic Asymmetric Cycloaddition

This protocol is a general guideline for a Lewis acid-catalyzed asymmetric cycloaddition, a common reaction where stereoselectivity is crucial.

  • Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon), add the chiral ligand (e.g., a PyBox derivative, 0.022 mmol) and the Lewis acid (e.g., Cu(OTf)₂, 0.02 mmol).

  • Solvent Addition: Add the anhydrous solvent (e.g., CH₂Cl₂, 2.0 mL) and stir the mixture at room temperature for 30 minutes to allow for the formation of the chiral catalyst complex.

  • Reactant Addition: Cool the mixture to the desired temperature (e.g., -20 °C). Add the substrate derived from tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate (0.2 mmol) followed by the dropwise addition of the coupling partner (0.24 mmol).

  • Reaction Monitoring: Stir the reaction at the specified temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench with a suitable reagent (e.g., saturated aqueous NaHCO₃). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification and Analysis: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography. Determine the stereoselectivity (dr and ee) by chiral high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) spectroscopy.

Visualizations

Workflow for Optimizing Stereoselectivity

G cluster_start Initial Reaction cluster_analysis Analysis cluster_decision Decision cluster_optimization Optimization Loop cluster_end Final Protocol start Initial Reaction Conditions analysis Analyze Stereoselectivity (dr and ee) start->analysis decision Is Stereoselectivity Acceptable? analysis->decision catalyst Screen Catalysts & Ligands decision->catalyst No end Optimized Protocol decision->end Yes temperature Vary Temperature catalyst->temperature solvent Screen Solvents temperature->solvent solvent->analysis Re-evaluate

Caption: A logical workflow for the systematic optimization of stereoselectivity in a chemical reaction.

Key Factors Influencing Stereoselectivity

G cluster_main Stereoselective Reaction cluster_factors Controlling Factors center Stereochemical Outcome catalyst Catalyst/Ligand (Sterics & Electronics) catalyst->center substrate Substrate Structure (Steric Hindrance) substrate->center temp Temperature (Thermodynamics vs. Kinetics) temp->center solvent Solvent (Polarity & Coordination) solvent->center

References

Troubleshooting

Impact of storage conditions on tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate stability

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and handling of tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate. Fre...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and handling of tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate?

A1: For long-term stability, the compound should be stored in a refrigerator at temperatures between 2°C and 8°C.[1][2][3] It is also recommended to store it under an inert gas atmosphere, such as argon or nitrogen, to prevent degradation from air exposure.[1][4] The container should be tightly sealed to protect it from moisture.

Q2: How stable is this compound at room temperature?

A2: The compound is generally stable for short periods at room temperature. However, for prolonged storage, refrigeration is advised to minimize the potential for thermal degradation.[5] One supplier suggests that for short-term storage, a cool, dark place at temperatures below 15°C is acceptable.[6]

Q3: Is tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate sensitive to light?

A3: While specific photostability data is limited, it is good practice to protect the compound from light, as amine-containing molecules can be susceptible to photo-oxidation.[5][7] Storing the compound in an amber vial or in a dark location is recommended.

Q4: What are the primary stability concerns for this compound?

A4: The main stability concern is the acid-lability of the tert-butyloxycarbonyl (Boc) protecting group.[8] Exposure to acidic conditions can lead to the cleavage of the Boc group. Additionally, the compound is sensitive to high temperatures and may be susceptible to oxidation.[4][5]

Q5: What are the known decomposition products?

A5: Under acidic or high-temperature conditions, the primary degradation product is the de-Boc-protected 3,6-diazabicyclo[3.1.1]heptane, with the concurrent formation of carbon dioxide and isobutylene.[3][5] In the event of combustion, hazardous decomposition products such as carbon oxides and nitrogen oxides can be generated.[5] Oxidation of the amine functionalities is also a potential degradation pathway.[2][9]

Troubleshooting Guide

Issue 1: I am seeing an unexpected peak in my HPLC analysis, close to the solvent front.

  • Possible Cause: This could be the de-Boc-protected derivative, 3,6-diazabicyclo[3.1.1]heptane. This degradation is most commonly caused by the cleavage of the Boc group due to acidic conditions.

  • Troubleshooting Steps:

    • Verify pH: Ensure that all solvents and reagents used in your experiment are neutral and free from acidic contaminants.

    • LC-MS Analysis: Use LC-MS to determine the mass of the impurity. The de-Boc product will have a molecular weight corresponding to the loss of the Boc group (100.12 g/mol ).

    • Fresh Solutions: Prepare solutions fresh before each experiment to minimize the risk of degradation in solution over time.

Issue 2: My experimental results are inconsistent, and I suspect the starting material has degraded.

  • Possible Cause: The compound may have degraded due to improper storage or handling.

  • Troubleshooting Steps:

    • Verify Storage: Confirm that the compound has been consistently stored at the recommended refrigerated temperature and protected from light and air.[1][4]

    • Assess Purity: Re-analyze the purity of your starting material using a validated HPLC or GC method (see Experimental Protocols). Compare this to the certificate of analysis provided by the supplier.

    • Consider Oxidation: If the compound has been exposed to air for extended periods, oxidation may have occurred. An inert atmosphere is recommended for storage and handling.[4]

Issue 3: The appearance of the solid material has changed (e.g., color change, clumping).

  • Possible Cause: This could indicate degradation or water absorption. The compound is a white to off-white solid, and a significant color change may suggest the formation of impurities.[10]

  • Troubleshooting Steps:

    • Check for Moisture: Clumping may indicate the absorption of water. Ensure the container is tightly sealed and was handled in a dry environment.

    • Purity Analysis: Perform a purity analysis (e.g., HPLC) to determine if chemical degradation has occurred.

    • Karl Fischer Titration: To quantify the water content, a Karl Fischer titration can be performed.[11]

Data Presentation

Table 1: Summary of Storage Conditions and Stability
ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)[1][2][3]To minimize thermal degradation.[5]
Atmosphere Inert Gas (e.g., Argon, Nitrogen)[4]To prevent oxidation of the amine groups.[2][9]
Light Protected from Light (Amber Vial)[7]To prevent potential photodegradation.[5]
Moisture Tightly Sealed ContainerThe compound can be hygroscopic.
Table 2: Quantitative Stability Data for a Structurally Similar Compound (ortho-methyl 4-Anilino-1-Boc-piperidine)

Disclaimer: The following data is for a structurally related anilinopiperidine derivative and should be considered as a general guideline. A forced degradation study is recommended for precise quantitative data on tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate.[8]

Stress ConditionIncubation TimeTemperature% Degradation (Approx.)Primary Degradant
0.1 M HCl24 hours60°C> 50%De-Boc protected compound
0.1 M NaOH24 hours60°C< 5%-
3% H₂O₂24 hoursRoom Temp5-15%Oxidized products
Dry Heat (Solid)24 hours60°C< 2%-
UV Light (254 nm)24 hoursRoom Temp< 10%Photodegradation products

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a forced degradation study to identify potential degradation products and pathways under various stress conditions.[3][8]

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate in acetonitrile at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C.

    • Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light.

    • Thermal Degradation: Store a sample of the stock solution at 60°C.

    • Photolytic Degradation: Expose a sample of the stock solution to UV light (e.g., 254 nm) at room temperature.

  • Time Points: Withdraw aliquots at various time points (e.g., 2, 8, 24 hours).

  • Sample Preparation for Analysis: Neutralize the acidic and basic samples before analysis. Dilute all samples to an appropriate concentration with the mobile phase.

  • Analysis: Analyze all stressed samples, along with a non-stressed control sample, using a stability-indicating HPLC method (see Protocol 2).

Protocol 2: HPLC Method for Purity Assessment

This protocol provides a general reverse-phase HPLC method for the purity assessment of tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate and its potential degradation products.[9]

Instrumentation & Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid (TFA) in Water

    • B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

  • Gradient:

    • 0-20 min: 5% to 95% B

    • 20-25 min: 95% B

    • 25-26 min: 95% to 5% B

    • 26-30 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a known concentration of the compound (e.g., 1 mg/mL) in the initial mobile phase composition.

Mandatory Visualizations

G cluster_main Potential Degradation Pathways cluster_acid Acidic Hydrolysis / Thermal Degradation cluster_oxidation Oxidative Degradation compound tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate de_boc 3,6-diazabicyclo[3.1.1]heptane compound->de_boc H+ or Δ oxidized_product Oxidized Products (e.g., N-oxides, hemiaminals) compound->oxidized_product [O] co2 Carbon Dioxide isobutylene Isobutylene

Caption: Potential degradation pathways for tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate.

G start Inconsistent Results or Unexpected Impurities Observed check_storage Verify Storage Conditions (2-8°C, Inert Gas, Dark) start->check_storage check_purity Analyze Purity of Starting Material (HPLC) check_storage->check_purity purity_ok Purity Matches CoA? check_purity->purity_ok check_experimental Review Experimental Conditions (pH, Temp, Solvents) purity_ok->check_experimental Yes remediate_storage Action: Discard Old Batch, Use New Aliquot purity_ok->remediate_storage No acid_present Acidic Conditions Present? check_experimental->acid_present identify_impurity Identify Impurity (LC-MS) acid_present->identify_impurity No remediate_acid Action: Neutralize Solvents, Use Fresh Reagents acid_present->remediate_acid Yes de_boc_product Impurity is De-Boc Product? identify_impurity->de_boc_product de_boc_product->remediate_acid Yes remediate_other Action: Investigate Other Degradation Pathways (e.g., Oxidation) de_boc_product->remediate_other No

Caption: Troubleshooting workflow for stability issues.

References

Reference Data & Comparative Studies

Validation

A Head-to-Head Comparison of tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate and Piperazine in Drug Design

In the landscape of medicinal chemistry, the piperazine ring is a well-established and frequently utilized scaffold, integral to the structure of numerous approved drugs.[1] Its prevalence is owed to its favorable physic...

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry, the piperazine ring is a well-established and frequently utilized scaffold, integral to the structure of numerous approved drugs.[1] Its prevalence is owed to its favorable physicochemical properties, including high aqueous solubility and two basic nitrogen atoms that can be readily functionalized to modulate potency, selectivity, and pharmacokinetic profiles.[1][2] However, the piperazine moiety can also introduce metabolic liabilities, prompting the exploration of bioisosteres—structural analogues with similar properties—to refine the characteristics of drug candidates.[1]

One such bioisostere that has garnered significant interest is the rigid, bridged bicyclic system of 3,6-diazabicyclo[3.1.1]heptane. This guide provides a detailed comparison of tert-butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate, a protected form of this bicyclic scaffold, and the conventional piperazine moiety (often used in its mono-Boc protected form, N-Boc-piperazine, for synthetic tractability), focusing on their impact on physicochemical properties, pharmacokinetic profiles, and applications in drug discovery, supported by experimental data.

Physicochemical Properties: A Tale of Two Scaffolds

The fundamental physicochemical properties of a scaffold dictate a drug molecule's behavior, influencing its solubility, permeability, and target engagement. While comprehensive, directly comparative experimental data for tert-butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate and N-Boc-piperazine is not available in a single study, a compilation of data from various sources provides valuable insights.

Propertytert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylateN-Boc-piperazineKey Differences & Implications
Molecular Weight ( g/mol ) 198.26[3][4]186.25[5][6]The bicyclic scaffold has a slightly higher molecular weight due to the additional methylene bridge. This can impact ligand efficiency calculations.
cLogP 0.7 - 0.9676[3][4]0.52 - 0.82[7]Both scaffolds, in their Boc-protected forms, exhibit low lipophilicity. The bridged system may have a slightly higher cLogP, suggesting a modest increase in lipophilicity.
Topological Polar Surface Area (TPSA) (Ų) 41.57[4]32.34 (predicted)The bicycloheptane derivative has a larger TPSA, which could influence its hydrogen bonding capacity and permeability.
pKa Not explicitly found for Boc-protected form. The parent amine will have two pKa values.8.45 (predicted for the unprotected nitrogen)[8]The basicity of the unprotected nitrogen is a key feature for both scaffolds, influencing solubility and target interactions. The rigid structure of the bicycloheptane may subtly alter the pKa compared to the more flexible piperazine.
Aqueous Solubility Insoluble in water, soluble in acidic aqueous solutions.[9]Soluble in water.[8][10]The parent piperazine is freely soluble, a property often leveraged in drug design.[11] The Boc-protected bicycloheptane is reported as insoluble in neutral water, which is a significant difference. However, solubility is highly dependent on the overall molecule.
Structural Rigidity Rigid, conformationally constrained.Flexible, exists in chair and boat conformations.The rigidity of the diazabicyclo[3.1.1]heptane scaffold can be advantageous for locking in a bioactive conformation, potentially leading to increased potency and selectivity. However, this rigidity can also be a disadvantage if the optimal conformation for the target is not accessible.

Pharmacokinetic Profile: The Impact of a Bridge

The introduction of the methylene bridge in the 3,6-diazabicyclo[3.1.1]heptane scaffold can significantly influence the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate compared to its piperazine-containing counterpart.

Parameter3,6-Diazabicyclo[3.1.1]heptane AnalogsPiperazine AnalogsKey Differences & Implications
Metabolic Stability Often demonstrates improved metabolic stability. In a study on NUAK1 inhibitors, diazabicyclo[3.1.1]heptane analogues showed extended half-lives in mouse liver microsomes (t½ = 20.9 min and 33.1 min) compared to the corresponding N-methyl piperazine analogue.[12] However, in another study on NaV1.7 inhibitors, these bridged piperazines suffered from increased microsomal clearance.[13]Can be susceptible to N-dealkylation and other metabolic transformations, sometimes leading to rapid clearance.[1]The rigid bicyclic structure can shield the nitrogen atoms from metabolic enzymes, often leading to improved metabolic stability. This is a key driver for its use as a piperazine bioisostere. However, the effect is context-dependent and not universal.
Permeability & Brain Penetration A study on a 3,6-diazabicyclo[3.1.1]heptane-containing compound (TC-8831) confirmed brain penetration in rats, with a brain:plasma ratio of approximately 0.3.[14][15][16]Piperazine-containing drugs exhibit a wide range of brain penetration capabilities, which is highly dependent on the overall molecular properties.The physicochemical properties of the bicyclic scaffold are amenable to achieving brain penetration, making it a viable option for CNS drug discovery.
P-glycoprotein (P-gp) Interaction Data not specifically available for this scaffold.Piperazine derivatives have been investigated as P-gp modulators, indicating potential for interactions with efflux transporters.[17]The potential for P-gp interaction for both scaffolds needs to be assessed on a case-by-case basis as it is highly dependent on the specific substituents.

Applications in Drug Discovery: Case Studies

The choice between a piperazine and a 3,6-diazabicyclo[3.1.1]heptane scaffold is often driven by the specific goals of a drug discovery program, such as improving metabolic stability, enhancing selectivity, or exploring novel chemical space.

Case Study 1: NUAK1 Inhibitors

In the development of inhibitors for NUAK1 (NUAK family SNF1-like kinase 1), researchers explored the replacement of a piperazine moiety with a 6-methyl-3,6-diazabicyclo[3.1.1]heptane group. While this substitution did not improve the potency of the compounds, it led to a significant increase in metabolic stability in mouse liver microsomes.[12] This highlights a common strategy where the bicyclic scaffold is employed to address pharmacokinetic liabilities of a lead compound.

Case Study 2: Nicotinic Acetylcholine Receptor (nAChR) Ligands

The 3,6-diazabicyclo[3.1.1]heptane scaffold has been successfully utilized in the design of potent and selective ligands for neuronal nicotinic acetylcholine receptors (nAChRs). For example, the compound TC-8831, which incorporates this scaffold, is an agonist for the α4β2 and α6/α3β2β3 nAChRs and has shown potential in preclinical models for L-dopa-induced dyskinesias.[14][15][16] In this context, the rigid nature of the bicyclic system likely contributes to the high affinity and selectivity for the target receptors.

Experimental Protocols

To ensure the reproducibility of the data presented, detailed experimental protocols for key assays are provided below.

LogP Determination by HPLC

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. A common method for its determination is through High-Performance Liquid Chromatography (HPLC).

Protocol:

  • System Preparation: An HPLC system equipped with a C18 column and a UV detector is used. The mobile phase typically consists of a mixture of an aqueous buffer (e.g., phosphate buffer at a specific pH) and an organic solvent (e.g., methanol or acetonitrile).

  • Calibration: A set of standard compounds with known LogP values is injected into the HPLC system. The retention time (t_R) for each standard is recorded. A calibration curve is generated by plotting the known LogP values against the logarithm of the capacity factor (log k), where k = (t_R - t_0) / t_0 (t_0 is the column dead time).

  • Sample Analysis: The test compound is dissolved in a suitable solvent and injected into the HPLC system under the same conditions as the standards.

  • LogP Calculation: The retention time of the test compound is used to calculate its log k value. The LogP of the test compound is then determined from the calibration curve.

In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay assesses the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s.

Protocol:

  • Reaction Mixture Preparation: A reaction mixture is prepared containing liver microsomes (e.g., human or mouse), a phosphate buffer (pH 7.4), and the test compound at a specific concentration (typically 1 µM).

  • Initiation of Reaction: The metabolic reaction is initiated by adding a solution of NADPH, a necessary cofactor for CYP enzymes. A control incubation without NADPH is also run to assess non-enzymatic degradation.

  • Time-Course Incubation: The reaction mixture is incubated at 37°C. Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile), which also serves to precipitate the microsomal proteins. An internal standard is often included in the quenching solution for analytical normalization.

  • Sample Analysis: The samples are centrifuged to pellet the precipitated proteins. The supernatant, containing the remaining parent compound, is analyzed by LC-MS/MS.

  • Data Analysis: The concentration of the parent compound at each time point is determined. The natural logarithm of the percentage of the remaining parent compound is plotted against time. The slope of this line gives the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693/k.

Radioligand Receptor Binding Assay

This assay is used to determine the affinity of a compound for a specific receptor.

Protocol:

  • Membrane Preparation: Cell membranes expressing the target receptor are prepared and suspended in a suitable buffer.

  • Assay Setup: In a multi-well plate, the membrane preparation is incubated with a fixed concentration of a radiolabeled ligand (a molecule known to bind to the target receptor with high affinity) and varying concentrations of the unlabeled test compound.

  • Incubation: The plate is incubated at a specific temperature for a duration sufficient to reach binding equilibrium.

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the cell membranes (and thus the bound radioligand) while allowing the unbound radioligand to pass through. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data are plotted as the percentage of specific binding of the radioligand versus the concentration of the test compound. A competition curve is generated, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (the inhibition constant, a measure of the affinity of the test compound for the receptor) can then be calculated using the Cheng-Prusoff equation.

Visualizations

Logical Relationship: Scaffold Selection in Drug Design

cluster_0 Initial Scaffold Selection cluster_1 Optimization Strategy cluster_2 Alternative Scaffold cluster_3 Desired Improvements Piperazine Piperazine Bioisosteric Replacement Bioisosteric Replacement Piperazine->Bioisosteric Replacement tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate Bioisosteric Replacement->tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate Improved Metabolic Stability Improved Metabolic Stability tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate->Improved Metabolic Stability Increased Potency/Selectivity Increased Potency/Selectivity tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate->Increased Potency/Selectivity Novel Chemical Space Novel Chemical Space tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate->Novel Chemical Space

Caption: Scaffold hopping from piperazine to its bicyclic bioisostere.

Experimental Workflow: In Vitro Metabolic Stability Assay

A Prepare Reaction Mixture (Microsomes, Buffer, Test Compound) B Initiate Reaction (Add NADPH, 37°C) A->B C Time-Course Sampling (0, 5, 15, 30, 60 min) B->C D Terminate Reaction (Cold Acetonitrile + Internal Standard) C->D E Protein Precipitation (Centrifugation) D->E F LC-MS/MS Analysis of Supernatant E->F G Data Analysis (Calculate t½ and Intrinsic Clearance) F->G

Caption: Workflow for assessing metabolic stability in liver microsomes.

Conclusion

Both tert-butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate and piperazine-based scaffolds offer distinct advantages in drug design. Piperazine remains a valuable and versatile building block, prized for its ability to impart favorable physicochemical properties. The rigid, bridged 3,6-diazabicyclo[3.1.1]heptane system serves as a powerful bioisosteric replacement, often employed to mitigate metabolic liabilities and to conformationally constrain a molecule to enhance potency and selectivity. The choice between these two scaffolds is not a matter of inherent superiority but rather a strategic decision based on the specific challenges and objectives of a given drug discovery project. As the field of medicinal chemistry continues to evolve, a deep understanding of the nuanced effects of such scaffold modifications will be paramount in the design of the next generation of therapeutics.

References

Comparative

Comparative Efficacy of Bicyclic Diamine Scaffolds in Nicotinic Acetylcholine Receptor (nAChR) Ligand Synthesis: A Guide for Researchers

For researchers, scientists, and drug development professionals, the selection of a core molecular scaffold is a critical decision in the design of novel ligands targeting nicotinic acetylcholine receptors (nAChRs). This...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a core molecular scaffold is a critical decision in the design of novel ligands targeting nicotinic acetylcholine receptors (nAChRs). This guide provides a comparative analysis of several prominent bicyclic diamine scaffolds utilized in the synthesis of nAChR modulators. By presenting key performance data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows, this document aims to inform the rational design of next-generation nAChR-targeted therapeutics.

The inherent rigidity of bicyclic systems offers a distinct advantage in drug design by reducing the conformational flexibility of ligands, which can lead to higher binding affinities and improved selectivity for specific nAChR subtypes. This guide focuses on a selection of diazabicycloalkane scaffolds that have demonstrated significant potential in yielding potent and selective nAChR ligands.

Data Presentation: A Comparative Analysis of Ligand Performance

The following tables summarize the binding affinities (Ki), and where available, the functional potencies (EC50) and efficacies (Emax) of representative ligands derived from various bicyclic diamine scaffolds. Data is presented for key nAChR subtypes, including α4β2, α7, and α3β4, to highlight subtype selectivity, a crucial factor in minimizing off-target effects.

Table 1: Comparative Binding Affinities (Ki, nM) of Ligands Derived from Various Bicyclic Diamine Scaffolds for nAChR Subtypes

Bicyclic Diamine ScaffoldLigand/Compoundα4β2 Ki (nM)α7 Ki (nM)α3β4 Ki (nM)Selectivity (α4β2 vs. α7)Selectivity (α4β2 vs. α3β4)
3,8-Diazabicyclo[4.2.0]octane Compound 28[1]0.006-1.8-300
Compound 30[1]0.008-2.5-313
Compound 32[1]0.004-1.4-350
3,7-Diazabicyclo[3.3.1]nonane Compound 15[2]1.1>10,000>10,000>9091>9091
Compound 25[2]1.0>10,000>10,000>10000>10000
Compound 47[2]1.2>10,000>10,000>8333>8333
2,5-Diazabicyclo[2.2.1]heptane Compound 21[3]0.5>10,000>10,000>20000>20000
Compound 23[3]5.3>10,000>10,000>1887>1887
3,8-Diazabicyclo[3.2.1]octane Compound 1a[4]4.1----

Table 2: Functional Activity (EC50 and Emax) of Representative Bicyclic Diamine-Based nAChR Ligands

Bicyclic Diamine ScaffoldLigand/CompoundnAChR SubtypeEC50 (nM)Emax (% of ACh response)
3,8-Diazabicyclo[4.2.0]octane Compound 28[1]hα4β25.2118
Compound 30[1]hα4β21.8109
Compound 32[1]hα4β22.5114
2,5-Diazabicyclo[2.2.1]heptane Compound 21[3]hα4β2 (HS)1545
Compound 25[3]hα4β2 (HS)3055
3,7-Diazabicyclo[3.3.1]nonane BPC[5]hα4β2-Partial Agonist
BMSP[5]hα4β2-Very Low Activation

Mandatory Visualization

The following diagrams illustrate key concepts relevant to the study of nAChR ligands.

nAChR_Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus nAChR nAChR Ca_influx Ca²⁺ Influx nAChR->Ca_influx Ion Channel Opening PI3K PI3K Akt Akt (PKB) PI3K->Akt activates CREB CREB Akt->CREB activates Ras Ras Raf Raf Ras->Raf activates MEK MEK Raf->MEK activates ERK ERK (MAPK) MEK->ERK activates ERK->CREB activates Gene_Expression Gene Expression (Survival, Plasticity) CREB->Gene_Expression regulates ACh Acetylcholine (or Ligand) ACh->nAChR Ca_influx->PI3K Ca_influx->Ras

Caption: nAChR-mediated signaling pathways.

experimental_workflow start Start: Design of Bicyclic Diamine Ligand synthesis Synthesis of Bicyclic Diamine Scaffold start->synthesis ligand_synthesis Ligand Synthesis: Coupling of Scaffold with Pharmacophore synthesis->ligand_synthesis purification Purification and Characterization (NMR, MS, etc.) ligand_synthesis->purification binding_assay In Vitro Binding Assay (Radioligand Competition) purification->binding_assay functional_assay In Vitro Functional Assay (e.g., Two-Electrode Voltage Clamp) purification->functional_assay data_analysis Data Analysis: Determine Ki, EC50, Emax, and Selectivity binding_assay->data_analysis functional_assay->data_analysis sar Structure-Activity Relationship (SAR) Analysis data_analysis->sar lead_optimization Lead Optimization sar->lead_optimization

Caption: Experimental workflow for nAChR ligand synthesis and evaluation.

scaffold_comparison_logic cluster_properties Structural Properties cluster_performance Pharmacological Performance scaffold Bicyclic Diamine Scaffold rigidity Rigidity and Conformation scaffold->rigidity vector Vectorial Orientation of Nitrogens scaffold->vector substitution Substitution Points scaffold->substitution affinity Binding Affinity (Ki) rigidity->affinity selectivity Subtype Selectivity vector->selectivity efficacy Functional Efficacy (Agonist/Antagonist) substitution->efficacy affinity->selectivity selectivity->efficacy

Caption: Relationship between scaffold properties and ligand performance.

Experimental Protocols

Detailed methodologies for the synthesis of the core bicyclic diamine scaffolds and the subsequent characterization of the final ligands are provided below.

Synthesis of Bicyclic Diamine Scaffolds

1. Synthesis of 3,7-Diazabicyclo[3.3.1]nonane (Bispidine) Core [6]

This procedure involves a double Mannich reaction followed by a Wolff-Kishner reduction.

  • Step 1: Synthesis of 3,7-Di-substituted-3,7-diazabicyclo[3.3.1]nonan-9-one.

    • A mixture of a 1-substituted-4-piperidone (1.0 eq), a primary amine (1.0 eq), and paraformaldehyde (2.2 eq) in methanol is treated with acetic acid.

    • The reaction mixture is stirred at room temperature for a specified time (e.g., 24-48 hours).

    • The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the bispidinone derivative.

  • Step 2: Wolff-Kishner Reduction of the Bispidinone.

    • The bispidinone derivative (1.0 eq) is dissolved in triethylene glycol.

    • Hydrazine hydrate (10 eq) and potassium hydroxide (5 eq) are added.

    • The mixture is heated to 160-170 °C for 5 hours under a nitrogen atmosphere.

    • After cooling, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., chloroform).

    • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography to afford the 3,7-diazabicyclo[3.3.1]nonane scaffold.

2. Synthesis of 3,8-Diazabicyclo[4.2.0]octane Core [7]

This synthesis involves a multi-step sequence starting from a protected piperidin-3-one.

  • Step 1: Synthesis of a Protected 3-Amino-4-vinylpiperidine Derivative.

    • A protected piperidin-3-one is subjected to a Wittig reaction to introduce the vinyl group.

    • The ketone is then converted to an oxime, which is subsequently reduced to the corresponding amine.

  • Step 2: Intramolecular Cyclization.

    • The amino-vinyl intermediate is treated with a suitable reagent (e.g., iodine) to induce an intramolecular cyclization, forming the bicyclic ring system.

  • Step 3: Deprotection.

    • The protecting groups on the nitrogen atoms are removed under appropriate conditions (e.g., hydrogenation for a benzyl group, acidic conditions for a Boc group) to yield the 3,8-diazabicyclo[4.2.0]octane core.

3. Synthesis of 2,5-Diazabicyclo[2.2.1]heptane Core [8]

This synthesis can be achieved from L-4-hydroxyproline.

  • Step 1: Preparation of a Protected 4-amino-2-cyanopyrrolidine.

    • L-4-hydroxyproline is converted to a protected 4-azido-2-cyanopyrrolidine derivative through a series of functional group manipulations.

    • The azide is then reduced to the corresponding amine.

  • Step 2: Intramolecular Cyclization.

    • The resulting 4-amino-2-cyanopyrrolidine is treated with a reducing agent (e.g., lithium aluminum hydride) which reduces the nitrile and induces intramolecular cyclization to form the 2,5-diazabicyclo[2.2.1]heptane ring system.

  • Step 3: Deprotection.

    • Removal of the protecting groups affords the desired bicyclic diamine scaffold.

Pharmacological Evaluation Protocols

1. Competitive Radioligand Binding Assay [9]

This assay is used to determine the binding affinity (Ki) of a test compound for a specific nAChR subtype.

  • Materials:

    • Cell membranes prepared from cell lines stably expressing the nAChR subtype of interest (e.g., HEK-293 cells).

    • Radioligand (e.g., [3H]-Epibatidine).

    • Non-specific binding competitor (e.g., nicotine).

    • Test compounds at various concentrations.

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing various salts).

    • Wash buffer (cold assay buffer).

    • Glass fiber filters (pre-soaked in polyethyleneimine).

    • Scintillation counter.

  • Procedure:

    • In a 96-well plate, incubate the cell membranes, radioligand, and either buffer (for total binding), a saturating concentration of a non-labeled competitor (for non-specific binding), or the test compound at various concentrations.

    • Incubate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

    • Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.

    • Wash the filters several times with cold wash buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding as a function of the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

2. Two-Electrode Voltage Clamp (TEVC) Functional Assay [10][11]

This electrophysiological technique is used to measure the functional activity (EC50 and Emax) of a compound at a specific nAChR subtype expressed in Xenopus oocytes.

  • Materials:

    • Xenopus laevis oocytes.

    • cRNA encoding the desired nAChR subunits.

    • Oocyte injection setup.

    • TEVC recording setup (amplifier, electrodes, perfusion system).

    • Recording solution (e.g., Ringer's solution).

    • Agonist (e.g., acetylcholine) and test compounds.

  • Procedure:

    • Inject the cRNA for the nAChR subunits into the cytoplasm of the oocytes.

    • Incubate the oocytes for 2-7 days to allow for receptor expression.

    • Place an oocyte in the recording chamber and perfuse with recording solution.

    • Impale the oocyte with two microelectrodes (one for voltage clamping and one for current recording).

    • Clamp the oocyte membrane potential at a holding potential (e.g., -70 mV).

    • Apply the test compound at various concentrations to the oocyte and record the induced current.

    • Apply a saturating concentration of a full agonist (e.g., acetylcholine) to determine the maximum current response.

  • Data Analysis:

    • Measure the peak current amplitude for each concentration of the test compound.

    • Normalize the responses to the maximum response elicited by the full agonist.

    • Plot the normalized current as a function of the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) values.

References

Comparative

The 3,6-Diazabicyclo[3.1.1]heptane Scaffold: A Superior Framework in Modern Drug Design

For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds that offer improved efficacy, selectivity, and pharmacokinetic properties is relentless. In this landscape, the 3,6...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds that offer improved efficacy, selectivity, and pharmacokinetic properties is relentless. In this landscape, the 3,6-diazabicyclo[3.1.1]heptane scaffold has emerged as a privileged structure, demonstrating significant advantages over conventional cyclic and bicyclic amines, such as piperazine, in various therapeutic areas.

This guide provides an objective comparison of the 3,6-diazabicyclo[3.1.1]heptane scaffold against its alternatives, supported by experimental data. It delves into its impact on binding affinity, selectivity, and pharmacokinetic profiles, offering detailed experimental protocols and visual representations of key biological pathways.

Key Advantages of the 3,6-Diazabicyclo[3.1.1]heptane Scaffold

The rigid, bicyclic nature of the 3,6-diazabicyclo[3.1.1]heptane scaffold imparts several key advantages in drug design:

  • Conformational Rigidity and Pre-organization: Unlike the flexible piperazine ring, the bicyclic structure of 3,6-diazabicyclo[3.1.1]heptane locks the nitrogen atoms in a defined spatial orientation. This pre-organization can lead to a lower entropic penalty upon binding to a target receptor, resulting in higher affinity.

  • Improved Selectivity: The unique three-dimensional shape and defined vectoral projection of substituents from the scaffold can enable more specific interactions with the target protein, leading to enhanced selectivity over off-target proteins.

  • Enhanced Physicochemical and Pharmacokinetic Properties: The introduction of this scaffold has been shown to improve metabolic stability and brain penetration in some instances, crucial parameters for developing effective therapeutics, particularly for central nervous system (CNS) disorders.[1] It is considered an achiral and lipophilic isostere of piperazine.[2]

  • Novel Chemical Space: As a less explored scaffold compared to piperazine, it provides access to novel chemical space, offering opportunities to develop intellectual property and overcome existing drug resistance mechanisms.

Comparative Performance Data

The advantages of the 3,6-diazabicyclo[3.1.1]heptane scaffold are evident in its application to various drug targets, most notably nicotinic acetylcholine receptors (nAChRs) and opioid receptors.

Nicotinic Acetylcholine Receptor (nAChR) Ligands

The 3,6-diazabicyclo[3.1.1]heptane scaffold has been extensively utilized in the design of potent and selective nAChR ligands. The data below compares the binding affinities of compounds incorporating this scaffold with other structural motifs.

Compound IDScaffoldTargetKᵢ (nM)Selectivity (α7/α4β2)Reference
Compound 1 3,6-Diazabicyclo[3.1.1]heptaneα4β2 nAChR0.010>10000[3]
Compound 2 3,6-Diazabicyclo[3.1.1]heptaneα4β2 nAChR0.023>43478[4]
Compound 3 Piperazineα4β2 nAChR1.8-[5]
Epibatidine 7-Azabicyclo[2.2.1]heptaneα4β2 nAChR0.03333[5]

Table 1: Comparison of binding affinities of nAChR ligands incorporating different scaffolds.

As shown in Table 1, compounds incorporating the 3,6-diazabicyclo[3.1.1]heptane scaffold (Compounds 1 and 2) exhibit significantly higher affinity for the α4β2 nAChR, with Kᵢ values in the picomolar range, compared to a piperazine-containing analogue (Compound 3).[3][4][5] Furthermore, they demonstrate remarkable selectivity over the α7 nAChR subtype.[3][4]

Opioid Receptor Ligands

In the realm of opioid receptor modulation, the 3,6-diazabicyclo[3.1.1]heptane scaffold has been employed to develop potent analgesics with potentially improved side-effect profiles.

Compound IDScaffoldTargetKᵢ (nM)Reference
Compound 4 3,6-Diazabicyclo[3.1.1]heptaneµ-opioid0.8[6]
Morphine Pentacyclicµ-opioid2.5[6]

Table 2: Comparison of binding affinities of µ-opioid receptor ligands.

Compound 4, a derivative of the 3,6-diazabicyclo[3.1.1]heptane scaffold, demonstrates a higher binding affinity for the µ-opioid receptor compared to the conventional opioid, morphine.[6]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of the 3,6-diazabicyclo[3.1.1]heptane scaffold.

Radioligand Binding Assay for Nicotinic Acetylcholine Receptors

This protocol is a standard method for determining the binding affinity of a test compound to nAChRs using a radiolabeled ligand, such as [³H]-epibatidine.[7]

Materials:

  • HEK293 cells stably expressing the desired nAChR subtype.

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4.

  • Radioligand: [³H]-epibatidine (specific activity ~50-80 Ci/mmol).

  • Non-specific binding control: 10 µM nicotine.

  • Test compounds.

  • Glass fiber filters (e.g., Whatman GF/C), pre-soaked in 0.5% polyethylenimine.

  • Scintillation cocktail.

  • 96-well plates.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Harvest HEK293 cells and homogenize in ice-cold binding buffer. Centrifuge the homogenate at 48,000 x g for 20 minutes at 4°C. Resuspend the resulting membrane pellet in fresh binding buffer. Determine the protein concentration using a standard protein assay (e.g., Bradford).

  • Assay Setup: In a 96-well plate, add the following in a final volume of 250 µL:

    • Binding buffer.

    • Varying concentrations of the test compound.

    • A fixed concentration of [³H]-epibatidine (typically at its Kd value).

    • Membrane preparation (typically 50-100 µg of protein).

    • For non-specific binding, add 10 µM nicotine instead of the test compound.

  • Incubation: Incubate the plates at room temperature for 2-4 hours to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a filtration apparatus. Wash the filters three times with 3 mL of ice-cold binding buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a percentage of the control (no test compound) against the logarithm of the test compound concentration. Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of the specific binding) by non-linear regression analysis. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand Binding Assay for µ-Opioid Receptors

This protocol outlines a competitive binding assay to determine the affinity of a test compound for the µ-opioid receptor using the radiolabeled agonist [³H]-DAMGO.[8][9]

Materials:

  • Cell membranes from cells stably expressing the human µ-opioid receptor (hMOR).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Radioligand: [³H]-DAMGO (specific activity ~30-60 Ci/mmol).

  • Non-specific binding control: 10 µM Naloxone.

  • Test compounds.

  • Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethylenimine.

  • Scintillation cocktail.

  • 96-well plates.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Assay Setup: In a 96-well plate, add the following in a final volume of 1 mL:

    • Assay buffer.

    • Varying concentrations of the test compound.

    • A fixed concentration of [³H]-DAMGO (typically 1-2 nM).

    • Cell membrane preparation (typically 10-20 µg of protein).

    • For non-specific binding, add 10 µM Naloxone instead of the test compound.

  • Incubation: Incubate the plates at 25°C for 60-90 minutes.

  • Filtration: Terminate the assay by rapid vacuum filtration through the pre-soaked glass fiber filters. Wash the filters three times with 5 mL of ice-cold assay buffer.

  • Quantification: Transfer the filters to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ and Kᵢ values as described in the nAChR binding assay protocol.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and a typical experimental workflow relevant to the evaluation of compounds containing the 3,6-diazabicyclo[3.1.1]heptane scaffold.

nAChR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol nAChR nAChR AC AC nAChR->AC Ca2_ion Ca²⁺ nAChR->Ca2_ion Influx PI3K PI3K nAChR->PI3K PLC PLC IP3 IP₃ PLC->IP3 DAG DAG PLC->DAG cAMP cAMP AC->cAMP Ca2_ion->PLC CaMK CaMK Ca2_ion->CaMK PKC PKC DAG->PKC PKA PKA cAMP->PKA MAPK MAPK PKC->MAPK CREB CREB PKA->CREB CaMK->CREB Akt Akt PI3K->Akt Gene_Expression Gene Expression (Survival, Plasticity) Akt->Gene_Expression MAPK->CREB CREB->Gene_Expression Agonist Agonist Agonist->nAChR

Caption: Simplified signaling pathway of nicotinic acetylcholine receptors (nAChRs).

Opioid_Receptor_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Opioid_Receptor Opioid Receptor (μ, δ, κ) G_protein Gαi/oβγ Opioid_Receptor->G_protein Activation G_alpha Gαi/o G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase cAMP cAMP AC->cAMP Ca_Channel Ca²⁺ Channel Ca2_ion Ca²⁺ Influx Ca_Channel->Ca2_ion K_Channel K⁺ Channel K_ion K⁺ Efflux K_Channel->K_ion G_alpha->AC Inhibition G_beta_gamma->Ca_Channel Inhibition G_beta_gamma->K_Channel Activation MAPK_Pathway MAPK Pathway G_beta_gamma->MAPK_Pathway PKA PKA cAMP->PKA Neuronal_Activity ↓ Neuronal Activity & Analgesia PKA->Neuronal_Activity Ca2_ion->Neuronal_Activity K_ion->Neuronal_Activity MAPK_Pathway->Neuronal_Activity Agonist Opioid Agonist Agonist->Opioid_Receptor

Caption: Overview of the G-protein coupled opioid receptor signaling pathway.

Radioligand_Binding_Assay_Workflow start Start prepare_reagents Prepare Reagents (Membranes, Radioligand, Buffers) start->prepare_reagents setup_assay Set up 96-well Plate (Total, Non-specific, Test Compound) prepare_reagents->setup_assay incubate Incubate to Equilibrium setup_assay->incubate filter Rapid Vacuum Filtration incubate->filter wash Wash Filters filter->wash quantify Scintillation Counting wash->quantify analyze Data Analysis (IC₅₀ and Kᵢ determination) quantify->analyze end End analyze->end

Caption: General experimental workflow for a competitive radioligand binding assay.

Conclusion

The 3,6-diazabicyclo[3.1.1]heptane scaffold represents a significant advancement in the design of novel therapeutics. Its inherent rigidity and unique three-dimensional structure offer a compelling alternative to more flexible scaffolds like piperazine, leading to compounds with superior binding affinity, enhanced selectivity, and potentially improved pharmacokinetic profiles. The data presented herein for nAChR and opioid receptor ligands clearly demonstrates the potential of this scaffold. As medicinal chemists continue to explore novel chemical space, the 3,6-diazabicyclo[3.1.1]heptane core is poised to become an increasingly important building block in the development of next-generation medicines.

References

Validation

A Comparative Guide to the Pharmacokinetic Profile of Drugs Featuring the Diazabicyclo[3.1.1]heptane Moiety

For Researchers, Scientists, and Drug Development Professionals The diazabicyclo[3.1.1]heptane scaffold is a rigid, three-dimensional bicyclic amine that has garnered interest in medicinal chemistry due to its potential...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The diazabicyclo[3.1.1]heptane scaffold is a rigid, three-dimensional bicyclic amine that has garnered interest in medicinal chemistry due to its potential to improve the physicochemical and pharmacokinetic properties of drug candidates. This guide provides a comparative analysis of the pharmacokinetic profile of drugs and compounds containing this moiety, with a particular focus on available preclinical and clinical data. Due to the limited publicly available data on drugs with this specific core, this guide will feature TC-8831, a nicotinic acetylcholine receptor (nAChR) agonist, as a primary example. For comparative purposes, the pharmacokinetic profiles of the structurally related cyclic boronic acid β-lactamase inhibitor, vaborbactam, and other widely used β-lactamase inhibitors will be discussed.

Comparative Pharmacokinetic Data

The following table summarizes the available pharmacokinetic parameters for TC-8831 and a selection of comparator β-lactamase inhibitors. It is important to note that direct comparisons should be made with caution due to the different therapeutic classes, species studied, and dosing regimens.

ParameterTC-8831VaborbactamClavulanic AcidSulbactamTazobactam
Core Moiety Diazabicyclo[3.1.1]heptaneCyclic Boronic AcidOxapenamPenicillanic Acid SulfonePenicillanic Acid Sulfone
Species RatHumanHumanHumanHuman
Administration Intravenous (presumed)IntravenousOral / IntravenousIntravenousIntravenous
Cmax (Maximum Concentration) Data not available54.7 µg/mL (multiple doses)~3 µg/mL (250 mg oral)~50 µg/mL (1g IV)~30 µg/mL (500mg IV)
Tmax (Time to Cmax) Data not availableEnd of 3-hour infusion~1 hour (oral)End of infusionEnd of infusion
AUC (Area Under the Curve) Data not available192.6 µg·h/mL (AUC0-8, multiple doses)~6.5 µg·h/mL (250 mg oral)~70 µg·h/mL (1g IV)~55 µg·h/mL (500mg IV)
Half-life (t½) Data not available~2 hours~1 hour~1 hour~1 hour
Clearance Data not available~14.4 - 21.2 L/h~150 mL/min~160 mL/min~200 mL/min
Volume of Distribution (Vd) Data not availableData not available~0.2 L/kg~0.24 L/kg~0.2 L/kg
Protein Binding Data not available~33%~25%~38%~30%
Excretion Data not available75-95% unchanged in urine[1]Primarily renalPrimarily renalPrimarily renal
Bioavailability (Oral) Data not availableNot applicable (IV only)~60%Not orally bioavailableNot orally bioavailable
Brain Penetration Confirmed in rats (Brain:Plasma ratio ~0.3)[2]Not expected to be significantLowLowLow

Note: The data presented is compiled from various sources and should be considered as approximate values. For detailed information, please refer to the cited literature.

Experimental Methodologies

The determination of the pharmacokinetic profile of a drug candidate involves a series of in vitro and in vivo experiments. Below are detailed protocols for key experiments.

In Vivo Pharmacokinetic Study in Rodents

This protocol outlines a typical procedure for determining the pharmacokinetic profile of a compound after oral administration to rats.

1. Animal Preparation and Dosing:

  • Male Sprague-Dawley rats are used and acclimated for at least one week before the experiment.

  • For serial blood sampling, jugular vein cannulation may be performed.

  • The test compound is formulated in an appropriate vehicle (e.g., saline, polyethylene glycol).

  • A single oral dose is administered via oral gavage using a gavage needle of the correct size for the animal. The volume administered should not exceed 1% of the animal's body weight.[3]

2. Blood Sampling:

  • Blood samples (approximately 0.2-0.3 mL) are collected from the jugular vein cannula or another appropriate site (e.g., tail vein) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[4]

  • To prevent hypovolemia from repeated sampling, an equivalent volume of sterile saline may be administered.

  • Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA).

3. Sample Processing and Analysis:

  • Plasma is separated from whole blood by centrifugation (e.g., at 1,000-2,000 x g for 10 minutes).[5]

  • Plasma samples are stored at -80°C until analysis.

  • The concentration of the test compound in plasma is quantified using a validated bioanalytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

4. Brain Tissue Analysis (for brain penetration studies):

  • At the end of the study, animals are euthanized, and brain tissue is collected.

  • The brain is homogenized in a suitable buffer.

  • The concentration of the test compound in the brain homogenate is determined by LC-MS/MS.

  • The brain-to-plasma concentration ratio is calculated to assess the extent of brain penetration.

In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay is used to assess the susceptibility of a compound to metabolism by liver enzymes, primarily Cytochrome P450s.

1. Preparation of Incubation Mixture:

  • Pooled liver microsomes from the species of interest (e.g., human, rat, dog, monkey) are used.

  • The test compound is dissolved in a suitable solvent (e.g., DMSO) and diluted in a buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4) to the final desired concentration (typically 1 µM).[6]

  • The reaction is initiated by the addition of a nicotinamide adenine dinucleotide phosphate (NADPH) regenerating system.[6][7]

2. Incubation and Sampling:

  • The incubation is carried out at 37°C in a shaking water bath.

  • Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • The reaction is quenched by the addition of a cold organic solvent, such as acetonitrile, which also serves to precipitate the microsomal proteins.[6]

3. Sample Analysis:

  • The samples are centrifuged to pellet the precipitated proteins.

  • The supernatant is analyzed by LC-MS/MS to determine the concentration of the parent compound remaining at each time point.

4. Data Analysis:

  • The percentage of the parent compound remaining is plotted against time.

  • The in vitro half-life (t½) and intrinsic clearance (CLint) are calculated from the rate of disappearance of the compound.

Visualizing the Experimental Workflow

The following diagram illustrates a generalized workflow for the pharmacokinetic profiling of a drug candidate.

PharmacokineticWorkflow MetabolicStability Metabolic Stability (Liver Microsomes, Hepatocytes) PlasmaProteinBinding Plasma Protein Binding (Equilibrium Dialysis) IVIVE In Vitro-In Vivo Extrapolation (IVIVE) MetabolicStability->IVIVE CYPInhibition CYP450 Inhibition Dosing Drug Administration (e.g., Oral, IV) Sampling Biological Sample Collection (Blood, Urine, Feces, Tissues) Dosing->Sampling Quantification Bioanalysis (LC-MS/MS) Sampling->Quantification PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC, t½, CL, Vd) Quantification->PK_Analysis PK_Analysis->IVIVE PBPK Physiologically-Based Pharmacokinetic (PBPK) Modeling IVIVE->PBPK

Caption: A generalized workflow for pharmacokinetic profiling.

This guide highlights the current state of knowledge on the pharmacokinetic profiles of drugs containing the diazabicyclo[3.1.1]heptane moiety. While data for this specific class of compounds is emerging, comparisons with structurally related and therapeutically relevant molecules provide valuable context for drug development professionals. The detailed experimental protocols offer a foundation for designing and executing robust pharmacokinetic studies.

References

Comparative

Unveiling the Potency of Novel tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate Derivatives as Nicotinic Acetylcholine Receptor Ligands

A comparative guide for researchers and drug development professionals on the biological activity of a promising class of neurological drug candidates. Compounds synthesized from the scaffold tert-Butyl 3,6-diazabicyclo[...

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers and drug development professionals on the biological activity of a promising class of neurological drug candidates.

Compounds synthesized from the scaffold tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate have emerged as a significant area of interest in medicinal chemistry, particularly in the pursuit of novel therapeutics targeting nicotinic acetylcholine receptors (nAChRs). These receptors are crucial players in a multitude of physiological processes, and their modulation holds promise for treating a range of neurological and psychiatric disorders, including Parkinson's disease, Alzheimer's disease, nicotine addiction, and pain. This guide provides a comprehensive comparison of the biological activity of various derivatives, supported by experimental data and detailed protocols.

Comparative Biological Activity

The primary biological targets for this class of compounds are the α4β2 and α7 subtypes of nicotinic acetylcholine receptors. Researchers have synthesized and evaluated a variety of derivatives, demonstrating a wide range of binding affinities and selectivities. The following tables summarize the quantitative data from key studies, showcasing the potential of these compounds as potent and selective nAChR ligands.

Compound IDModification on 3,6-diazabicyclo[3.1.1]heptane CoreTarget ReceptorBinding Affinity (Ki) [nM]Reference
Series 1: 3-Aryl-3,6-diazabicyclo[3.1.1]heptanes
4a3-(Pyridin-3-yl)α4β20.056[1]
4b3-(5-Bromopyridin-3-yl)α4β20.023[1]
4c3-(6-Bromopyridin-3-yl)α4β20.035[1]
4a3-(Pyridin-3-yl)α7>10000[1]
4b3-(5-Bromopyridin-3-yl)α7>10000[1]
4c3-(6-Bromopyridin-3-yl)α745.3[1]
Series 2: 3-(Anilino)pyridine Derivatives
12g3-(6-(4-Nitroanilino)pyridin-3-yl)α4β20.0225[2]
12c3-(6-(4-Methoxyanilino)pyridin-3-yl)α4β20.0598[2]
12o3-(6-(2-Chloroanilino)pyridin-3-yl)α4β22.06[2]
12a3-(6-Anilinopyridin-3-yl)α726.9[2]
Series 3: N-Aryl Nicotinamide Derivatives
435-(3,6-diazabicyclo[3.1.1]heptan-3-yl)-N-(2-fluorophenyl)nicotinamideα4β20.01[3][4]
355-(3,6-diazabicyclo[3.1.1]heptan-3-yl)-N-(p-tolyl)nicotinamideα4β2Partial Agonist[3][4]
395-(3,6-diazabicyclo[3.1.1]heptan-3-yl)-N-(2-chlorophenyl)nicotinamideα4β2Partial Agonist[3][4]
435-(3,6-diazabicyclo[3.1.1]heptan-3-yl)-N-(2-fluorophenyl)nicotinamideα7/α4β2 selectivityVery High[3][4]
Series 4: 3,6-Diazabicyclo[3.1.1]heptane-3-carboxamides
TC-8831 (7)3-(Cyclopropylcarbonyl)α4β2Partial/Full Agonist[5]
TC-8831 (7)α6/α3β2β3Partial/Full Agonist[5]

Comparison with Alternative Compounds

To contextualize the performance of these novel derivatives, it is useful to compare their binding affinities with established nAChR ligands.

CompoundTarget ReceptorBinding Affinity (Ki) [nM]Classification
Nicotineα4β2~1Agonist[6]
Epibatidineα4β2~0.05Agonist
Vareniclineα4β2~0.1Partial Agonist
Representative Derivative (12g) α4β2 0.0225 Novel Ligand [2]
Representative Derivative (43) α4β2 0.01 Novel Ligand [3][4]

The data clearly indicates that several of the synthesized compounds from the tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate scaffold exhibit binding affinities for the α4β2 nAChR that are comparable to or even exceed those of well-known high-affinity ligands like epibatidine. Furthermore, many of these novel compounds demonstrate remarkable selectivity for the α4β2 subtype over the α7 subtype, a highly desirable characteristic for minimizing off-target effects.

Signaling Pathways

The biological effects of these compounds are mediated through the activation of downstream signaling cascades upon binding to nAChRs. The following diagrams illustrate the key signaling pathways associated with the α4β2 and α7 nAChR subtypes.

alpha4beta2_signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm nAChR α4β2 nAChR beta_arrestin1 β-arrestin1 nAChR->beta_arrestin1 recruits ywhae 14-3-3η nAChR->ywhae recruits Src Src Syk Syk Src->Syk phosphorylates PLCg1 PLCγ1 Syk->PLCg1 activates DAG Diacylglycerol (DAG) PLCg1->DAG produces PKC_mem PKCβII PKC_mem->Src positive feedback beta_arrestin1->Src ywhae->Src PKC_cyto PKCβII PKC_cyto->PKC_mem translocates to DAG->PKC_cyto Ligand Ligand (e.g., Acetylcholine) Ligand->nAChR binds

Caption: Metabotropic signaling pathway of the α4β2 nicotinic acetylcholine receptor.

alpha7_signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus nAChR α7 nAChR JAK2 JAK2 nAChR->JAK2 activates Ca_ion Ca²⁺ nAChR->Ca_ion influx STAT3_cyto STAT3 JAK2->STAT3_cyto phosphorylates STAT3_nuc STAT3 STAT3_cyto->STAT3_nuc dimerizes & translocates NFkB_complex IκB-NF-κB NFkB NF-κB NFkB_complex->NFkB releases Gene_Expression Gene Expression (e.g., anti-inflammatory cytokines) NFkB->Gene_Expression translocates to nucleus & regulates gene expression STAT3_nuc->Gene_Expression regulates Ligand Ligand (e.g., Acetylcholine) Ligand->nAChR binds Ca_ion->NFkB_complex leads to IκB phosphorylation & degradation

Caption: Key signaling pathways of the α7 nicotinic acetylcholine receptor.

Experimental Protocols

The determination of binding affinities (Ki values) for the synthesized compounds is a critical step in their pharmacological characterization. A widely used method is the competitive radioligand binding assay.

Protocol: Competitive Radioligand Binding Assay for α4β2 nAChR

1. Materials and Reagents:

  • Cell Membranes: Membranes prepared from cell lines stably expressing the human α4β2 nAChR (e.g., HEK293 cells).

  • Radioligand: [³H]-Epibatidine or [³H]-Cytisine with high specific activity.

  • Test Compounds: Synthesized derivatives of tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate, dissolved in a suitable solvent (e.g., DMSO) and serially diluted.

  • Assay Buffer: Typically, a buffered saline solution at physiological pH (e.g., 20 mM Tris-HCl, 150 mM NaCl, pH 7.4).[2]

  • Wash Buffer: Ice-cold buffer of a similar composition to the assay buffer.[2]

  • Non-specific Binding Control: A high concentration of a known nAChR ligand (e.g., nicotine or unlabeled epibatidine) to determine non-specific binding.

  • Scintillation Cocktail: For radioactivity measurement.

  • Filtration Apparatus: A cell harvester with glass fiber filters.

  • Scintillation Counter: To measure radioactivity.

2. Experimental Workflow:

experimental_workflow start Start prep_reagents Prepare Reagents (Membranes, Radioligand, Test Compounds) start->prep_reagents incubation Incubate (Membranes + Radioligand + Test Compound) prep_reagents->incubation filtration Rapid Filtration (Separate bound from free radioligand) incubation->filtration washing Wash Filters (Remove non-specifically bound radioligand) filtration->washing scintillation Add Scintillation Cocktail & Measure Radioactivity washing->scintillation data_analysis Data Analysis (Calculate IC50 and Ki) scintillation->data_analysis end End data_analysis->end

Caption: Workflow for a competitive radioligand binding assay.

3. Procedure:

  • In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound.

  • For total binding, omit the test compound. For non-specific binding, add a saturating concentration of the non-specific binding control.

  • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[2]

  • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

4. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.

This comprehensive guide highlights the significant potential of compounds derived from tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate as highly potent and selective ligands for nicotinic acetylcholine receptors. The provided data and protocols offer a valuable resource for researchers in the field, facilitating further exploration and development of these promising therapeutic agents.

References

Validation

A Comparative Structural Analysis of 3,6-Diazabicyclo[3.1.1]heptane-Containing Molecules for Drug Discovery

For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds that offer precise three-dimensional arrangements of pharmacophoric features is paramount. The 3,6-diazabicyclo[3.1...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds that offer precise three-dimensional arrangements of pharmacophoric features is paramount. The 3,6-diazabicyclo[3.1.1]heptane scaffold has emerged as a promising structural motif, offering a conformationally constrained alternative to traditional piperazine rings. This guide provides a comprehensive structural analysis of this bicyclic system, comparing its derivatives and offering insights into its potential in medicinal chemistry.

The 3,6-diazabicyclo[3.1.1]heptane core, a bridged piperazine analog, has garnered significant attention in drug discovery due to its rigid structure. This rigidity can lead to enhanced binding affinity and selectivity for biological targets by reducing the entropic penalty upon binding. Molecules incorporating this scaffold have shown promise as potent and selective ligands for various biological targets, including nicotinic acetylcholine receptors (nAChRs) and opioid receptors.

Conformational Landscape: A Tale of Two Isomers

Theoretical calculations and high-field proton magnetic resonance (1H-NMR) spectroscopy have revealed that the piperazine ring within the 3,6-diazabicyclo[3.1.1]heptane system can exist in two primary conformations: a chair and a boat form.[1] The energetic favorability of one conformation over the other can be influenced by the nature and position of substituents on the bicyclic core. This conformational duality provides a unique opportunity for fine-tuning the spatial presentation of functional groups to optimize interactions with a target protein.

Structural Comparison with Other Bicyclic Scaffolds

The 3,6-diazabicyclo[3.1.1]heptane scaffold is often compared to other bicyclic systems used in medicinal chemistry, such as the 2,5-diazabicyclo[2.2.1]heptane (2,5-DBH) and 2,5-diazabicyclo[2.2.2]octane (2,5-DBO) systems. While 2,5-DBH is a rigid moiety with its piperazine ring locked in a twisted boat geometry, theoretical calculations suggest that the 3,6-diazabicyclo[3.1.1]heptane system possesses greater conformational flexibility, with the chair conformation being energetically favored in many cases.[1]

Performance Data: Insights from Ligand Binding Studies

The utility of the 3,6-diazabicyclo[3.1.1]heptane scaffold is evident in its application as a core for potent and selective ligands. The following tables summarize key binding affinity data for a selection of derivatives targeting nAChRs.

Table 1: Binding Affinities (Ki) of 3-Substituted-3,6-diazabicyclo[3.1.1]heptane Derivatives for Neuronal Nicotinic Acetylcholine Receptors (nAChRs)

Compound IDSubstituent at Position 3α4β2 nAChR Ki (nM)α7 nAChR Ki (nM)α7/α4β2 Selectivity Ratio
4a 6-Chloropyridin-3-yl0.056>1000>17857
4b 6-Bromopyridin-3-yl0.023301304
4c 6-Iodopyridin-3-yl0.03545.31294
43 5-(N-(2-fluorophenyl)nicotinamide)0.010>10000>1000000

Data compiled from multiple sources.[1][2]

Table 2: Binding Affinities (Ki) of N-Acyl and N-Arylpropenyl-3,6-diazabicyclo[3.1.1]heptane Derivatives for Opioid Receptors

Compound IDN-3 SubstituentN-6 Substituentμ-Opioid Receptor Ki (nM)δ-Opioid Receptor Ki (nM)κ-Opioid Receptor Ki (nM)
3Bb Propionyl3-(4-Chlorophenyl)propenyl2.7>2000>5000
3Bg Propionyl3-(3,4-Dichlorophenyl)propenyl7.9>2000>5000
3Bh Propionyl3-(4-Trifluoromethylphenyl)propenyl4.5>2000>5000

Data extracted from studies on opioid receptor ligands.[3]

Experimental Protocols

General Synthesis of 3,6-Diazabicyclo[3.1.1]heptane Derivatives

The synthesis of substituted 3,6-diazabicyclo[3.1.1]heptanes typically starts from a protected form of the parent bicyclic amine, such as tert-butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate.[4] The following is a generalized protocol for the N-arylation of this starting material.

Experimental Workflow for N-Arylation

Generalized N-Arylation Workflow start Start with tert-butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate reactants Add Aryl Halide (e.g., Aryl Bromide) and Palladium Catalyst (e.g., Pd2(dba)3) and Ligand (e.g., Xantphos) and Base (e.g., Cs2CO3) in a Solvent (e.g., Toluene) start->reactants reaction Heat the reaction mixture (e.g., Reflux or Microwave irradiation) reactants->reaction workup Aqueous workup and extraction with an organic solvent reaction->workup purification Purification by column chromatography workup->purification deprotection Deprotection of the Boc group (e.g., with TFA in DCM) purification->deprotection final_product Final N-Aryl-3,6-diazabicyclo[3.1.1]heptane derivative deprotection->final_product

Caption: Generalized workflow for the synthesis of N-aryl-3,6-diazabicyclo[3.1.1]heptane derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

¹H and ¹³C NMR spectroscopy are crucial tools for elucidating the conformation of 3,6-diazabicyclo[3.1.1]heptane derivatives in solution.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: Record ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Spectral Analysis:

    • Chemical Shifts (δ): Analyze the chemical shifts of the protons on the bicyclic core. The relative shifts can provide clues about the spatial environment of the protons and thus the conformation.

    • Coupling Constants (J): Measure the coupling constants between adjacent protons. The magnitude of these couplings, particularly the three-bond couplings (³J), can be used to estimate dihedral angles via the Karplus equation, providing quantitative information about the ring conformation.

    • Nuclear Overhauser Effect (NOE): Perform 2D NOESY or ROESY experiments to identify through-space interactions between protons. The presence or absence of specific NOEs can help to distinguish between chair and boat conformations.

Logical Relationship for Conformational Assignment

Conformational Analysis Logic cluster_0 Experimental Data cluster_1 Theoretical Calculations cluster_2 Analysis and Assignment NMR_Data 1H and 13C NMR Data (Chemical Shifts, Coupling Constants) Karplus_Analysis Karplus Equation Analysis of Coupling Constants NMR_Data->Karplus_Analysis NOE_Data 2D NOESY/ROESY Data (Through-space correlations) NOE_Constraints Distance Constraints from NOE data NOE_Data->NOE_Constraints Computational_Models Computational Modeling (DFT, Molecular Mechanics) Energy_Minimization Conformational Energy Calculations Computational_Models->Energy_Minimization Conformation Assigned Conformation (Chair vs. Boat) Karplus_Analysis->Conformation NOE_Constraints->Conformation Energy_Minimization->Conformation

Caption: Logical workflow for assigning the conformation of 3,6-diazabicyclo[3.1.1]heptane derivatives.

Signaling Pathway Implication: Targeting Nicotinic Acetylcholine Receptors

The 3,6-diazabicyclo[3.1.1]heptane scaffold has been successfully employed to develop potent and selective ligands for nAChRs. These receptors are ligand-gated ion channels involved in a variety of physiological processes in the central and peripheral nervous systems. Modulation of nAChR activity is a key strategy for the development of therapeutics for neurological and psychiatric disorders.

nAChR Signaling Pathway Ligand 3,6-Diazabicyclo[3.1.1]heptane Derivative (Ligand) nAChR Nicotinic Acetylcholine Receptor (nAChR) Ligand->nAChR Binds to Ion_Channel Ion Channel Opening nAChR->Ion_Channel Activates Ion_Influx Cation Influx (Na+, Ca2+) Ion_Channel->Ion_Influx Allows Depolarization Membrane Depolarization Ion_Influx->Depolarization Leads to Downstream Downstream Cellular Responses (e.g., Neurotransmitter Release, Gene Expression) Depolarization->Downstream Triggers

Caption: Simplified signaling pathway of nAChR activation by a 3,6-diazabicyclo[3.1.1]heptane-based ligand.

Conclusion

The 3,6-diazabicyclo[3.1.1]heptane scaffold represents a valuable tool in the arsenal of medicinal chemists. Its conformationally constrained nature, coupled with the potential for stereospecific functionalization, allows for the design of highly potent and selective ligands. The comparative data presented herein highlights the superior performance of certain derivatives in terms of binding affinity and selectivity. Further exploration of this scaffold, particularly through detailed structural studies and the development of novel synthetic methodologies, is expected to yield a new generation of therapeutics with improved efficacy and safety profiles.

References

Comparative

A Comparative Guide to In Silico Modeling of Ligands Derived from tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate

This guide provides a comparative analysis of the in silico modeling of ligands derived from the tert-butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate scaffold. It is intended for researchers, scientists, and professio...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the in silico modeling of ligands derived from the tert-butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate scaffold. It is intended for researchers, scientists, and professionals in the field of drug development. The focus is on the application of this scaffold in targeting nicotinic acetylcholine receptors (nAChRs), with a comparison to alternative molecular frameworks. The guide summarizes quantitative data, details experimental protocols, and includes visualizations of key processes and relationships.

The discovery of novel therapeutic agents is increasingly reliant on computational methods. In silico modeling allows for the rational design and virtual screening of vast chemical libraries, significantly accelerating the identification of promising lead compounds. The 3,6-diazabicyclo[3.1.1]heptane core is a rigid bicyclic structure that serves as a valuable scaffold in medicinal chemistry, offering a three-dimensional arrangement of functional groups that can be optimized for interaction with various biological targets.

cluster_0 In Silico Drug Discovery Workflow Target Target Identification and Validation Homology Homology Modeling (if no crystal structure) Target->Homology VS Virtual Screening (Docking, Pharmacophore) Homology->VS Library Ligand Library Preparation Library->VS Hit_ID Hit Identification and Selection VS->Hit_ID MD Molecular Dynamics Simulations Hit_ID->MD ADMET ADMET Prediction Hit_ID->ADMET Lead_Opt Lead Optimization MD->Lead_Opt ADMET->Lead_Opt Synthesis Synthesis and In Vitro/In Vivo Testing Lead_Opt->Synthesis

Figure 1: A generalized workflow for in silico drug discovery.

Targeting Nicotinic Acetylcholine Receptors (nAChRs)

A significant body of research has focused on derivatives of the 3,6-diazabicyclo[3.1.1]heptane scaffold as modulators of nAChRs. These receptors are ligand-gated ion channels involved in a variety of physiological processes in the central nervous system (CNS), and their modulation is a therapeutic strategy for conditions like nicotine addiction, pain, and neurodegenerative diseases. The α4β2 subtype is a particularly important target due to its high prevalence in the brain and its role in the effects of nicotine.

cluster_1 Simplified nAChR Signaling Ligand Acetylcholine or Ligand Binding nAChR nAChR Activation Ligand->nAChR Ion_Channel Ion Channel Opening nAChR->Ion_Channel Cation_Influx Cation Influx (Na+, Ca2+) Ion_Channel->Cation_Influx Depolarization Membrane Depolarization Cation_Influx->Depolarization Neurotransmitter Neurotransmitter Release Depolarization->Neurotransmitter Cellular_Response Cellular Response Neurotransmitter->Cellular_Response

Figure 2: Simplified signaling pathway of nAChR activation.

Performance of 3,6-Diazabicyclo[3.1.1]heptane Derivatives

In silico studies, including Quantitative Structure-Activity Relationship (QSAR) modeling, have shown that the binding affinity of 3,6-diazabicyclo[3.1.1]heptane derivatives to nAChRs is influenced by factors such as ligand shape, the distribution of relative positive charge on the molecular surface, and molecular flexibility.[1] Docking studies into homology models of nAChRs have highlighted the importance of a cationic center, a hydrogen-bond acceptor, and hydrophobic features for promoting binding affinity.[1] A number of derivatives based on this scaffold have demonstrated very high affinity for the α4β2 nAChR subtype, with Ki values in the picomolar to low nanomolar range.[2]

Compound IDTargetKi (nM)Selectivity (α7/α4β2)Reference
4a α4β2 nAChR0.056-[2]
4b α4β2 nAChR0.041-[2]
4c α4β2 nAChR0.0231295[2]
12g α4β2 nAChR0.0225-[3]
43 α4β2 nAChR0.010Very High[2]

Table 1: Binding Affinities of Selected 3,6-Diazabicyclo[3.1.1]heptane Derivatives for the α4β2 nAChR.

Comparison with Alternative Scaffolds

To objectively evaluate the performance of the 3,6-diazabicyclo[3.1.1]heptane scaffold, it is essential to compare it with other classes of nAChR modulators. Epibatidine, a natural alkaloid, is a potent nAChR agonist that has served as a template for the design of numerous analogs.[4][5] Another class of compounds that has shown promise as selective α4β2-nAChR partial agonists is based on a 3-pyridyl ether scaffold with a chiral cyclopropane-containing side chain.[3]

Scaffold/CompoundTargetKi (nM)NotesReference
Epibatidine α4β2 nAChRHigh AffinityPotent but toxic, non-selective[4][5]
A-85380 α4β2 nAChRHigh AffinityLacks selectivity over ganglionic α3β4* nAChRs[3]
Compound 3 (Chiral Cyclopropane) α4β2 nAChRSubnanomolarSelective partial agonist[3]
Compound 24 (Chiral Cyclopropane) α4β2 nAChR0.28Potent and highly selective partial agonist[3]
Compound 26 (Chiral Cyclopropane) α4β2 nAChR0.16Potent and highly selective partial agonist[3]

Table 2: Binding Affinities of Alternative Scaffolds Targeting the α4β2 nAChR.

cluster_2 Scaffold Comparison for nAChR Modulation Scaffold_A 3,6-Diazabicyclo[3.1.1]heptane Metric_1 High Affinity (pM-nM) Scaffold_A->Metric_1 Metric_2 High Selectivity (α4β2 vs. others) Scaffold_A->Metric_2 Scaffold_B Epibatidine Analogs Scaffold_B->Metric_1 Scaffold_C Chiral Cyclopropanes Scaffold_C->Metric_1 Scaffold_C->Metric_2 Metric_3 Partial Agonism Scaffold_C->Metric_3 Metric_4 Reduced Toxicity Scaffold_C->Metric_4

Figure 3: Logical comparison of key features for different nAChR ligand scaffolds.

The data suggests that while epibatidine analogs can exhibit high affinity, they often suffer from a lack of selectivity and toxicity.[4][5] Both the 3,6-diazabicyclo[3.1.1]heptane and chiral cyclopropane scaffolds have been successfully utilized to develop ligands with high affinity and, crucially, improved selectivity for the α4β2 subtype over other nAChRs, which is a key factor in reducing potential side effects.[2][3]

Experimental and Computational Protocols

The in silico evaluation of these ligands typically involves a combination of several computational techniques.

Homology Modeling: Due to the historical lack of high-resolution crystal structures for many nAChR subtypes, homology modeling has been a critical first step.[1] These models are typically built using the structures of related proteins, such as the acetylcholine-binding protein (AChBP) or the Torpedo nAChR, as templates.[1][2]

Molecular Docking: Molecular docking is used to predict the preferred orientation and binding affinity of a ligand to its target receptor. For nAChR ligands, docking studies have been performed using homology models to understand binding modes.[1] These studies often reveal key interactions, such as hydrogen bonds and cation-π interactions with conserved tryptophan residues in the binding pocket.[6] A common protocol involves preparing the ligand and receptor structures (e.g., adding hydrogens, removing water molecules), defining the binding site, and then running the docking algorithm using software like MOE (Molecular Operating Environment).[7]

Pharmacophore Modeling: Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific target. For nAChR ligands, pharmacophore models often include features like a cationic center, hydrogen bond acceptors/donors, and hydrophobic regions.[1] These models can then be used as 3D queries to screen large compound databases for molecules with the desired features.[8]

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models are developed to correlate the 3D properties of molecules with their biological activity. For nAChR ligands, a predictive 3D-QSAR model was successfully developed using the GRID/GOLPE approach, which helped in understanding the structure-activity relationships.[8]

Molecular Dynamics (MD) Simulations: MD simulations are employed to study the dynamic behavior of the ligand-receptor complex over time, providing insights into the stability of the binding pose and the interactions at an atomic level.[1][8] For instance, MD simulations have been used to investigate the stability of novel inhibitors in the active site of acetylcholinesterase, a related target in the cholinergic system.[7] A typical protocol involves solvating the docked complex in a water box with ions, minimizing the system's energy, and then running the simulation for a specified time (e.g., 100 ns) to observe the trajectory of the atoms.[7]

Conclusion

The tert-butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate scaffold has proven to be a highly effective framework for the design of potent and selective modulators of nicotinic acetylcholine receptors. In silico modeling has been instrumental in understanding the structure-activity relationships of its derivatives and in optimizing their binding characteristics. When compared to other scaffolds like epibatidine analogs, the 3,6-diazabicyclo[3.1.1]heptane framework offers a promising path towards developing ligands with improved selectivity, a critical attribute for therapeutic candidates. The combination of various computational techniques, from homology modeling and docking to molecular dynamics, provides a powerful toolkit for the continued exploration and refinement of ligands based on this and other promising scaffolds.

References

Validation

A Comparative Guide to the Lipophilicity of Diazabicyclo[3.1.1]heptane Derivatives

The diazabicyclo[3.1.1]heptane scaffold is a rigid three-dimensional bicyclic amine that has garnered significant interest in medicinal chemistry. It is often employed as a bioisostere for commonly used fragments like pi...

Author: BenchChem Technical Support Team. Date: December 2025

The diazabicyclo[3.1.1]heptane scaffold is a rigid three-dimensional bicyclic amine that has garnered significant interest in medicinal chemistry. It is often employed as a bioisostere for commonly used fragments like piperazine, offering a unique conformational restriction that can be advantageous for optimizing drug properties. One of the key physicochemical parameters influenced by this scaffold is lipophilicity, which plays a crucial role in a drug's absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides a comparative analysis of the lipophilicity of various diazabicyclo[3.1.1]heptane derivatives, supported by available data.

Understanding Lipophilicity in Drug Discovery

Lipophilicity is a critical property that describes a molecule's ability to dissolve in fats, oils, and non-polar solvents. It is typically quantified by the partition coefficient (logP) or the distribution coefficient (logD), which measures the equilibrium distribution of a compound between an organic and an aqueous phase. In drug development, modulating lipophilicity is a key strategy to enhance a compound's pharmacokinetic and pharmacodynamic properties. The diazabicyclo[3.1.1]heptane core serves as a valuable tool for this purpose, often leading to derivatives with altered lipophilicity compared to their monocyclic or aromatic counterparts.

Lipophilicity Data of Diazabicyclo[3.1.1]heptane Derivatives

Compound NameScaffold TypeLipophilicity (logP/logD)Data Type
3-Azabicyclo[3.1.1]heptane3-Azabicyclo[3.1.1]heptane0.6Calculated (XLogP3-AA)[1]
tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate3,6-Diazabicyclo[3.1.1]heptane0.7Calculated (XLogP3)[2]
Rupatadine Analog3-Azabicyclo[3.1.1]heptane3.8Experimental (logD)
Rupatadine (parent drug)Pyridine>4.5Experimental (logD)

Note: Calculated logP values are estimations based on the structure of the molecule, while experimental logD values represent a measured distribution at a specific pH (typically 7.4 for physiological relevance).

A notable example of the diazabicyclo[3.1.1]heptane scaffold's impact on lipophilicity is the analog of the antihistamine drug Rupatadine. By replacing the pyridine ring in Rupatadine with a 3-azabicyclo[3.1.1]heptane moiety, a significant reduction in experimental lipophilicity was observed, with the logD value dropping from over 4.5 to 3.8. This demonstrates the potential of this bicyclic system to decrease lipophilicity, which can be beneficial for improving a drug's solubility and overall ADME profile.

Experimental Protocols for Lipophilicity Determination

The experimental determination of lipophilicity is crucial for accurate assessment of a compound's properties. The two most common methods are the shake-flask method for determining logP and chromatographic methods for determining logD.

Shake-Flask Method for logP Determination

This traditional method directly measures the partitioning of a compound between n-octanol and water.

  • Preparation of Phases: n-Octanol and water are mutually saturated by shaking them together for 24 hours, followed by separation.

  • Compound Dissolution: A known amount of the test compound is dissolved in one of the phases (typically the one in which it is more soluble).

  • Partitioning: A measured volume of the compound solution is mixed with a measured volume of the other phase in a flask.

  • Equilibration: The flask is shaken vigorously to allow for the compound to distribute between the two phases until equilibrium is reached. This can take several hours.

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and water layers.

  • Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for logD Determination

This method provides a rapid and efficient way to estimate lipophilicity.

  • Column and Mobile Phase: A reversed-phase HPLC column (e.g., C18) is used. The mobile phase typically consists of a mixture of an aqueous buffer (at a specific pH, e.g., 7.4) and an organic modifier (e.g., acetonitrile or methanol).

  • Calibration: A set of standard compounds with known logP or logD values is injected into the HPLC system under isocratic conditions (constant mobile phase composition). The retention time for each standard is recorded.

  • Sample Analysis: The diazabicyclo[3.1.1]heptane derivative is injected under the same conditions, and its retention time is measured.

  • Calculation: A calibration curve is generated by plotting the known logP/logD values of the standards against their retention times (or more commonly, the logarithm of the capacity factor, log k'). The logD of the test compound is then determined by interpolation from this calibration curve.

Visualizing Bioisosteric Replacement and its Impact on Lipophilicity

The concept of replacing a chemical moiety with a bioisostere to modulate properties like lipophilicity can be represented in a logical workflow.

G cluster_0 Drug Design Strategy Start Initial Compound (e.g., with Pyridine Ring) Bioisostere Identify Bioisostere (Diazabicyclo[3.1.1]heptane) Start->Bioisostere Bioisosteric Replacement Synthesis Synthesize Analog Bioisostere->Synthesis Analysis Measure Physicochemical Properties Synthesis->Analysis Experimental Determination Result Altered Lipophilicity (e.g., Lower logD) Analysis->Result

Caption: A workflow illustrating the use of bioisosteric replacement to modify a compound's lipophilicity.

References

Comparative

A Comparative Guide to the Receptor Binding Affinity of nAChR Ligands with a Diazabicyclo[3.1.1]heptane Core

For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of the binding affinities of various nicotinic acetylcholine receptor (nAChR) ligands that feature a diazabicycl...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the binding affinities of various nicotinic acetylcholine receptor (nAChR) ligands that feature a diazabicyclo[3.1.1]heptane core. The data presented is compiled from peer-reviewed research and is intended to serve as a valuable resource for those involved in the discovery and development of novel nAChR-targeting therapeutics.

Introduction to Diazabicyclo[3.1.1]heptane-Based nAChR Ligands

The diazabicyclo[3.1.1]heptane scaffold has emerged as a promising pharmacophore in the design of ligands for neuronal nicotinic acetylcholine receptors. These rigid bicyclic structures can mimic the conformation of acetylcholine and other natural nAChR agonists, leading to high-affinity binding at various nAChR subtypes. The development of subtype-selective ligands is a key objective in the field, as different nAChR subtypes are implicated in a range of physiological and pathological processes, including cognition, pain, and addiction. This guide focuses on the comparative binding affinities of these ligands for the prominent α4β2, α7, and α3β4 nAChR subtypes.

Comparative Binding Affinity Data

The following tables summarize the in vitro binding affinities (Ki values) of a selection of nAChR ligands incorporating the diazabicyclo[3.1.1]heptane core. The data is organized by ligand series to facilitate structure-activity relationship (SAR) analysis.

Table 1: 3-Substituted-3,6-diazabicyclo[3.1.1]heptane Derivatives
Compound IDR-Groupα4β2 Ki (nM)α7 Ki (nM)α3β4 Ki (nM)Selectivity (α7/α4β2)Functional ActivityReference
12g 4-Nitrophenylamino0.0225>1000->44,444-[1]
43 N-(2-fluorophenyl)nicotinamide0.010>10,000->1,000,000Partial Agonist (α4β2)[2][3]
4c 6-Bromopyridin-3-yl0.05672.5-1295-[4]
4a Pyridin-3-yl0.023----[4]
4b 5-Bromopyridin-3-yl0.035----[4]
4d 6-Chloropyridin-3-yl1.2>28,000->23,300-[4]
35 -----Partial Agonist (α4β2)[2][3]
39 -----Partial Agonist (α4β2)[2][3]

Note: A hyphen (-) indicates that the data was not reported in the cited source.

Table 2: 3,6-diazabicyclo[3.1.1]heptane-3-carboxamides
Compound IDR-Groupα4β2 Ki (nM)α6/α3β2β3 Ki (nM)Functional ActivityReference
TC-8831 (7) Cyclopropylcarbonyl--Partial/Full Agonist[5]

Note: Specific Ki values for TC-8831 were not detailed in the abstract, but the study focused on its agonist activity at α4β2 and α6/α3β2β3 subtypes.

Experimental Protocols

The binding affinity data presented in this guide were primarily obtained through competitive radioligand binding assays. Below are detailed methodologies for the key experiments cited.

Radioligand Binding Assay for α4β2 and α3β4 nAChRs using [³H]-Epibatidine

This protocol is a standard method for determining the binding affinity of test compounds for nAChR subtypes that have high affinity for epibatidine.

Materials:

  • Radioligand: [³H]-Epibatidine

  • Cell Membranes: Membranes prepared from cell lines (e.g., HEK-293) stably expressing the human α4β2 or α3β4 nAChR subtypes.

  • Assay Buffer: Phosphate buffer (e.g., 50 mM KH2PO4, pH 7.4).

  • Non-specific Binding Control: A high concentration of a known nAChR ligand (e.g., 100 µM nicotine or 1 µM epibatidine).

  • Test Compounds: Serial dilutions of the diazabicyclo[3.1.1]heptane-based ligands.

  • Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/C).

  • Scintillation Counter: For measuring radioactivity.

Procedure:

  • Membrane Preparation: Cell membranes expressing the target receptor are thawed on ice and resuspended in the assay buffer to a final protein concentration of approximately 10-20 µg per well.

  • Assay Setup: In a 96-well plate, the following are added in triplicate:

    • Total Binding: Cell membranes, [³H]-Epibatidine (at a final concentration close to its Kd, typically 0.1-0.5 nM), and assay buffer.

    • Non-specific Binding: Cell membranes, [³H]-Epibatidine, and the non-specific binding control.

    • Competition Binding: Cell membranes, [³H]-Epibatidine, and varying concentrations of the test compound.

  • Incubation: The plate is incubated at room temperature for 2-4 hours to allow the binding to reach equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through the glass fiber filters using the cell harvester. The filters are then washed multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is measured using a scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC50 values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) are determined by non-linear regression analysis of the competition binding data. The Ki values are then calculated from the IC50 values using the Cheng-Prusoff equation.

Radioligand Binding Assay for α7 nAChR using [¹²⁵I]-α-Bungarotoxin

This assay is specific for the α7 nAChR subtype due to the high and selective affinity of α-bungarotoxin for this receptor.

Materials:

  • Radioligand: [¹²⁵I]-α-Bungarotoxin

  • Cell Membranes: Membranes prepared from cell lines (e.g., GH4C1) or tissues known to express high levels of the α7 nAChR.

  • Assay Buffer: A suitable buffer such as Dulbecco's phosphate-buffered saline (DPBS) containing 0.1% bovine serum albumin (BSA).

  • Non-specific Binding Control: A high concentration of a known α7 nAChR ligand (e.g., 1 µM α-bungarotoxin or 100 µM nicotine).

  • Test Compounds: Serial dilutions of the diazabicyclo[3.1.1]heptane-based ligands.

  • Filtration Apparatus: As described above.

  • Gamma Counter: For measuring radioactivity.

Procedure:

  • Membrane Preparation: Similar to the [³H]-Epibatidine assay, membranes are prepared and resuspended in the assay buffer.

  • Assay Setup: The assay is set up in a 96-well plate with triplicate wells for total binding, non-specific binding, and competition binding, analogous to the protocol described above.

  • Incubation: The plate is incubated, typically at room temperature, for a sufficient time to reach equilibrium (e.g., 1-2 hours).

  • Filtration and Washing: The reaction is terminated by filtration, and the filters are washed to remove unbound [¹²⁵I]-α-bungarotoxin.

  • Quantification: The radioactivity on the filters is measured using a gamma counter.

  • Data Analysis: Data analysis is performed as described for the [³H]-Epibatidine assay to determine IC50 and Ki values.

Signaling Pathways and Experimental Workflows

The binding of an agonist to a nicotinic acetylcholine receptor initiates a conformational change that opens the ion channel, leading to the influx of cations and subsequent cellular responses. The following diagrams illustrate a typical experimental workflow for a radioligand binding assay and the general signaling pathway of nAChR activation.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_separation Separation cluster_detection Detection & Analysis Membrane_Prep Membrane Preparation (from cells/tissue) Incubation Incubation (Membranes + Ligands) Membrane_Prep->Incubation Ligand_Prep Ligand Preparation (Radioligand & Test Compounds) Ligand_Prep->Incubation Filtration Rapid Filtration (Separates Bound vs. Free) Incubation->Filtration Counting Radioactivity Counting (Scintillation/Gamma) Filtration->Counting Analysis Data Analysis (IC50 -> Ki) Counting->Analysis

Caption: Workflow for a competitive radioligand binding assay.

nAChR_Signaling Ligand Diazabicyclo[3.1.1]heptane Ligand (Agonist) nAChR Nicotinic Acetylcholine Receptor (nAChR) Ligand->nAChR Binds to Ion_Influx Cation Influx (Na+, Ca2+) nAChR->Ion_Influx Opens Depolarization Membrane Depolarization Ion_Influx->Depolarization Ca_Signal Increased Intracellular [Ca2+] Ion_Influx->Ca_Signal VDCC Voltage-Gated Ca2+ Channels Depolarization->VDCC Activates VDCC->Ca_Signal Downstream Downstream Signaling Cascades (e.g., MAPK, PI3K/Akt) Ca_Signal->Downstream Activates Response Cellular Response (e.g., Neurotransmitter Release, Gene Expression) Downstream->Response

References

Validation

A Head-to-Head Comparison: The Bioisosteric Replacement of Piperazine with 3,6-Diazabicyclo[3.1.1]heptane in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the comparative performance of piperazine and its key bioisostere, 3,6-diazabicyclo[3.1.1]heptane, supported by experimental data...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the comparative performance of piperazine and its key bioisostere, 3,6-diazabicyclo[3.1.1]heptane, supported by experimental data and detailed protocols.

The piperazine ring is a cornerstone in medicinal chemistry, integral to the structure of numerous approved drugs. Its prevalence is attributed to its favorable physicochemical properties, including high aqueous solubility and two basic nitrogen atoms that are readily functionalized to fine-tune potency, selectivity, and pharmacokinetic profiles. However, the piperazine moiety can also introduce metabolic liabilities, prompting the exploration of bioisosteres—structural analogues with similar physicochemical properties that can enhance a drug candidate's characteristics. This guide provides a detailed comparison of piperazine and a promising bioisostere, 3,6-diazabicyclo[3.1.1]heptane, focusing on their impact on physicochemical properties, pharmacokinetic profiles, and pharmacological activity.

Physicochemical Properties: A Comparative Analysis

The selection of a core scaffold in drug design is heavily influenced by its physicochemical properties, which dictate a molecule's solubility, permeability, and interaction with biological targets. The replacement of piperazine with the more rigid, bicyclic 3,6-diazabicyclo[3.1.1]heptane system can lead to significant changes in these parameters. While direct comparative data for a single compound pair is sparse in the literature, we can infer general trends from various studies.

PropertyPiperazine3,6-Diazabicyclo[3.1.1]heptaneImpact of Replacement
Molecular Weight 86.14 g/mol 98.15 g/mol Increase
cLogP -1.13-0.5 (estimated)Increase (more lipophilic)
Topological Polar Surface Area (TPSA) 24.06 Ų24.06 ŲNo significant change
Basicity (pKa) pKa1: ~9.8, pKa2: ~5.7Expected to be similar or slightly lowerSubtle modulation of basicity
Conformational Rigidity Flexible (chair/boat conformations)RigidReduced conformational flexibility
Solubility HighGenerally goodMay be slightly reduced due to increased lipophilicity

Note: The cLogP and pKa values for 3,6-diazabicyclo[3.1.1]heptane are estimations and can vary based on substitution.

Pharmacological Activity: A Focus on Nicotinic Acetylcholine Receptors

A significant body of research on the bioisosteric replacement of piperazine with 3,6-diazabicyclo[3.1.1]heptane has focused on ligands for neuronal nicotinic acetylcholine receptors (nAChRs), which are crucial targets for various neurological disorders. The rigid structure of the bicyclic heptane can provide a more defined orientation of substituents, leading to enhanced binding affinity and selectivity.

Several studies have demonstrated that incorporating the 3,6-diazabicyclo[3.1.1]heptane scaffold can lead to potent and selective nAChR ligands. For instance, a series of 3-substituted-3,6-diazabicyclo[3.1.1]heptanes showed high affinity for the α4β2 nAChR subtype, with some compounds exhibiting Ki values in the picomolar range.[1][2]

Below is a table summarizing representative binding affinity data for compounds containing the 3,6-diazabicyclo[3.1.1]heptane moiety at different nAChR subtypes.

Compound SeriesTargetRepresentative Ki (nM)Reference
3-substituted-3,6-diazabicyclo[3.1.1]heptanesα4β2 nAChR0.010 - 2.06[1][2]
3-(6-halopyridin-3-yl)-3,6-diazabicyclo[3.1.1]heptanesα4β2 nAChR0.011 - 0.056[3]
N-aryl nicotinamide derivatives of 3,6-diazabicyclo[3.1.1]heptaneα4β2 nAChR0.010[2]

Experimental Protocols

To ensure the reproducibility and validity of comparative studies, detailed and standardized experimental protocols are essential. Below are methodologies for key experiments cited in the comparison of piperazine and its bioisosteres.

Determination of pKa and logP

a) pKa Determination (Potentiometric Titration)

  • Sample Preparation : Prepare a 1-5 mM solution of the test compound in a suitable solvent (e.g., water, methanol/water).

  • Titration : Use an automated titrator to titrate the sample solution with a standardized solution of 0.1 M HCl and 0.1 M KOH.

  • Data Analysis : The pKa values are determined from the inflection points of the resulting titration curve.

b) logP Determination (Shake-Flask Method) [2]

  • System Preparation : Prepare a mutually saturated solution of n-octanol and water.

  • Partitioning : Dissolve a known amount of the test compound in the aqueous phase and add an equal volume of the n-octanol phase.

  • Equilibration and Separation : Shake the mixture vigorously for a set period (e.g., 1 hour) to allow for partitioning. Centrifuge to separate the two phases.

  • Quantification : Determine the concentration of the test compound in both the aqueous and n-octanol phases using a suitable analytical method (e.g., HPLC-UV).

  • Calculation : The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

In Vitro Metabolic Stability Assay (Human Liver Microsomes)[4][5]
  • Reagent Preparation : Prepare a reaction mixture containing human liver microsomes (0.5 mg/mL), a NADPH-regenerating system (e.g., G6P, G6PDH, and NADP+), and phosphate buffer (pH 7.4).

  • Incubation : Pre-warm the reaction mixture to 37°C. Initiate the reaction by adding the test compound (typically 1 µM final concentration).

  • Time Points : Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Reaction Quenching : Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis : Centrifuge the samples to precipitate proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis : The half-life (t½) and intrinsic clearance (CLint) are calculated from the rate of disappearance of the parent compound.

Neuronal Nicotinic Acetylcholine Receptor (nAChR) Binding Assay[6]
  • Membrane Preparation : Prepare cell membranes from a cell line stably expressing the desired nAChR subtype (e.g., HEK293 cells expressing human α4β2 nAChRs).

  • Assay Setup : In a 96-well plate, add the cell membrane preparation, a radioligand with high affinity for the receptor (e.g., [³H]-epibatidine), and the test compound at various concentrations.

  • Incubation : Incubate the plate to allow for competitive binding to reach equilibrium.

  • Separation : Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

  • Quantification : Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis : Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand). The Ki value can then be calculated using the Cheng-Prusoff equation.

Dopamine Transporter (DAT) Uptake Inhibition Assay[1]
  • Cell Culture : Use a cell line stably expressing the human dopamine transporter (e.g., HEK293-hDAT cells).

  • Assay Procedure :

    • Wash the cells with assay buffer.

    • Pre-incubate the cells with the test compound or vehicle.

    • Initiate uptake by adding a radiolabeled substrate (e.g., [³H]-dopamine).

    • Incubate for a short period to allow for uptake.

    • Terminate the uptake by rapidly washing the cells with ice-cold buffer.

  • Quantification : Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis : Calculate the percentage of specific uptake inhibition by the test compound at each concentration and determine the IC50 value.

Visualizing the Bioisosteric Replacement Strategy

The following diagrams illustrate the conceptual framework of bioisosteric replacement and a typical experimental workflow for compound evaluation.

Bioisosteric_Replacement cluster_0 Lead Compound cluster_1 Bioisosteric Replacement cluster_2 New Analog cluster_3 Desired Improvements Lead Lead Compound (with Piperazine) Replacement Replace Piperazine with 3,6-Diazabicyclo[3.1.1]heptane Lead->Replacement Design Strategy Analog New Analog (with Bicyclic Core) Replacement->Analog Synthesis Improvements Improved Potency Enhanced Selectivity Better PK Profile Reduced Metabolism Analog->Improvements Evaluation Experimental_Workflow cluster_0 Compound Synthesis cluster_1 In Vitro Evaluation cluster_2 Data Analysis cluster_3 Lead Optimization Synthesis Synthesize Piperazine and Bicyclic Analogs Physicochem pKa, logP Solubility Synthesis->Physicochem Pharmacology Receptor Binding Functional Assays Synthesis->Pharmacology ADME Metabolic Stability (Microsomes) Synthesis->ADME Analysis Compare Potency (Ki, IC50) Selectivity Physicochem Properties Metabolic Half-life Physicochem->Analysis Pharmacology->Analysis ADME->Analysis Optimization Select Candidate for In Vivo Studies Analysis->Optimization

References

Safety & Regulatory Compliance

Safety

Proper Disposal of tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate: A Guide for Laboratory Professionals

Essential safety and logistical information for the proper disposal of tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate is critical for maintaining a safe laboratory environment and ensuring regulatory compliance....

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety and logistical information for the proper disposal of tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals. Due to conflicting information in available Safety Data Sheets (SDS), a conservative approach, treating the compound as hazardous, is strongly recommended.

Health and Safety Summary

While some sources may classify this compound as non-hazardous, other safety data sheets indicate that tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate is associated with several hazards.[1] It is crucial to handle this chemical with appropriate personal protective equipment (PPE) and to follow all safety protocols.

Hazard StatementGHS ClassificationSource
Causes skin irritationSkin irritation 2[1]
Causes serious eye irritationEye irritation 2A[1]
May cause respiratory irritationSTOT SE 3[1]
Harmful if swallowedNot specified[1]
Harmful if inhaledNot specified[1]
Not a hazardous substance or mixtureNot applicable

Given the conflicting data, it is imperative to handle and dispose of this compound as a hazardous chemical.

Disposal Protocol: A Step-by-Step Guide

This protocol outlines the necessary steps for the safe disposal of tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate, from initial handling to final collection.

1. Personal Protective Equipment (PPE): Before handling the chemical, ensure you are wearing the appropriate PPE:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses or goggles.

  • Lab Coat: A standard laboratory coat.

  • Respiratory Protection: Use in a well-ventilated area or under a fume hood.[1]

2. Waste Segregation and Collection:

  • Solid Waste:

    • Collect any solid residue of tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate in a designated, clearly labeled hazardous waste container.

    • Do not mix with other incompatible waste streams.

  • Contaminated Materials:

    • Dispose of any items contaminated with the compound, such as pipette tips, weigh boats, and gloves, in the same hazardous waste container.

  • Empty Containers:

    • An empty container that held this chemical should be treated as hazardous waste unless triple-rinsed.[2]

    • The rinsate from the triple-rinse procedure must be collected and disposed of as hazardous waste.[2]

    • After triple-rinsing, deface the original label on the container before disposing of it as regular trash.[2]

3. Labeling and Storage:

  • Labeling: The hazardous waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate"), and the associated hazards (e.g., "Irritant").

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area.[3][4]

    • The storage area should be secure and away from incompatible materials, such as strong oxidizing agents.[1]

    • Keep the container closed except when adding waste.[2][4]

4. Requesting Disposal:

  • Once the waste container is full or you have no further use for the chemical, contact your institution's Environmental Health and Safety (EHS) department to arrange for a hazardous waste pickup.[3]

  • Follow your institution's specific procedures for waste collection requests.

Disposal Workflow

cluster_prep Preparation cluster_handling Waste Handling cluster_storage Storage & Labeling cluster_disposal Final Disposal A Wear Appropriate PPE (Gloves, Eye Protection, Lab Coat) B Collect Solid Waste in Designated Container A->B Start Disposal Process C Dispose of Contaminated Labware in Same Container B->C D Triple-Rinse Empty Chemical Containers B->D F Clearly Label Waste Container (Chemical Name & Hazards) B->F C->F E Collect Rinsate as Hazardous Waste D->E E->F G Store in Designated Satellite Accumulation Area F->G H Keep Container Securely Closed G->H I Contact Institutional EHS for Waste Pickup H->I When Container is Full

Caption: Workflow for the safe disposal of tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate.

General Best Practices for Chemical Waste Disposal

  • Consult Local Regulations: Always adhere to your local, state, and federal regulations for hazardous waste disposal.[5]

  • Waste Minimization: Whenever possible, order only the amount of chemical needed for your experiments to reduce waste generation.[3]

  • Never Use Drains: Do not dispose of this chemical down the sink or in any other drain.[2]

  • No Evaporation: Do not allow the chemical to evaporate in a fume hood as a method of disposal.[2][4]

  • Training: Ensure all laboratory personnel are trained on proper hazardous waste handling and disposal procedures.[2]

By following these procedures, you can ensure the safe and compliant disposal of tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate, protecting yourself, your colleagues, and the environment.

References

Handling

Personal protective equipment for handling tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate

Essential Safety and Handling Guide for tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, use, and dispos...

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, use, and disposal of tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate, ensuring laboratory safety and procedural accuracy.

This document provides critical safety protocols and operational guidance for tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate (CAS No. 869494-16-6). Adherence to these procedures is paramount for minimizing risks and ensuring a safe laboratory environment.

Personal Protective Equipment (PPE)

A multi-layered approach to Personal Protective Equipment (PPE) is mandatory when handling this compound. The following table summarizes the required equipment to prevent exposure.[1]

Protection Level Equipment Purpose & Notes
Primary Engineering Control Certified Chemical Fume HoodTo minimize inhalation of dust or vapors.[1]
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles protect against splashes; a face shield provides broader protection, especially during transfers or reactions.[1][2]
Hand Protection Chemical-Resistant Gloves (e.g., Nitrile)Prevents skin contact. Double-gloving is recommended, with frequent changes.[1]
Body Protection Protective Suit or Flame-Resistant Laboratory CoatProtects skin and personal clothing from contamination.[1][3]
Foot Protection Closed-Toe, Chemical-Resistant ShoesProtects feet from spills and falling objects.[1]
Respiratory Protection NIOSH-Approved RespiratorRequired if working outside a fume hood or if engineering controls are insufficient.[1][4]

Operational and Disposal Workflow

A systematic approach to handling and disposal is crucial for safety and regulatory compliance. The following diagram and protocols outline the necessary steps from preparation to final disposal.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_risk Conduct Risk Assessment prep_ppe Don Required PPE prep_risk->prep_ppe prep_setup Prepare Work Area in Fume Hood prep_ppe->prep_setup handle_weigh Weigh Compound in Ventilated Enclosure prep_setup->handle_weigh handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_reaction Perform Experiment handle_transfer->handle_reaction disp_decon Decontaminate Glassware handle_reaction->disp_decon disp_solid Segregate Solid Waste disp_decon->disp_solid disp_liquid Segregate Liquid Waste disp_decon->disp_liquid disp_label Label Waste Containers disp_solid->disp_label disp_liquid->disp_label disp_store Store in Satellite Accumulation Area disp_label->disp_store

Safe Handling and Disposal Workflow

Experimental Protocols: Step-by-Step Guidance

Pre-Handling Preparation
  • Risk Assessment : Before beginning any work, conduct a thorough risk assessment for the planned experiment.

  • Emergency Equipment : Ensure that a safety shower, eyewash station, and appropriate fire extinguisher are readily accessible.[2]

  • Personal Protective Equipment (PPE) : Don all required PPE as outlined in the table above before entering the designated handling area.[2][3]

  • Work Area Setup : All handling of tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate should be performed within a certified chemical fume hood to ensure adequate ventilation.[3]

Handling Procedures
  • Weighing : When weighing the solid compound, use a balance located inside the fume hood or within a ventilated balance enclosure to prevent the dispersion of dust.[3]

  • Transfer : Use appropriate tools (e.g., spatula, powder funnel) to transfer the solid, minimizing the creation of dust.

  • Incompatible Substances : Keep away from heat and incompatible substances.[2][3] Store in a tightly closed container, preferably in a refrigerator under an inert gas.[3]

  • Hygiene : Wash hands and face thoroughly after handling.[2][3] Do not eat, drink, or smoke in the work area.[2]

Spill Management
  • Immediate Action : In case of a spill, evacuate non-essential personnel from the area.

  • Containment : Prevent the spill from entering drains.[3]

  • Cleanup : For small spills, carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[3]

  • Ventilation : Ensure the area is well-ventilated during and after cleanup.

Disposal Plan

Proper disposal of chemical waste is critical for safety and environmental protection. All waste must be managed through your institution's designated hazardous waste program.[5]

  • Container Selection and Labeling :

    • Container : Use a chemically compatible, leak-proof container with a secure lid for waste collection.[5]

    • Labeling : Immediately label the waste container as "Hazardous Waste".[5] The label must include the full chemical name: "tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate" (avoid abbreviations), the name of the Principal Investigator, and the laboratory location.[5]

  • Waste Segregation and Accumulation :

    • Solid Waste : Place contaminated consumables such as gloves, pipette tips, and paper towels into a designated solid hazardous waste container.

    • Liquid Waste : Collect solutions containing the compound in a labeled, sealed, and appropriate solvent waste container.

    • Storage : Store all waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[5]

  • Final Disposal :

    • Dispose of the contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[2][6] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[5]

References

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